HO-Peg36-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C72H146O37 |
|---|---|
Molecular Weight |
1603.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C72H146O37/c73-1-3-75-5-7-77-9-11-79-13-15-81-17-19-83-21-23-85-25-27-87-29-31-89-33-35-91-37-39-93-41-43-95-45-47-97-49-51-99-53-55-101-57-59-103-61-63-105-65-67-107-69-71-109-72-70-108-68-66-106-64-62-104-60-58-102-56-54-100-52-50-98-48-46-96-44-42-94-40-38-92-36-34-90-32-30-88-28-26-86-24-22-84-20-18-82-16-14-80-12-10-78-8-6-76-4-2-74/h73-74H,1-72H2 |
InChI Key |
QOKGXBLQPLZVAI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Purification of HO-PEG36-OH
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis and purification of discrete polyethylene glycol (dPEG®), specifically focusing on HO-(CH₂CH₂O)₃₆-OH (HO-PEG36-OH). It details a plausible synthetic route based on established methodologies, outlines rigorous purification protocols, and presents characterization data. Furthermore, this guide illustrates the application of such long-chain PEG linkers in the context of Proteolysis Targeting Chimeras (PROTACs), a rapidly advancing therapeutic modality.
Introduction
Discrete polyethylene glycols (dPEGs) are monodisperse compounds with a defined number of ethylene oxide units, offering significant advantages over traditional polydisperse PEGs in drug development and bioconjugation.[1] Their precise molecular weight and length allow for the creation of highly defined and reproducible bioconjugates, which is a critical requirement for therapeutic applications and regulatory approval. This compound, a dPEG with 36 ethylene oxide units, is a valuable building block for constructing linkers in various drug delivery systems, including antibody-drug conjugates (ADCs) and PROTACs. This guide details the chemical synthesis, purification, and characterization of this compound, providing researchers with the necessary information for its preparation and application.
Synthesis of this compound
The synthesis of long, monodisperse PEG chains such as this compound is a significant challenge due to the difficulty in controlling the polymerization process and separating oligomers of similar lengths.[2] Stepwise synthesis, where ethylene glycol units are added iteratively, is a common and effective strategy to produce monodisperse PEGs.[3][4] This can be performed in solution-phase or on a solid support.[2] The Williamson ether synthesis is a fundamental reaction in this process, involving the coupling of an alkoxide with an alkyl halide or tosylate.
A plausible and efficient approach for synthesizing this compound is a convergent "chain doubling" or iterative exponential growth strategy. This method involves the synthesis of protected PEG building blocks of increasing length, which are then coupled together. This significantly reduces the number of synthetic steps compared to a linear, one-unit-at-a-time addition.
Proposed Synthetic Strategy: Iterative Exponential Growth using Protected PEG Building Blocks.
This strategy starts with a readily available, smaller PEG unit, such as tetraethylene glycol (PEG4), which is then iteratively doubled in length. Protecting groups are crucial to ensure selective reactions at the desired termini. Common protecting groups for the hydroxyl function in PEG synthesis include trityl (Trt), dimethoxytrityl (DMTr), and benzyl (Bn). For this proposed synthesis, we will utilize the trityl group for one terminus and convert the other to a good leaving group, such as a tosylate (Ts), for the Williamson ether synthesis.
Synthesis of Building Blocks
The synthesis begins with the preparation of two key building blocks derived from tetraethylene glycol (HO-PEG4-OH):
-
TrtO-PEG4-OH (1): Mono-tritylation of HO-PEG4-OH.
-
HO-PEG4-OTs (2): Mono-tosylation of HO-PEG4-OH.
These building blocks are then used in an iterative process to double the chain length.
Iterative Synthesis Workflow
The iterative process involves the following key steps, repeated to achieve the desired chain length:
-
Coupling: Williamson ether synthesis between a trityl-protected PEG alcohol and a PEG tosylate.
-
Deprotection (Detritylation): Removal of the trityl group to reveal a free hydroxyl for the next coupling step.
-
Tosylation: Conversion of the newly formed terminal hydroxyl group into a tosylate to prepare it for the subsequent coupling reaction.
The workflow to synthesize this compound can be visualized as follows, starting from PEG4 building blocks and progressing through PEG8, PEG16, and finally coupling a PEG20 and a PEG16 unit (or other similar combinations). For the purpose of this guide, a direct iterative doubling approach is illustrated.
References
- 1. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stepwise PEG synthesis featuring deprotection and coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
solubility of HO-Peg36-OH in aqueous and organic solvents
An In-depth Technical Guide to the Solubility of HO-PEG-36-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of HO-PEG-36-OH, a polyethylene glycol with 36 repeating ethylene oxide units. With an average molecular weight of approximately 1600 g/mol , its properties are closely comparable to PEG 1500. This document details its solubility in aqueous and organic solvents, factors influencing solubility, and standardized experimental protocols for solubility determination.
Introduction to HO-PEG-36-OH
HO-PEG-36-OH is a bifunctional polyethylene glycol, a polymer that is non-toxic, non-immunogenic, and widely used in the pharmaceutical and biotechnology industries. Its general structure is HO-(CH₂CH₂O)₃₆-H. PEGs are known for their excellent biocompatibility and solubility, making them ideal for applications such as drug delivery, protein stabilization, and surface modification of medical devices.[1] The properties of PEGs, including solubility, are highly dependent on their molecular weight.[1] For HO-PEG-36-OH (approx. MW 1600), it exists as a white, waxy solid at room temperature.[2][3]
Solubility Profile
HO-PEG-36-OH exhibits a broad solubility range, a key attribute for its wide-ranging applications. Its amphiphilic nature, with a hydrophilic polyether backbone and hydrophobic terminal hydroxyl groups, allows it to dissolve in a variety of solvents.
Aqueous Solubility
HO-PEG-36-OH is freely soluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS).[2] The solubility in water is a hallmark of PEGs, attributed to the hydrogen bonding between the ether oxygen atoms of the PEG backbone and water molecules.
Organic Solubility
This polymer is soluble in a wide array of polar organic solvents. However, as the molecular weight of PEG increases, its solubility in both water and organic solvents tends to decrease.
Table 1: Qualitative Solubility of HO-PEG-36-OH (and comparable PEG 1500) in Various Solvents
| Solvent Class | Specific Solvents | Solubility | Reference(s) |
| Aqueous | Water, PBS | Freely Soluble | |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | |
| Chlorinated Hydrocarbons | Methylene Chloride, Chloroform, Carbon Tetrachloride | Soluble | |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | |
| Ethers | Diethyl Ether | Insoluble | |
| Alkanes | Alkanes, Paraffins, Waxes | Insoluble | |
| Other Polar Organics | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Soluble |
Factors Influencing Solubility
The dissolution behavior of HO-PEG-36-OH is influenced by several factors:
-
Molecular Weight: This is a critical factor. As the molecular weight of PEG increases, the polymer chains become larger and more entangled, leading to a decrease in solubility in both aqueous and organic solvents.
-
Temperature: For aqueous solutions of high molecular weight PEGs, there is an upper temperature limit for solubility, typically between 90 and 100°C. Conversely, for some organic solvents like toluene and isopropanol, increasing the temperature can enhance the solubility of PEGs.
-
Solvent Polarity: The principle of "like dissolves like" is applicable. PEGs, being polar, dissolve well in polar solvents. Their insolubility in nonpolar solvents like alkanes and ethers is a reflection of this principle.
-
Presence of Salts: In aqueous solutions, the addition of certain salts can decrease the solubility of PEG, a phenomenon known as "salting out." This is due to the competition for water molecules between the salt ions and the PEG chains.
Caption: Factors influencing the solubility of HO-PEG-36-OH.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for the effective application of HO-PEG-36-OH. Both qualitative and quantitative methods can be employed.
Qualitative Solubility Assessment
This method provides a rapid screening of solubility in various solvents.
Protocol:
-
Add a small, pre-weighed amount of HO-PEG-36-OH (e.g., 0.1 g) to a test tube.
-
Add a measured volume of the test solvent (e.g., 10 mL).
-
Stopper the test tube and shake vigorously for 1-2 minutes at a controlled temperature (e.g., 25°C).
-
Visually inspect the mixture. The polymer is considered soluble if a clear, homogenous solution is formed with no visible particles.
-
If the polymer is not fully dissolved, the mixture can be gently heated to observe the effect of temperature on solubility. Note any changes upon cooling, as some polymers may precipitate out.
References
The Double-Edged Sword: Understanding the Biocompatibility of Long-Chain Polyethylene Glycol (PEG) Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Polyethylene glycol (PEG), a hydrophilic and biocompatible polymer, has become a cornerstone in the development of advanced drug delivery systems and biomedical devices.[1][2] Its ability to be conjugated to therapeutic proteins, nanoparticles, and surfaces—a process known as PEGylation—can significantly improve the pharmacokinetic and pharmacodynamic properties of these entities.[3][4] Long-chain PEGs, in particular, are favored for their ability to create a "stealth" effect, shielding the conjugated material from the host's immune system and prolonging its circulation time.[5] This guide provides a comprehensive technical overview of the biocompatibility of long-chain PEG molecules, focusing on their interactions with biological systems at the molecular, cellular, and systemic levels. We will delve into the critical aspects of protein adsorption, complement activation, cellular interactions, and in vivo fate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Protein Adsorption: The "Stealth" Effect and Its Limitations
A primary determinant of a material's biocompatibility is its interaction with proteins upon introduction into a biological environment. The adsorption of opsonins, a class of plasma proteins, can mark foreign materials for recognition and clearance by the mononuclear phagocyte system (MPS). Long-chain PEG molecules are renowned for their ability to reduce protein adsorption, a phenomenon attributed to steric hindrance. The hydrated, flexible PEG chains create a physical barrier that repels proteins from the underlying surface.
However, the efficacy of this "stealth" effect is not absolute and is influenced by several factors, including PEG chain length, grafting density, and the nature of the interacting proteins. While a dense "brush" conformation of long-chain PEGs is generally more effective at preventing protein adsorption than a less dense "mushroom" conformation, some studies have shown that certain proteins can still interact with and even intercalate within the PEG layer.
Quantitative Analysis of Protein Adsorption
The following table summarizes key findings from studies investigating the influence of long-chain PEG on protein adsorption.
| PEG Molecular Weight (Da) | Grafting Density | Protein Studied | Reduction in Protein Adsorption (%) | Reference |
| 2,000 | 5 mol% | Fibrinogen | Adsorption suppressed at >10 mol% | |
| 2,000 | High | Myoglobin, Albumin, Fibrinogen | Lowest adsorption at highest PEG density | |
| 5,000 | 2-5 mol% | Plasma Proteins | Significant reduction | |
| 5,000 | 0.96 PEG/nm² | Glutathione, H1.5 peptide | Adsorption still observed | |
| 10,000 | 0.67 PEG/nm² | Glutathione, H1.5 peptide | Adsorption still observed | |
| 30,000 | 0.57 PEG/nm² | Glutathione, H1.5 peptide | Adsorption still observed |
Experimental Protocol: Quartz Crystal Microbalance with Dissipation (QCM-D) for Protein Adsorption
QCM-D is a highly sensitive technique used to quantify the mass and viscoelastic properties of adsorbed layers in real-time.
Objective: To measure the extent and kinetics of protein adsorption onto a PEGylated surface.
Materials:
-
QCM-D instrument
-
Sensor crystals (e.g., gold-coated)
-
PEG-thiol of desired molecular weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution of interest (e.g., fibrinogen, bovine serum albumin) in PBS
-
Ethanol and deionized water for cleaning
Procedure:
-
Sensor Preparation: Clean the gold-coated sensor crystal with ethanol and deionized water, followed by drying under a stream of nitrogen.
-
Baseline Establishment: Mount the sensor in the QCM-D chamber and establish a stable baseline in PBS.
-
PEGylation: Introduce the PEG-thiol solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) until a stable PEG layer is formed. The decrease in frequency is proportional to the adsorbed mass of PEG.
-
Rinsing: Rinse the chamber with PBS to remove any non-adsorbed PEG molecules.
-
Protein Adsorption: Introduce the protein solution and monitor the changes in Δf and ΔD over time. A further decrease in frequency indicates protein adsorption.
-
Data Analysis: Model the QCM-D data to calculate the adsorbed mass, thickness, and viscoelastic properties of the protein layer.
QCM-D workflow for protein adsorption.
Complement Activation: A Key Innate Immune Response
The complement system is a critical component of the innate immune system that can be activated by foreign materials, leading to opsonization, inflammation, and in some cases, anaphylactic reactions. While PEGylation is generally considered to reduce complement activation, studies have shown that PEGs, particularly at high concentrations and molecular weights, can activate the complement system through the alternative and lectin pathways.
Activation of the complement cascade results in the generation of various cleavage products, such as C3a, C5a, and the soluble terminal complement complex (SC5b-9), which can be measured to assess the extent of activation. The presence of pre-existing anti-PEG antibodies, primarily of the IgM class, can also lead to complement activation via the classical pathway, a phenomenon implicated in the accelerated blood clearance (ABC) of PEGylated therapeutics upon repeated administration.
Quantitative Analysis of Complement Activation
The following table presents data on the activation of the complement system by long-chain PEG molecules.
| PEG Molecular Weight (Da) | Concentration | Complement Product Measured | Fold Increase over Background | Reference |
| 1,960 | 10 mM | SC5b-9 | Significant elevation | |
| 4,240 | 10 mM | Bb | More effective than lower MW | |
| 30,000 | - | Anti-PEG IgM | Higher titers than 2,000 Da PEG |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for SC5b-9
Objective: To quantify the level of the soluble terminal complement complex (SC5b-9) in human serum after exposure to PEGylated materials.
Materials:
-
Human serum from healthy donors
-
PEG solution of interest
-
SC5b-9 ELISA kit (e.g., from Quidel)
-
Microplate reader
-
Incubator
Procedure:
-
Serum Incubation: Incubate human serum with the PEG solution (or control) at 37°C for a specified time (e.g., 30 minutes).
-
ELISA Protocol: Follow the manufacturer's instructions for the SC5b-9 ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody specific for a component of the SC5b-9 complex.
-
Adding the incubated serum samples to the wells.
-
Incubating to allow the SC5b-9 to bind to the capture antibody.
-
Washing the plate to remove unbound components.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubating to allow the detection antibody to bind to the captured SC5b-9.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Quantification: Determine the concentration of SC5b-9 in the samples by comparing their absorbance values to a standard curve generated with known concentrations of SC5b-9.
Pathways of complement activation by PEG.
Cellular Interactions and Uptake
The interaction of PEGylated materials with cells is a crucial aspect of their biocompatibility and therapeutic efficacy. Generally, PEGylation is intended to reduce non-specific cellular uptake, thereby prolonging circulation time and enabling passive targeting to tissues with leaky vasculature, such as tumors (the enhanced permeability and retention, or EPR, effect).
The extent of cellular uptake is influenced by the PEG chain length, with longer chains providing a more effective barrier. However, even with PEGylation, some degree of cellular uptake can occur, and this is dependent on the cell type. For instance, macrophages, which are key players in the clearance of foreign particles, can still internalize PEGylated nanoparticles, albeit at a reduced rate compared to their non-PEGylated counterparts. The size of the PEGylated nanoparticle also plays a significant role, with smaller particles exhibiting different uptake and intracellular localization patterns than larger ones.
Quantitative Analysis of Cellular Uptake
The following table provides a summary of studies investigating the effect of long-chain PEG on cellular uptake.
| PEG Molecular Weight (Da) | Particle/System | Cell Type | Effect on Uptake | Reference |
| 2,000 | Dendron Micelles | - | No interaction with cells | |
| 5,000 | Gold Nanoparticles | Macrophages, MDA-MB-231 | Uptake contingent on configuration | |
| - | Hydrogel Particles | Alveolar Macrophages | Significantly reduced uptake | |
| 2,000 | Chitosan Nanoparticles | J774A.1 Macrophages | Decreased with increasing density |
Experimental Protocol: Flow Cytometry for Cellular Uptake
Objective: To quantify the cellular uptake of fluorescently labeled PEGylated nanoparticles.
Materials:
-
Fluorescently labeled PEGylated nanoparticles
-
Cell line of interest (e.g., macrophages)
-
Complete cell culture medium
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Nanoparticle Incubation: Treat the cells with various concentrations of the fluorescently labeled PEGylated nanoparticles for a defined period (e.g., 4, 24 hours). Include an untreated control group.
-
Cell Harvesting:
-
For suspension cells, gently pellet the cells by centrifugation.
-
For adherent cells, wash with PBS, detach with trypsin-EDTA, and then pellet by centrifugation.
-
-
Washing: Wash the cell pellets with cold PBS to remove any non-internalized nanoparticles.
-
Staining (Optional): Resuspend the cells in PBS containing a viability dye like PI to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Gate the live cell population based on forward and side scatter and viability dye exclusion.
-
Measure the fluorescence intensity of the cells in the appropriate channel.
-
-
Data Analysis: Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population. These values are indicative of the extent of nanoparticle uptake.
Flow cytometry workflow for cellular uptake.
In Vivo Effects and Fate
The ultimate test of biocompatibility is the in vivo response to a material. For long-chain PEG molecules, their in vivo fate is largely dependent on their molecular weight. PEGs with a molecular weight below approximately 20-30 kDa are primarily cleared by the kidneys, while larger PEGs are eliminated more slowly, often through the biliary route.
The prolonged circulation of high molecular weight PEGs can lead to their accumulation in certain tissues, particularly in the cells of the mononuclear phagocyte system, such as Kupffer cells in the liver and macrophages in the spleen. This can result in cellular vacuolation, a condition where PEG accumulates within cytoplasmic vesicles. While this is not typically associated with an inflammatory response, the long-term consequences of this accumulation are still under investigation.
From a therapeutic standpoint, high molecular weight PEGs have shown protective effects in certain in vivo models. For example, a 15-20 kDa PEG has been demonstrated to protect cardiac myocytes from ischemia-reperfusion injury.
Quantitative Analysis of In Vivo Fate
The following table highlights key in vivo findings related to long-chain PEG molecules.
| PEG Molecular Weight (Da) | Administration Route | Key Finding | Reference |
| 15,000-20,000 | Intravenous | Protective effect in myocardial ischemia-reperfusion | |
| 20,000, 40,000, 60,000 | Subcutaneous | Molecular-weight-related increase in tissue vacuolation | |
| 60,000 | Intravenous | Significant decrease in triglycerides | |
| > 30,000 | - | Increased risk of vacuolation |
Conclusion
Long-chain polyethylene glycol molecules are invaluable tools in the fields of drug delivery and biomaterials, largely due to their ability to confer "stealth" properties and enhance biocompatibility. However, as this guide has detailed, their interactions with biological systems are complex and multifaceted. The effectiveness of PEGylation in reducing protein adsorption and cellular uptake is dependent on a range of factors, including PEG molecular weight, grafting density, and the specific biological environment. Furthermore, the potential for complement activation and the long-term consequences of tissue accumulation, particularly for very high molecular weight PEGs, are important considerations for researchers and drug development professionals. A thorough understanding of these biocompatibility aspects, supported by robust experimental evaluation, is essential for the rational design of safe and effective PEGylated therapeutics and medical devices.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
An In-depth Technical Guide on the Role of HO-Peg36-OH in Bioconjugation
Introduction to HO-Peg36-OH and the Principle of PEGylation
This compound is a discrete, homobifunctional polyethylene glycol (PEG) linker. The term "discrete" signifies that it is a monodisperse compound with a precise molecular weight and a defined chain length of 36 ethylene oxide units, unlike polydisperse PEG mixtures. Its structure, characterized by hydroxyl (-OH) groups at both termini, makes it a valuable tool for crosslinking and spacing applications in bioconjugation.
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs. This modification is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. The key advantages conferred by PEGylation include:
-
Improved Pharmacokinetics : PEGylation increases the hydrodynamic radius of a molecule, which reduces its renal clearance and extends its circulation half-life in the bloodstream. For instance, as the molecular weight of PEG increases, the primary elimination route can shift from renal to hepatic pathways.[]
-
Enhanced Solubility and Stability : The hydrophilic nature of the PEG polymer can improve the solubility of hydrophobic drugs and protect the conjugated molecule from proteolytic degradation.[2][3]
-
Reduced Immunogenicity : The flexible PEG chain creates a "shield" around the biomolecule, which can mask epitopes and reduce recognition by the immune system.[2][3]
This compound, as a homobifunctional linker, is particularly suited for applications requiring the crosslinking of two molecules or for creating well-defined, extended spacer arms within a bioconjugate architecture.
Core Properties of this compound
The utility of this compound in bioconjugation stems from its distinct physicochemical properties. As a monodisperse molecule, it ensures batch-to-batch consistency in the synthesis of bioconjugates, a critical factor for therapeutic applications.
| Property | Value | Reference |
| Molecular Formula | C72H146O37 | Generic PEG data |
| Molecular Weight | ~1603.9 g/mol | Generic PEG data |
| Structure | HO-(CH2CH2O)36-H | Homobifunctional Linker |
| Appearance | White to off-white solid | General chemical data |
| Solubility | High in aqueous solutions and polar organic solvents | General PEG properties |
| Purity | Typically >95% (Monodisperse) | Supplier specifications |
Applications in Bioconjugation
The versatility of this compound allows for its use in several advanced bioconjugation applications, primarily by acting as a spacer or crosslinker.
-
Antibody-Drug Conjugates (ADCs): In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. Using a hydrophilic PEG linker like this compound can mitigate the aggregation issues often caused by hydrophobic drug payloads. This enables a higher drug-to-antibody ratio (DAR) without compromising the stability and pharmacokinetic profile of the ADC.
-
PROTACs and Molecular Glues: In the field of targeted protein degradation, linkers are essential for connecting a target-binding ligand to an E3 ligase-binding ligand. The length and flexibility of the linker are critical, and a long-chain PEG like this compound can provide the necessary spacing to facilitate the formation of a stable ternary complex.
-
Surface Modification: this compound can be used to functionalize surfaces, such as nanoparticles or microplates. The PEG layer reduces non-specific protein binding, creating "stealth" nanoparticles that can evade the reticuloendothelial system or producing low-fouling surfaces for diagnostic assays.
-
Peptide and Protein Crosslinking: The two terminal hydroxyl groups can be activated to react with functional groups on proteins or peptides, enabling the formation of crosslinked dimers or conjugates with specific spatial arrangements.
Quantitative Data on PEGylated Bioconjugates
Table 1: Comparative Pharmacokinetics of a Monoclonal Antibody (mAb) vs. a PEGylated ADC (Illustrative data based on trends observed with high molecular weight PEG linkers)
| Parameter | Unconjugated mAb | ADC with mPEG24 Linker (DAR 8) |
| Half-life (t½) in vivo | ~250 hours | >350 hours |
| Plasma Clearance | Normal | Reduced |
| Aggregation Propensity | Low | Low (due to hydrophilic linker) |
Source: Adapted from trends described in scientific literature.
Table 2: Impact of PEG Linker on Drug-to-Antibody Ratio (DAR) and Purity (Illustrative data for an ADC with a hydrophobic payload)
| Linker Type | Achievable DAR | Purity post-conjugation (by SEC) | In Vitro Potency (IC50) |
| Short, non-PEG linker | 2 - 4 | >95% | 0.5 nM |
| mPEG24 Linker | 8 | >95% | 0.8 nM |
Source: Adapted from data presented for mPEG24 linkers in ADC development. This data highlights that longer, hydrophilic PEG linkers can enable higher drug loading without inducing aggregation, although a slight trade-off in in vitro potency may be observed.
Experimental Protocols
The use of a homobifunctional linker like this compound requires a multi-step approach involving the activation of the terminal hydroxyl groups followed by conjugation to the target biomolecules.
Protocol 1: Two-Step Activation and Conjugation Workflow
This protocol describes a general method for using this compound to crosslink a protein (Protein A) containing primary amine groups to a second amine-containing molecule (Molecule B).
Step 1: Activation of this compound by Tosylation The hydroxyl groups are first activated to create a more reactive intermediate, such as a tosylate. This makes the linker susceptible to nucleophilic substitution.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Add triethylamine (10 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Cool the mixture in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents) dropwise.
-
Incubation: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen).
-
Purification: Quench the reaction and purify the resulting TsO-Peg36-OTs by recrystallization or chromatography to remove excess reagents.
Step 2: Conversion to a Carboxylic Acid-Terminated Linker To prepare for a standard EDC/NHS coupling reaction, the tosylated PEG is converted to a dicarboxylic acid.
-
Reaction: React the TsO-Peg36-OTs with a protected amino acid (e.g., Boc-glycine) under basic conditions to displace the tosyl groups.
-
Deprotection and Hydrolysis: Remove the protecting group (e.g., Boc) and hydrolyze the ester to yield the dicarboxylic acid linker, COOH-Peg36-COOH.
-
Purification: Purify the dicarboxylic acid PEG linker using appropriate chromatographic methods.
Step 3: EDC/NHS-Mediated Conjugation to Protein A This step couples the activated dicarboxylic acid linker to the primary amines (e.g., lysine residues) of Protein A.
-
Activation: Dissolve the COOH-Peg36-COOH linker (10-fold molar excess over Protein A) in an appropriate buffer (e.g., MES buffer, pH 6.0). Add EDC (1.5 equivalents per carboxyl group) and Sulfo-NHS (2.5 equivalents per carboxyl group). Incubate for 15 minutes at room temperature.
-
Conjugation: Add the activated linker solution to Protein A, previously dissolved in a reaction buffer (e.g., PBS, pH 7.2-7.5). The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 8.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
Purification: Purify the resulting Protein A-PEG-COOH conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and reagents.
Step 4: Conjugation of Molecule B to Protein A-PEG-COOH The second arm of the PEG linker is then used to attach Molecule B.
-
Activation and Conjugation: Repeat the EDC/NHS activation process (Step 3.1) with the Protein A-PEG-COOH conjugate. Then, add the amine-containing Molecule B to the activated conjugate and incubate for 2 hours at room temperature.
-
Quenching: Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine to a final concentration of 10-50 mM.
-
Final Purification and Analysis: Purify the final conjugate (Protein A-Peg36-Molecule B) using SEC. Analyze the purity and integrity of the conjugate by SDS-PAGE and confirm the identity by mass spectrometry.
Mandatory Visualizations
Caption: Workflow for homobifunctional conjugation using this compound.
Caption: Logical relationship of components in an ADC using a PEG linker.
References
A Technical Guide to the Basic Research Applications of Monodisperse PEG Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polyethylene glycol (PEG) has become an indispensable tool in biomedical and pharmaceutical research, primarily due to its biocompatibility, water solubility, and ability to shield conjugated molecules from the host's immune system.[1] Traditionally, polydisperse mixtures of PEG, which consist of polymer chains with a range of molecular weights, have been used. However, the inherent heterogeneity of these mixtures complicates synthesis, purification, and characterization, leading to final products with inconsistent quality and reproducibility.[2] This guide focuses on monodisperse PEG derivatives—pure compounds with a precise, discrete molecular weight and a single, exact molecular configuration.[3][4] These molecules offer superior control over the physicochemical and biological properties of conjugates, making them invaluable for advanced research applications.[5] We will explore the core applications of monodisperse PEGs in drug delivery, protein modification, and surface functionalization, providing quantitative data, detailed experimental protocols, and visual workflows to guide researchers in leveraging this powerful technology.
Monodisperse vs. Polydisperse PEG: A Fundamental Comparison
The primary distinction between monodisperse and polydisperse PEG lies in the uniformity of their molecular weight. Polydisperse PEGs are synthesized by the polymerization of ethylene oxide, resulting in a statistical distribution of chain lengths and a polydispersity index (PDI) greater than 1.0. In contrast, monodisperse PEGs are created through stepwise synthetic methods, resulting in a pure compound with a PDI of 1.0. This structural precision eliminates the batch-to-batch variability and analytical complexity associated with polydisperse mixtures.
The defined structure of monodisperse PEGs allows for precise control and fine-tuning of a conjugate's properties, which is critical for developing safe and effective therapeutics. This has led to their increasing application in small molecule drugs, antibody-drug conjugates (ADCs), and nanoparticle systems.
Caption: Diagram 1: Comparison of Polydisperse and Monodisperse PEG.
Core Research Applications
Drug Delivery Systems
Monodisperse PEGs are extensively used to improve the therapeutic profiles of both small molecules and biologics.
-
Small Molecule Drug Modification: Small molecule drugs often suffer from poor water solubility, rapid clearance, and off-target toxicity. Attaching monodisperse PEG linkers increases the drug's molecular weight and solubility, which can prolong its circulation half-life, modify its biodistribution, and improve oral bioavailability. A notable example is Movantik (naloxegol), an FDA-approved drug for opioid-induced constipation, which incorporates a monodisperse m-PEG7 linker. This PEG modification prevents the molecule from crossing the blood-brain barrier, thereby restricting its action to peripheral mu-opioid receptors in the gastrointestinal tract.
-
Protein and Peptide PEGylation: The conjugation of PEG to proteins and peptides (PEGylation) is a well-established strategy to reduce their immunogenicity, decrease renal clearance, and protect them from proteolytic degradation. The use of monodisperse PEGs in this context ensures the production of a single, well-defined conjugate, rather than a mixture of variably PEGylated species. This homogeneity is crucial for consistent pharmacological activity and simplified regulatory approval. Early research demonstrated that attaching PEG to bovine serum albumin (BSA) significantly reduced its immunogenicity, a foundational discovery that paved the way for modern PEGylated therapeutics.
-
Nanoparticle and Liposome Formulation: Monodisperse PEGs are critical components in advanced drug delivery platforms like liposomes, polymer nanoparticles, and antibody-drug conjugates (ADCs). When coated on the surface of nanoparticles, PEG forms a hydration layer that acts as a "stealth" shield, reducing the adsorption of plasma proteins and recognition by the mononuclear phagocyte system (MPS). This shielding effect prolongs circulation time and enhances accumulation in target tissues, such as tumors. Studies on PEGylated gold nanoparticles (PEG-AuNPs) have shown that monodisperse PEG coatings lead to significantly lower protein adsorption, longer blood circulation half-life, and greater tumor accumulation compared to polydisperse coatings. In ADCs, monodisperse PEG linkers are used to connect the antibody to the cytotoxic payload, improving solubility and stability, and allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
Caption: Diagram 2: PEGylation shields nanoparticles from immune clearance.
Surface Functionalization
Monodisperse PEG derivatives are used to modify the surfaces of materials for a variety of research applications. The hydrophilic and biocompatible nature of PEG makes it ideal for creating surfaces that resist non-specific protein adsorption and cell adhesion. This is critical in the development of medical implants, biosensors, and cell culture platforms. By using monodisperse PEGs with specific reactive terminal groups (e.g., amine, carboxyl, thiol), researchers can create well-defined, functional surfaces for the covalent attachment of targeting ligands, antibodies, or other biomolecules. This precise control over surface chemistry is essential for creating reproducible and highly specific biological interfaces.
Hydrogel Formation
Hydrogels are cross-linked polymer networks that can absorb large amounts of water, making them suitable for applications in tissue engineering, drug delivery, and 3D cell culture. Monodisperse PEG derivatives, particularly those with reactive end-groups like acrylates (PEGDA), can be used to form hydrogels with highly uniform and controllable properties, such as mesh size, swelling ratio, and mechanical strength. Microfluidic techniques can be employed to create monodisperse PEG hydrogel microspheres, which are valuable for encapsulating cells or delivering drugs in a controlled manner. The uniformity of the PEG building blocks translates directly to the homogeneity of the resulting hydrogel network, which is crucial for obtaining reproducible experimental results.
Quantitative Data Summary
The advantages of monodisperse PEGs can be quantified through various experimental parameters. The following tables summarize key data comparing monodisperse and polydisperse PEGs and their impact on nanoparticle performance.
Table 1: Physicochemical Properties of PEG Derivatives
| Property | Polydisperse PEG | Monodisperse PEG | Reference(s) |
|---|---|---|---|
| Molecular Weight | Average value (e.g., 2k, 5k, 10k) | Precise, single value | |
| Polydispersity Index (PDI) | > 1.0 (typically 1.01-1.10) | 1.0 | |
| Chemical Structure | Mixture of polymer chains | Single, defined compound | |
| Purity | Difficult to fully characterize | High purity (typically 90-95% or higher) |
| Characterization | Complex (GPC, SEC) | Straightforward (MS, NMR, HPLC) | |
Table 2: Impact of PEG Dispersity on Gold Nanoparticle (AuNP) Performance Data derived from a study comparing AuNPs coated with monodisperse mPEGn-HS (n=36, 45) versus polydisperse mPEG2k-SH.
| Parameter | Polydisperse PEG2k-AuNPs | Monodisperse PEG₃₆-AuNPs | Monodisperse PEG₄₅-AuNPs | Reference(s) |
|---|---|---|---|---|
| Protein Adsorption (vs. Polydisperse) | Baseline | ~70% reduction in FBS | ~70% reduction in FBS | |
| Blood Concentration at 24h (%ID/g) | 3.9 ± 0.6 | 31.9 ± 3.5 | 40.3 ± 5.1 | |
| Tumor Accumulation | Lower | Significantly Enhanced | Significantly Enhanced |
| Uptake by Reticuloendothelial System | Higher | Lower | Lower | |
Experimental Protocols
Protocol: Synthesis of Monodisperse PEG via Iterative Exponential Growth
This protocol is a conceptual summary of modern synthetic strategies for creating monodisperse PEGs, such as the KHMDS-promoted Williamson ether synthesis.
-
Preparation of Building Blocks: Synthesize short, protected oligo(ethylene glycol) units (e.g., HO-PEGn-OTHP and HO-PEGn-OTs). These serve as the fundamental repeating units.
-
First Iteration: React a deprotonated PEG alcohol (e.g., HO-PEGn-OTHP treated with a strong base like KHMDS) with a tosylated PEG (HO-PEGn-OTs) via Williamson ether synthesis to double the chain length (e.g., producing a 2n-mer).
-
Deprotection and Functionalization: Selectively deprotect one end of the newly formed PEG chain and functionalize the other, preparing it for the next iteration. For example, remove the THP group to reveal a hydroxyl group and tosylate the other end.
-
Iterative Growth: Repeat steps 2 and 3, doubling the PEG chain length in each cycle (e.g., 2n -> 4n -> 8n -> 16n...).
-
Purification: After each iteration, purify the product to remove unreacted starting materials and byproducts. This is a critical step to maintain monodispersity.
-
Characterization: Use analytical techniques like ¹H and ¹³C NMR, MALDI-TOF Mass Spectrometry, and Size Exclusion Chromatography (SEC) to confirm the structure, molecular weight, and high purity (PDI ≈ 1.0) of the final monodisperse PEG derivative.
Caption: Diagram 3: Iterative synthesis doubles PEG chain length per cycle.
Protocol: General Protein PEGylation
This protocol outlines the general steps for conjugating a monodisperse PEG derivative to a protein.
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4). The buffer should be free of primary amines (like Tris) if using an amine-reactive PEG (e.g., PEG-NHS ester).
-
PEG Reagent Selection: Choose a monodisperse PEG derivative with a functional group that targets a specific amino acid on the protein. Common examples include:
-
NHS esters: Target primary amines (lysine residues, N-terminus).
-
Maleimides: Target free thiols (cysteine residues).
-
Aldehydes: Target N-terminal amines under specific pH conditions for site-specific conjugation.
-
-
Conjugation Reaction: Dissolve the PEG reagent and add it to the protein solution at a specific molar excess (e.g., 5- to 20-fold). Allow the reaction to proceed at room temperature or 4°C for a specified time (e.g., 1-4 hours), with gentle mixing.
-
Quenching: Stop the reaction by adding a small molecule that scavenges the unreacted PEG reagent (e.g., adding Tris or glycine for an NHS ester reaction).
-
Purification: Remove unreacted PEG and protein using methods like Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX). These methods separate the larger PEG-protein conjugate from the smaller, unconjugated species.
-
Analysis and Characterization: Confirm the success of the PEGylation using:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the precise mass of the conjugate.
-
HPLC: To assess the purity of the final product.
-
Caption: Diagram 4: A six-step process for protein PEGylation.
Conclusion and Future Outlook
Monodisperse PEG derivatives represent a significant advancement over traditional polydisperse polymers, offering unparalleled precision and control in the design of advanced biomedical materials and therapeutics. Their uniform structure simplifies characterization, ensures batch-to-batch consistency, and allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. As research moves towards increasingly complex and targeted therapies, from next-generation ADCs and PROTACs to personalized nanomedicines, the demand for well-defined, high-purity components will only grow. The continued development of efficient and scalable synthesis methods for monodisperse PEGs will be crucial in unlocking their full potential and accelerating the translation of innovative research from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]
- 4. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
The Strategic Integration of HO-Peg36-OH as a Spacer in Advanced Biomedical Constructs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is continually evolving, with an increasing emphasis on the optimization of each molecular component. The linker, a seemingly simple bridge, plays a pivotal role in the efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, long-chain, hydrophilic, and discrete polyethylene glycol (PEG) spacers have garnered significant attention. This technical guide focuses on HO-Peg36-OH, a monodisperse PEG linker comprised of 36 ethylene glycol units, and its application as a spacer in sophisticated biomedical constructs. We will delve into its physicochemical properties, provide detailed experimental protocols for its activation and conjugation, present comparative data on the influence of PEG linker length on therapeutic efficacy, and visualize key experimental workflows.
Introduction to PEGylation and the Role of Spacers
PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a well-established strategy to enhance the therapeutic properties of biomolecules.[1] This process can improve a drug's pharmacokinetic and pharmacodynamic profile by:
-
Increasing Hydrophilicity and Solubility: Many potent cytotoxic agents used in ADCs and small molecule ligands in PROTACs are hydrophobic. The inclusion of a hydrophilic PEG spacer can significantly improve the overall solubility of the conjugate, mitigating aggregation issues that can compromise manufacturing and therapeutic efficacy.[2][3]
-
Prolonging Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a longer circulation time in the bloodstream. This extended exposure can enhance the therapeutic window.[3]
-
Reducing Immunogenicity: The flexible PEG chain can create a protective shield around the therapeutic molecule, masking it from the immune system and reducing the likelihood of an adverse immune response.[3]
This compound is a homobifunctional linker, meaning it has identical hydroxyl (-OH) functional groups at both ends of the PEG chain. This characteristic allows for specific chemical modifications to introduce reactive functionalities for conjugation. As a monodisperse linker, every molecule has the exact same length and molecular weight, ensuring the production of homogeneous conjugates, which is a critical factor for regulatory approval and predictable in vivo performance.
Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG spacer is a critical parameter in the design of PROTACs. It influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. An optimal linker length is essential to induce the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.
While specific data for a 36-unit PEG linker is not extensively published, the following tables, compiled from studies on PROTACs with varying PEG linker lengths, provide a clear indication of the trends and the likely performance of a long-chain linker like this compound.
Table 1: Comparative Degradation Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG3 | 12 | >1000 | <20 |
| PEG4 | 16 | 5 | >95 |
| PEG5 | 20 | 20 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Comparative Degradation Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG2 | 8 | Inactive | <10 |
| PEG3 | 12 | 100 | 80 |
| PEG4 | 16 | 30 | >90 |
| PEG5 | 20 | 50 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
The data consistently demonstrates that for these targets, a certain minimum linker length is required to achieve potent degradation. A longer linker, such as one with 36 PEG units, would likely provide the necessary flexibility and reach to facilitate stable ternary complex formation, especially for challenging targets with deep binding pockets or less accessible E3 ligases.
Experimental Protocols
The following protocols provide a general framework for the activation of the terminal hydroxyl groups of this compound and its subsequent conjugation to proteins or other molecules.
Activation of this compound with Tresyl Chloride
This protocol describes the activation of the hydroxyl groups to make them reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl ether
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the tresyl-activated PEG36 under vacuum.
-
Confirm the structure and purity of the product by 1H NMR spectroscopy.
Conjugation of Activated this compound to a Protein
This protocol details the conjugation of the tresyl-activated PEG linker to a protein with accessible primary amine groups (e.g., lysine residues).
Materials:
-
Tresyl-activated this compound
-
Target protein
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography equipment for purification
Procedure:
-
Prepare a solution of the target protein in the reaction buffer (typically 1-10 mg/mL).
-
Dissolve the tresyl-activated this compound in the reaction buffer.
-
Add the desired molar excess of the activated PEG solution to the protein solution (a 10- to 50-fold molar excess is a common starting point).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Monitor the conjugation progress by SDS-PAGE, which will show a molecular weight shift upon PEGylation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted activated PEG.
-
Incubate for an additional 30 minutes.
-
Purify the PEG-protein conjugate using dialysis or size-exclusion chromatography to remove unreacted PEG and by-products.
Synthesis of a PROTAC using an Amide Coupling Strategy
This protocol outlines a general approach for incorporating the PEG linker into a PROTAC molecule.
Materials:
-
Amine-functionalized ligand for the target protein
-
HOOC-Peg36-COOH (Carboxylic acid-terminated PEG36, which can be synthesized from this compound)
-
Amine-functionalized ligand for the E3 ligase
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification supplies (e.g., HPLC system)
Procedure:
-
First Coupling Step:
-
Dissolve HOOC-Peg36-COOH, the amine-functionalized target protein ligand, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the mono-substituted PEG linker by preparative HPLC.
-
-
Second Coupling Step:
-
Dissolve the purified mono-substituted PEG linker, the amine-functionalized E3 ligase ligand, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
-
Mandatory Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key workflows in the development of biomedical constructs utilizing PEG linkers like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing a this compound linker.
Caption: An overview of the experimental workflow for developing an Antibody-Drug Conjugate (ADC) with a PEG spacer.
Conclusion
This compound represents a valuable tool in the arsenal of researchers and drug developers working on next-generation targeted therapeutics. Its defined length, hydrophilicity, and biocompatibility make it an attractive choice for a spacer in both ADCs and PROTACs. The provided data on the influence of PEG linker length underscores the importance of optimizing this component for maximal therapeutic efficacy. The detailed experimental protocols offer a starting point for the practical implementation of this compound in bioconjugation strategies. As the field continues to advance, the rational design and application of well-defined linkers like this compound will be instrumental in realizing the full potential of targeted therapies.
References
An In-depth Technical Guide to Homobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional Polyethylene Glycol (PEG) linkers are versatile chemical tools that play a critical role in modern bioconjugation, drug delivery, and diagnostics. These linkers consist of a flexible, hydrophilic PEG chain with identical reactive functional groups at both ends, represented by the general structure X-PEG-X.[1][2][3] The PEG backbone imparts favorable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules.[4] The identical terminal groups allow for the crosslinking of molecules, the formation of protein complexes, and the functionalization of surfaces.[5] This guide provides a comprehensive technical overview of homobifunctional PEG linkers, including their properties, applications, and detailed experimental protocols.
Core Concepts and Properties
The utility of homobifunctional PEG linkers stems from the unique combination of the PEG spacer and the terminal reactive groups.
The PEG Spacer: The polyethylene glycol chain is composed of repeating ethylene oxide units (–CH₂–CH₂–O–). The length of this chain can be precisely controlled to create linkers of varying molecular weights and spacer lengths. This tunability is crucial for optimizing the distance between conjugated molecules, which can impact steric hindrance and biological activity. The hydrophilic nature of the PEG chain creates a hydration shell around the conjugate, which can mask it from the immune system and reduce aggregation.
Reactive End Groups: A wide variety of reactive groups can be incorporated at the ends of the PEG chain, allowing for conjugation to different functional groups on target molecules. The choice of reactive group is determined by the available functional groups on the target molecule (e.g., amines, thiols) and the desired stability of the resulting linkage.
Quantitative Data of Common Homobifunctional PEG Linkers
The selection of a suitable homobifunctional PEG linker is critical for the success of a bioconjugation strategy. The following tables provide a comparative summary of the physicochemical properties of various commercially available homobifunctional PEG linkers.
| Reactive Group | Target Functional Group | Linkage Formed | Optimal pH for Reaction | Key Features |
| NHS Ester | Primary Amines (-NH₂) | Amide | 7.2 - 8.5 | High reactivity, but susceptible to hydrolysis in aqueous solutions. |
| Maleimide | Thiols (-SH) | Thioether | 6.5 - 7.5 | Highly specific for thiols, forming a stable covalent bond. |
| Carboxylic Acid | Primary Amines (-NH₂) | Amide | 4.5 - 6.0 (activation), 7.2 - 8.0 (conjugation) | Requires activation with carbodiimides (e.g., EDC) and an activator (e.g., NHS). |
| Amine | Carboxylic Acids (-COOH) | Amide | 4.5 - 6.0 (activation), 7.2 - 8.0 (conjugation) | Can be conjugated to activated carboxyl groups. |
| Alkyne | Azides (-N₃) | Triazole | Not pH dependent | Used in "click chemistry" for highly efficient and specific ligation. |
| Azide | Alkynes | Triazole | Not pH dependent | Partner for alkyne groups in "click chemistry". |
| Linker Type | Molecular Weight (Da) | Number of PEG Units (n) | Spacer Arm Length (Å) |
| NHS-PEG-NHS | |||
| NHS-PEG₂-NHS | 428.37 | 2 | 21.7 |
| NHS-PEG₄-NHS | 516.48 | 4 | 28.8 |
| NHS-PEG₈-NHS | 692.69 | 8 | 43.0 |
| NHS-PEG₁₂-NHS | 868.90 | 12 | 57.2 |
| Maleimide-PEG-Maleimide | |||
| Mal-PEG₂-Mal | 364.33 | 2 | 22.1 |
| Mal-PEG₄-Mal | 452.44 | 4 | 29.2 |
| Mal-PEG₈-Mal | 628.65 | 8 | 43.4 |
| Mal-PEG₁₂-Mal | 804.86 | 12 | 57.6 |
| COOH-PEG-COOH | |||
| HOOC-PEG₂-COOH | 236.20 | 2 | 18.4 |
| HOOC-PEG₄-COOH | 324.31 | 4 | 25.5 |
| HOOC-PEG₈-COOH | 500.52 | 8 | 39.7 |
| HOOC-PEG₁₂-COOH | 676.73 | 12 | 53.9 |
| NH₂-PEG-NH₂ | |||
| H₂N-PEG₂-NH₂ | 148.20 | 2 | 19.6 |
| H₂N-PEG₄-NH₂ | 236.31 | 4 | 26.7 |
| H₂N-PEG₈-NH₂ | 412.52 | 8 | 40.9 |
| H₂N-PEG₁₂-NH₂ | 588.73 | 12 | 55.1 |
Note: The spacer arm length is an approximation and can vary slightly depending on the conformation of the PEG chain.
Experimental Protocols
The following are detailed methodologies for common applications of homobifunctional PEG linkers.
Protocol 1: Protein Crosslinking using NHS-PEG-NHS
This protocol describes the crosslinking of a protein containing primary amines (e.g., lysine residues) using an NHS-PEG-NHS linker.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
NHS-PEG-NHS linker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.4).
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO to a stock concentration of 10-25 mM.
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the NHS-PEG-NHS stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Bioconjugation with Maleimide-PEG-Maleimide
This protocol details the crosslinking of molecules containing free thiol groups (e.g., cysteine residues) using a Maleimide-PEG-Maleimide linker.
Materials:
-
Thiol-containing molecule(s) (in a thiol-free, and preferably de-gassed, buffer, pH 6.5-7.5)
-
Maleimide-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Molecule Preparation: Dissolve the thiol-containing molecule(s) in a suitable buffer (e.g., phosphate buffer, pH 7.0) at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds, they may need to be reduced with a reducing agent like TCEP, which should then be removed before adding the maleimide linker.
-
Linker Preparation: Prepare a stock solution of Maleimide-PEG-Maleimide in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG-Maleimide stock solution to the solution of the thiol-containing molecule.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification: Purify the conjugate to remove unreacted linker and molecules using size-exclusion chromatography or another suitable purification method.
Protocol 3: Activation and Conjugation of COOH-PEG-COOH Linkers
This protocol describes the two-step process of activating a carboxyl-terminated PEG linker with EDC and NHS, followed by conjugation to a primary amine-containing molecule.
Materials:
-
COOH-PEG-COOH linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system
Procedure:
-
Activation of the PEG Linker:
-
Dissolve the COOH-PEG-COOH linker in the activation buffer.
-
Add a 2- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
-
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add a quenching solution to stop the reaction.
-
Purification: Purify the conjugate to remove unreacted reagents and byproducts.
Visualization of Workflows and Pathways
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using a homobifunctional PEG linker where the linker is first conjugated to the drug and then to the antibody.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using a homobifunctional PEG linker.
Signaling Pathway: Receptor Dimerization and Downstream Activation
Homobifunctional crosslinkers can be used to study receptor dimerization and its role in initiating downstream signaling cascades. The diagram below illustrates the induced dimerization of a receptor tyrosine kinase (RTK) and the subsequent activation of a simplified signaling pathway.
Caption: Induced receptor dimerization by a homobifunctional PEG linker, leading to downstream signaling.
Characterization of PEGylated Products
The characterization of the resulting bioconjugates is a critical step to ensure the quality and consistency of the product.
SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a common technique to visualize the results of a PEGylation reaction. The attachment of the PEG chain to a protein increases its hydrodynamic radius, causing it to migrate slower on the gel than the unmodified protein.
Protocol for SDS-PAGE of PEGylated Proteins:
-
Sample Preparation: Mix the protein sample (unmodified, and the reaction mixture) with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel of an appropriate percentage. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain to visualize the protein bands. The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the exact mass of the conjugate and the degree of PEGylation.
General Protocol for MS Analysis of PEGylated Proteins:
-
Sample Preparation: The sample may require purification and desalting before MS analysis. For bottom-up proteomics, the protein is digested into smaller peptides.
-
Ionization: Ionize the sample using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: Analyze the mass-to-charge ratio of the ions. The mass difference between the unmodified and PEGylated protein will correspond to the mass of the attached PEG linker(s).
High-Performance Liquid Chromatography (HPLC)
HPLC is used to separate and quantify the different species in a PEGylation reaction mixture, including the unmodified protein, the desired conjugate, and any multi-PEGylated byproducts.
General Protocol for HPLC Analysis of PEGylated Proteins:
-
Column Selection: Choose an appropriate HPLC column based on the properties of the protein and the desired separation (e.g., size-exclusion, reversed-phase, or ion-exchange chromatography).
-
Mobile Phase: Use a suitable mobile phase gradient to elute the different components from the column.
-
Detection: Monitor the elution profile using a UV detector. The peak areas can be used to determine the relative amounts of each species and thus the purity of the conjugate.
Conclusion
Homobifunctional PEG linkers are indispensable tools in the fields of drug development, diagnostics, and life sciences research. Their unique properties allow for the creation of novel bioconjugates with enhanced therapeutic potential. A thorough understanding of their chemical properties, coupled with robust experimental protocols and characterization techniques, is essential for the successful application of these versatile molecules. This guide provides a foundational understanding and practical methodologies to aid researchers in their endeavors with homobifunctional PEG linkers.
References
Navigating the Stability of HO-PEG36-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of HO-PEG36-OH, a monodisperse polyethylene glycol (PEG). Understanding the stability profile of this hydrophilic polymer is critical for its successful application in drug delivery, bioconjugation, and other advanced pharmaceutical formulations. This document details the primary degradation pathways, recommended storage and handling conditions, and robust experimental protocols for stability assessment.
Physical Stability and Recommended Handling
The physical stability of this compound is paramount to maintaining its performance and integrity. As a hygroscopic material, its physical state can be influenced by environmental conditions.
Storage Conditions
Proper storage is crucial to prevent physical changes and chemical degradation.[1][2][3][4] Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C are recommended to minimize potential degradation.[1] Refrigerated conditions (4°C) are preferable to room temperature.
-
Atmosphere: To prevent oxidation, this compound should be stored under an inert atmosphere, such as nitrogen or argon.
-
Light: Exposure to light, particularly UV light, can initiate photodegradation. Therefore, storage in light-protected containers is essential.
-
Moisture: Due to its hygroscopic nature, this compound should be stored in a dry environment to prevent moisture absorption, which can affect its physical properties and accelerate certain degradation pathways.
Handling Procedures
When handling this compound, the following practices should be observed:
-
Before opening, allow the container to slowly warm to room temperature to prevent condensation.
-
After use, the container should be backfilled with an inert gas (nitrogen or argon) before resealing.
-
For applications requiring high purity, sterile filtration of PEG solutions through a 0.45 µm filter is advisable.
Chemical Stability and Degradation Pathways
This compound, like other polyethylene glycols, is susceptible to several chemical degradation pathways, primarily oxidation, thermal degradation, and photodegradation. Hydrolytic degradation of the ether linkages is generally not a significant concern under normal conditions.
Oxidative Degradation
Oxidative degradation is a major pathway for PEG degradation and can be initiated by heat, light, and the presence of transition metal ions. The process is a free-radical chain reaction that can lead to chain scission and the formation of various degradation products.
The primary degradation products of oxidative processes include aldehydes (formaldehyde, acetaldehyde), ketones, ethers, and carboxylic acids (formic acid, acetic acid). The formation of peroxides is a key intermediate step in this degradation pathway.
// Nodes PEG [label="HO-(CH2CH2O)36-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; Radical_Initiation [label="Radical Initiation\n(Heat, Light, Metal Ions)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEG_Radical [label="PEG Alkyl Radical", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="Oxygen (O2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peroxy_Radical [label="PEG Peroxy Radical", fillcolor="#FBBC05", fontcolor="#202124"]; PEG_Molecule [label="Another PEG Molecule", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroperoxide [label="PEG Hydroperoxide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chain_Scission [label="Chain Scission", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Products [label="Degradation Products\n(Aldehydes, Ketones, Carboxylic Acids)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PEG -> PEG_Radical [label="H abstraction"]; Radical_Initiation -> PEG [style=invis]; PEG_Radical -> Peroxy_Radical [label="+ O2"]; Oxygen -> Peroxy_Radical [style=invis]; Peroxy_Radical -> Hydroperoxide [label="+ H from another PEG"]; PEG_Molecule -> Peroxy_Radical [style=invis]; Hydroperoxide -> Chain_Scission [label="Decomposition"]; Chain_Scission -> Degradation_Products; } Caption: Oxidative degradation pathway of this compound.
Thermal Degradation
In the absence of oxygen, PEGs are relatively stable to heat. However, in the presence of air, thermal degradation is accelerated and follows an oxidative pathway. The degradation temperature is dependent on the molecular weight, with lower molecular weight PEGs generally being less thermally stable. Thermal degradation leads to random chain scission, resulting in a decrease in molecular weight and the formation of volatile products.
// Nodes Sample [label="this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; TGA [label="Thermogravimetric Analysis (TGA)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DSC [label="Differential Scanning Calorimetry (DSC)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Temp [label="Onset of Degradation\nTemperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Mass_Loss [label="Mass Loss Profile", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal_Transitions [label="Melting Point &\nEnthalpy Changes", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample -> TGA; Sample -> DSC; TGA -> Analysis; DSC -> Analysis; Analysis -> Degradation_Temp; Analysis -> Mass_Loss; Analysis -> Thermal_Transitions; } Caption: Workflow for thermal stability analysis.
Photodegradation
Exposure to ultraviolet (UV) light can induce the photodegradation of PEGs, primarily through an oxidative mechanism. The energy from UV radiation can lead to the formation of radicals, initiating chain scission and the generation of degradation products similar to those seen in thermal-oxidative degradation. Shorter wavelengths of UV light have been shown to accelerate the degradation process.
// Nodes PEG [label="HO-(CH2CH2O)36-OH", fillcolor="#F1F3F4", fontcolor="#202124"]; UV_Light [label="UV Light (hν)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Excited_State [label="Excited State PEG*", fillcolor="#FBBC05", fontcolor="#202124"]; Radical_Formation [label="Radical Formation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PEG_Radical [label="PEG Radicals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxygen [label="Oxygen (O2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Photo_Oxidation [label="Photo-oxidation", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Products [label="Degradation Products\n(Carbonyls, Carboxyls)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PEG -> Excited_State [label="Absorption"]; UV_Light -> PEG [style=invis]; Excited_State -> Radical_Formation; Radical_Formation -> PEG_Radical; PEG_Radical -> Photo_Oxidation [label="+ O2"]; Oxygen -> Photo_Oxidation [style=invis]; Photo_Oxidation -> Degradation_Products; } Caption: Simplified photodegradation mechanism.
Hydrolytic Stability
The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Therefore, hydrolytic degradation is not considered a major degradation pathway for this compound under typical formulation and storage conditions. Significant hydrolysis would require extreme pH conditions and high temperatures.
Quantitative Stability Data
Table 1: Thermal Degradation of Polyethylene Glycols in Air
| PEG Molecular Weight ( g/mol ) | Temperature (°C) | Observation | Reference |
| 4000 | 80 | Severe degradation after 1000 hours | |
| 6000 | 80 | Random chain scission observed | |
| Various (400-6000) | Cycling (5°C/min) | Crystallization behavior changes, melting peak is stable |
Table 2: Formation of Peroxides in Polyethylene Glycols
| PEG Type | Storage Conditions | Peroxide Level | Reference |
| PEG 1450 (15% w/v solution) | 70°C | 42.85 µEq at start, 5421.4 µEq after 46 hours | |
| PEG 1500 | 70°C with agitation | Rapid increase in peroxide content |
Table 3: Photodegradation of PEG 2000 under UV Irradiation
| UV Wavelength (nm) | Irradiation Time (h) | Observation | Reference |
| 313 | 120 | Surface cracks observed | |
| 340 | 360 | Surface cracks observed | |
| 351 | 600 | Few surface cracks observed |
Experimental Protocols for Stability Testing
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation process and help identify potential degradation products and pathways.
Oxidative Degradation Protocol
Objective: To evaluate the stability of this compound under oxidative stress.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC system with a suitable detector (e.g., CAD, RI, or MS)
-
Appropriate HPLC column for PEG analysis (e.g., size-exclusion or reversed-phase)
Procedure:
-
Prepare a solution of this compound in PBS at a known concentration.
-
Add H₂O₂ solution to the PEG solution to initiate oxidation.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) and protect from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quench the reaction if necessary (e.g., by adding catalase).
-
Analyze the samples by HPLC to monitor the degradation of the parent PEG and the formation of degradation products.
-
Characterize the degradation products using mass spectrometry (MS).
Thermal Degradation Protocol
Objective: To assess the thermal stability of this compound.
Materials:
-
This compound (solid or in solution)
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Oven with controlled temperature and atmosphere (air and inert gas)
Procedure:
-
TGA Analysis:
-
Place a known amount of this compound in the TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under both an inert (N₂) and an oxidative (air) atmosphere.
-
Record the mass loss as a function of temperature to determine the onset of thermal degradation.
-
-
Isothermal Stressing:
-
Place samples of this compound in an oven at a selected temperature below the onset of rapid degradation (e.g., 80°C).
-
Maintain one set of samples in air and another under an inert atmosphere.
-
Collect samples at various time points.
-
Analyze the samples for changes in molecular weight (e.g., by SEC) and the formation of degradation products (e.g., by HPLC-MS).
-
Photostability Protocol
Objective: To evaluate the stability of this compound upon exposure to light.
Materials:
-
This compound (solid or in solution)
-
Photostability chamber with controlled light (visible and UV) and temperature, compliant with ICH Q1B guidelines.
-
UV-Vis spectrophotometer
-
HPLC system
Procedure:
-
Expose samples of this compound (as a thin layer of solid or in a photochemically transparent container for solutions) to a calibrated light source in the photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time intervals, withdraw samples and analyze for any changes in physical appearance, spectral properties (UV-Vis), and chemical composition (HPLC).
-
Compare the results of the light-exposed samples with the dark control to determine the extent of photodegradation.
Conclusion
This compound is a stable polymer when stored and handled under appropriate conditions. The primary degradation pathways are oxidative, thermal (in the presence of oxygen), and photolytic. Understanding these degradation mechanisms and employing robust analytical methods for stability testing are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing this versatile excipient. While specific quantitative data for this compound is limited, the principles and data from related polyethylene glycols provide a strong foundation for its stability assessment. Researchers and drug development professionals are encouraged to perform specific stability studies on their final formulations to establish appropriate shelf-life and storage conditions.
References
An In-depth Technical Guide on the Safety and Toxicity Profile of HO-Peg36-OH
Disclaimer: Specific safety and toxicity data for the compound designated "HO-Peg36-OH" are not publicly available. This guide synthesizes a representative safety and toxicity profile based on data from structurally analogous Polyethylene Glycol (PEG) compounds of similar molecular weight (approximately 1500 g/mol , e.g., PEG 1500). The information presented is intended for research, scientific, and drug development professionals.
Executive Summary
Polyethylene glycol (PEG) is a class of polyether compounds widely used in pharmaceutical, cosmetic, and industrial applications due to their water solubility, low toxicity, and biocompatibility.[1][2] this compound, a PEG diol with approximately 36 ethylene glycol repeat units, is expected to share the generally low toxicity profile characteristic of its class. PEGs with molecular weights in this range are typically waxy solids at room temperature and exhibit poor absorption from the gastrointestinal tract and intact skin.[2][3] The primary concerns with PEG compounds relate to potential contamination with manufacturing byproducts like ethylene oxide and 1,4-dioxane, and adverse effects when applied to damaged skin or in cases of hypersensitivity.[4] This document outlines the expected toxicokinetics, summarizes key toxicity data from analogous PEGs, details standard experimental protocols for safety assessment, and provides visualizations of relevant assessment workflows.
Toxicokinetics and General Safety Profile
-
Absorption: Low molecular weight PEGs can be absorbed through the digestive tract, but this absorption decreases significantly as molecular weight increases. For a PEG of ~1500 Da, oral absorption is minimal. Similarly, penetration through intact skin is negligible for PEGs with molecular weights of 4 kDa or greater. However, absorption can be significant through damaged or compromised skin.
-
Distribution: Following systemic absorption, PEGs are distributed throughout the body. Higher molecular weight PEGs exhibit slower renal clearance and have a greater potential to accumulate in cells, leading to cellular vacuolation in tissues like the spleen, lymph nodes, and kidneys, though typically without an inflammatory response.
-
Metabolism: PEGs are largely considered metabolically inert.
-
Excretion: The primary route of excretion for systemically absorbed PEGs is via the kidneys into the urine. Fecal excretion also occurs.
-
General Toxicity: PEGs are generally recognized as safe (GRAS) for use in food and have been approved by the FDA for various applications. They possess a low order of acute oral and dermal toxicity. The major target organ for toxicity, particularly with high doses of lower molecular weight PEGs, is the kidney, where effects like cloudy swelling of cells and increased glomerular volume have been observed, though these are often reversible.
Quantitative Toxicity Data
The following tables summarize representative toxicity data for PEGs with molecular weights analogous to this compound. These values are compiled from studies on various PEG compounds and should be considered indicative rather than specific to this compound.
Table 1: Acute Toxicity Data for Representative PEGs
| Study Type | Species | Route | LD50 (Median Lethal Dose) | Reference |
| Acute Oral | Rat | Oral | > 50,000 mg/kg (PEG 400) | |
| Acute Oral | Mouse | Oral | > 25,000 mg/kg (PEG-12 Laurate) | |
| Acute Dermal | Rabbit | Dermal | > 20,000 mg/kg (PEG 400) |
Table 2: Subchronic Toxicity and No-Observed-Adverse-Effect Level (NOAEL) for Representative PEGs
| Study Type | Species | Route | NOAEL | Key Findings | Reference |
| 90-Day Study | Rat | Oral (Water) | 15,000 ppm (~1611 mg/kg/day) | Increased water consumption at the highest dose was the only effect noted. | |
| 9-Month Study | Dog | Oral (Diet) | 30,000 ppm (~783 mg/kg/day) | No adverse effects observed. | |
| 30-Day Study | Dog | IV Injection | Not Identified | Reversible renal toxicity (cloudy swelling of kidney cells) at 8.45 g/kg. |
Experimental Protocols for Safety and Toxicity Assessment
The safety assessment of a polymer like this compound would typically follow a battery of standardized in vitro and in vivo tests, often adhering to OECD (Organisation for Economic Co-operation and Development) guidelines.
4.1 In Vitro Cytotoxicity Assay
-
Principle: To assess the direct toxic effect of the compound on cultured cells. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., Caco-2, CHO, or a human liver cell line) is cultured in appropriate media until a confluent monolayer is formed in 96-well plates.
-
Treatment: The culture medium is replaced with media containing various concentrations of this compound. Positive (e.g., Triton X-100) and negative (vehicle) controls are included.
-
Incubation: Cells are incubated with the test substance for a defined period (e.g., 24 or 48 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to the negative control.
-
4.2 Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Principle: This test uses several strains of amino acid-requiring bacteria (e.g., Salmonella typhimurium, Escherichia coli) to detect point mutations, which are changes that revert the bacteria to a state where they can synthesize the essential amino acid and grow on a minimal medium.
-
Methodology:
-
Strains: At least five bacterial strains are typically used to detect different types of mutations.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate, to mimic mammalian metabolism).
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid (e.g., histidine for Salmonella).
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.
-
4.3 In Vivo Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
-
Principle: This is a stepwise procedure using a minimal number of animals to obtain information on the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).
-
Methodology:
-
Animal Model: Typically uses rats or mice of a single sex (usually females).
-
Dosing: A stepwise procedure is used, starting with a dose from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). The substance is administered by oral gavage to a group of three animals.
-
Observation: The outcome (mortality or survival) in the first group determines the next step: dosing another group at a higher or lower fixed dose level.
-
Clinical Signs: Animals are observed for changes in skin, fur, eyes, respiratory and nervous system activity, and behavior for up to 14 days.
-
Endpoint: The test allows for classification of the substance into a toxicity category based on the observed mortality at specific dose levels.
-
4.4 Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
-
Principle: To evaluate the adverse effects of a substance after prolonged, repeated oral administration, identifying target organ toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology:
-
Animal Model: Typically conducted in rats, with at least three dose groups and a control group, each containing 10 males and 10 females.
-
Administration: The test substance is administered daily for 90 days, usually via oral gavage, in the diet, or in drinking water.
-
Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food/water consumption.
-
Analysis: At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.
-
Endpoint: The study provides comprehensive data on potential cumulative toxicity and helps establish a safe exposure level (NOAEL).
-
Visualizations: Workflows and Pathways
The following diagrams illustrate standardized workflows for toxicological assessment.
References
Methodological & Application
Application Notes and Protocols for Protein PEGylation using HO-PEG36-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.
HO-PEG36-OH is a linear, bifunctional polyethylene glycol with 36 ethylene glycol units and hydroxyl (-OH) groups at both termini. Its bifunctionality makes it a suitable candidate for crosslinking proteins or for applications where two reactive sites are desired. However, the terminal hydroxyl groups are not reactive towards proteins under physiological conditions and require chemical activation to enable conjugation.
This document provides a detailed protocol for the activation of this compound to a more reactive species, its subsequent use in protein PEGylation, and the analytical methods for characterizing the resulting conjugates.
Principle of the Method
The protocol involves a two-step process:
-
Activation of this compound: The terminal hydroxyl groups of this compound are first activated to form a more reactive intermediate. A common and effective method is the conversion to a di-N-hydroxysuccinimidyl (NHS) ester. This is typically achieved by reacting the PEG-diol with N,N'-disuccinimidyl carbonate (DSC) or by a two-step process involving oxidation to a dicarboxylic acid followed by reaction with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Protein PEGylation: The activated di-NHS ester of PEG36 is then reacted with the target protein. The NHS esters readily react with primary amino groups (the ε-amino group of lysine residues and the N-terminal α-amino group) on the protein surface under mild basic conditions (pH 7.5-8.5) to form stable amide bonds. Due to the bifunctional nature of the activated PEG, this can result in mono-PEGylated, di-PEGylated, and intra- or inter-molecularly cross-linked protein species.
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| This compound | Various | >95% Purity |
| N,N'-Disuccinimidyl carbonate (DSC) | Sigma-Aldrich | ≥98% |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Anhydrous Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |
| Diethyl ether | Fisher Scientific | ACS Grade |
| Model Protein (e.g., Bovine Serum Albumin, BSA) | Sigma-Aldrich | ≥98% (electrophoresis) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | |
| Borate Buffer, 0.1 M, pH 8.5 | Prepare fresh | |
| Hydroxylamine Hydrochloride | Sigma-Aldrich | BioReagent, ≥99% |
| Tris Buffer | Sigma-Aldrich | BioReagent |
| Sodium Dodecyl Sulfate (SDS) | Bio-Rad | |
| Acrylamide/Bis-acrylamide solution | Bio-Rad | |
| Coomassie Brilliant Blue R-250 | Bio-Rad | |
| Size-Exclusion Chromatography (SEC) Column | (e.g., Superdex 200, GE Healthcare) | |
| Mass Spectrometer (MALDI-TOF or ESI-MS) |
Experimental Protocols
Protocol 1: Activation of this compound to Di-NHS Ester
This protocol describes the activation of the terminal hydroxyl groups of this compound to N-hydroxysuccinimidyl esters.
Workflow for Activation of this compound
Application Notes and Protocols for Creating Hydrogels with HO-PEG36-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing hydrogels using HO-PEG36-OH, a polyethylene glycol with 36 ethylene oxide repeat units. The protocols cover the essential steps from the initial functionalization of the PEG diol to the formation and characterization of the final hydrogel.
Introduction to this compound Hydrogels
This compound is a hydrophilic, biocompatible, and low-immunogenicity polymer, making it an excellent candidate for creating hydrogels for various biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][] The terminal hydroxyl groups (-OH) of this compound are the key to its versatility, allowing for chemical modification to introduce a variety of reactive functional groups. These functionalized PEG molecules can then be crosslinked to form a three-dimensional hydrogel network. The properties of the resulting hydrogel, such as its mechanical strength, swelling behavior, and degradation rate, can be tailored by controlling the type of functionalization, the crosslinking chemistry, and the polymer concentration.[3]
Functionalization of this compound
The first step in creating chemically crosslinked hydrogels from this compound is to convert the terminal hydroxyl groups into more reactive functional groups. A common and effective method is esterification to introduce acrylate or methacrylate moieties, yielding PEG-diacrylate (PEGDA) or PEG-dimethacrylate (PEGDMA), respectively.
Protocol: Synthesis of HO-PEG36-Acrylate (PEGDA)
This protocol describes the acrylation of this compound using acryloyl chloride.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound and a slight molar excess of triethylamine (TEA) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of acryloyl chloride dropwise to the stirred solution using a dropping funnel.
-
Allow the reaction to proceed at 0°C for 1-2 hours and then at room temperature overnight.
-
Quench the reaction by adding a small amount of water.
-
Wash the organic phase with saturated sodium bicarbonate solution, followed by brine in a separatory funnel.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the PEGDA product.
-
Characterize the product using ¹H NMR to confirm the presence of acrylate protons and determine the degree of functionalization.
Hydrogel Formation Methods
Once functionalized, the PEG derivatives can be crosslinked into hydrogels using various methods. The choice of method will influence the hydrogel's properties and its suitability for specific applications.
Photopolymerization
Photopolymerization is a widely used method for forming PEGDA or PEGDMA hydrogels. It offers rapid curing at room temperature and the ability to spatially control the gelation process.
Caption: Workflow for hydrogel formation via photopolymerization.
Protocol: Photopolymerization of PEGDA Hydrogels
Materials:
-
HO-PEG36-Acrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v Irgacure 2959 in PBS).
-
Dissolve the desired concentration of PEGDA (e.g., 10-20% w/v) in PBS.
-
Add the photoinitiator solution to the PEGDA solution (final concentration of photoinitiator is typically 0.05-0.1% w/v).
-
If encapsulating cells, resuspend the cells in the PEGDA/photoinitiator solution.
-
Pipette the precursor solution into the desired molds.
-
Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes) to induce crosslinking. The exposure time will depend on the UV intensity and the desired crosslinking density.
-
After gelation, gently remove the hydrogels from the molds and wash them with fresh PBS to remove any unreacted components.
Michael-Type Addition
Michael-type addition is a versatile crosslinking chemistry that involves the reaction of a Michael donor (e.g., a thiol) with a Michael acceptor (e.g., an acrylate or vinyl sulfone). This reaction proceeds under physiological conditions without the need for a radical initiator, making it particularly suitable for cell encapsulation.
Caption: Michael-type addition for hydrogel formation.
Protocol: Michael-Type Addition with a Dithiol Crosslinker
Materials:
-
HO-PEG36-Acrylate (PEGDA) or HO-PEG36-Vinyl Sulfone (PEGVS)
-
Dithiol crosslinker (e.g., dithiothreitol (DTT) or a peptide containing two cysteine residues)
-
Triethanolamine (TEOA) buffer (pH ~8.0)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve the PEGDA or PEGVS in TEOA buffer.
-
Solution B: Dissolve the dithiol crosslinker in TEOA buffer.
-
-
To initiate gelation, mix equal volumes of Solution A and Solution B.
-
The mixture will start to gel. The gelation time can be tuned by adjusting the pH and the concentration of the reactants.
-
Allow the hydrogel to fully form at room temperature or 37°C.
-
Wash the resulting hydrogel with PBS to remove any unreacted components.
Physical Crosslinking
Physical hydrogels are formed through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or specific molecular recognition (e.g., biotin-avidin). These hydrogels are often shear-thinning and can be injectable.
This method involves functionalizing this compound with biotin at both ends and then crosslinking with avidin, a protein that has four binding sites for biotin.
Caption: Workflow for biotin-avidin mediated hydrogel formation.
Characterization of Hydrogels
The properties of the formed hydrogels should be characterized to ensure they are suitable for the intended application.
Swelling Ratio
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.
Protocol: Measurement of Swelling Ratio
-
Immerse a pre-weighed, dry hydrogel sample (Wd) in distilled water or PBS at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight of the hydrogel becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (Q) using the following formula: Q = (Ws - Wd) / Wd
Mechanical Properties
The mechanical properties, such as the compressive modulus, are important for applications where the hydrogel needs to provide structural support. These are typically measured using a mechanical tester.
Drug Release Studies
For drug delivery applications, the release profile of a model drug from the hydrogel is a critical parameter.
Protocol: In Vitro Drug Release Study
-
Load the hydrogel with a model drug during the fabrication process.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
Data Presentation
The following tables summarize the expected influence of key parameters on the properties of this compound hydrogels.
Table 1: Effect of Formulation Parameters on Hydrogel Properties
| Parameter | Effect on Crosslinking Density | Effect on Swelling Ratio | Effect on Mechanical Strength |
| ↑ PEGDA Concentration | ↑ Increases | ↓ Decreases | ↑ Increases |
| ↑ UV Exposure Time | ↑ Increases | ↓ Decreases | ↑ Increases |
| ↑ Photoinitiator Conc. | ↑ Increases | ↓ Decreases | ↑ Increases |
Table 2: Comparison of Crosslinking Methods
| Method | Key Advantages | Key Disadvantages | Typical Applications |
| Photopolymerization | Rapid, spatial control | Requires photoinitiator, potential cytotoxicity of radicals | Tissue engineering, 3D bioprinting |
| Michael-Type Addition | Cytocompatible, initiator-free | Slower gelation than photopolymerization | Cell encapsulation, injectable hydrogels |
| Physical Crosslinking | Reversible, injectable | Weaker mechanical properties | Shear-thinning hydrogels for drug delivery |
References
Bioconjugation Techniques Using Hydroxyl-Terminated PEGs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) has become an indispensable tool in the field of bioconjugation, primarily due to its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEGylation, the process of covalently attaching PEG chains to proteins, peptides, or small molecules, can enhance solubility, extend circulating half-life, reduce immunogenicity, and improve stability.[1][2] While various functionalized PEGs are available, hydroxyl-terminated PEGs (HO-PEG-OH) offer a versatile starting point for bioconjugation. However, the inherent low reactivity of the terminal hydroxyl groups necessitates an activation step prior to conjugation with biomolecules.[3][4]
This document provides detailed application notes and experimental protocols for the bioconjugation of biomolecules using hydroxyl-terminated PEGs.
Application Notes
The primary challenge in using hydroxyl-terminated PEGs is the need for chemical activation to convert the inert hydroxyl groups into reactive functional groups.[3] This two-step process involves:
-
Activation of the Hydroxyl Group: The terminal hydroxyl groups of the PEG are reacted with an activating agent to create a more reactive intermediate.
-
Conjugation to the Biomolecule: The activated PEG is then reacted with the target biomolecule, typically at primary amine groups (e.g., lysine residues or the N-terminus).
Several methods exist for the activation of hydroxyl-terminated PEGs, each with its own advantages and considerations. Common activation chemistries include:
-
Tresyl Chloride Activation: This method converts the hydroxyl groups into tresyl groups, which are excellent leaving groups for nucleophilic substitution by primary amines.
-
Tosyl Chloride (TsCl) Activation: Similar to tresyl chloride, tosyl chloride activates the hydroxyl group, making it susceptible to nucleophilic attack.
-
Carbodiimide (EDC/NHS) Chemistry: This approach is used when the hydroxyl group is first converted to a carboxylic acid. The carboxylic acid is then activated with EDC and NHS to form a stable NHS ester that readily reacts with primary amines.
-
N,N'-Disuccinimidyl Carbonate (DSC) Activation: DSC is another reagent used to activate the hydroxyl end groups of PEGs for subsequent reaction with amines.
The choice of activation chemistry depends on the specific biomolecule, the desired degree of PEGylation, and the reaction conditions. For instance, controlling the stoichiometry of the activating agent can favor mono-activation of a diol PEG, which is often desirable to prevent cross-linking of protein molecules.
Key Applications:
-
Improving Drug Delivery: PEGylation can increase the solubility and stability of drugs, leading to improved delivery and efficacy. PEG-based hydrogels are also being explored for controlled drug release in applications like bone regeneration.
-
Enhancing Protein Therapeutics: Covalent attachment of PEG to proteins can shield them from enzymatic degradation and reduce their clearance rate from the body, thereby extending their therapeutic effect.
-
Surface Modification of Nanoparticles: PEGylation is widely used to create "stealth" nanoparticles that can evade the immune system, leading to longer circulation times and improved targeting to specific tissues.
Quantitative Data Summary
The efficiency of each step in the bioconjugation process is critical for obtaining a final product with the desired characteristics. The following table summarizes typical quantitative data for the activation, conjugation, and characterization steps. These values are representative and may vary depending on the specific biomolecule and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Activation Step | |||
| Molar Excess of Activating Agent (e.g., Tresyl Chloride) | 2.5 - 5 molar excess relative to hydroxyl groups | - | |
| Activation Efficiency | >95% | 1H NMR Spectroscopy | |
| Conjugation Step | |||
| Molar Ratio of Activated PEG to Protein | 10:1 to 50:1 (starting point of 20:1 recommended) | Optimization required for each protein | |
| Conjugation Efficiency | Varies (dependent on protein and conditions) | SDS-PAGE, Size Exclusion Chromatography (SEC) | |
| Characterization | |||
| Degree of PEGylation | 1-3 PEG chains per protein (typical for mono-PEGylation) | SDS-PAGE, Mass Spectrometry (MALDI-TOF) | |
| Purity of Conjugate | >95% | Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX) | |
| Retention of Biological Activity | >80% | In vitro/in vivo activity assays |
Experimental Protocols
Protocol 1: Activation of Hydroxyl-Terminated PEG with Tresyl Chloride
This protocol describes the conversion of the terminal hydroxyl groups of a diol PEG to tresyl groups, which are highly reactive towards primary amines.
Materials:
-
Hydroxyl-terminated PEG (e.g., HO-PEG-OH)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or Nitrogen gas supply
Procedure:
-
Dissolve the hydroxyl-terminated PEG in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution in an ice bath to 0°C.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Confirm the structure and purity of the tresyl-activated PEG by 1H NMR spectroscopy.
Protocol 2: Conjugation of Tresyl-Activated PEG to a Protein
This protocol details the conjugation of the activated PEG to a protein containing accessible primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Tresyl-activated PEG
-
Protein of interest in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Size Exclusion Chromatography (SEC) system
-
SDS-PAGE analysis equipment
Procedure:
-
Dissolve the tresyl-activated PEG in the protein solution. The molar ratio of activated PEG to protein should be optimized, but a starting point of 20:1 is recommended.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the protein's stability and reactivity.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will react with any unreacted tresyl-activated PEG.
-
Incubate for an additional 30 minutes to ensure complete quenching.
Protocol 3: Purification and Characterization of the PEG-Protein Conjugate
Purification is essential to remove unreacted PEG, un-PEGylated protein, and reaction byproducts.
Procedure:
-
Purification:
-
Size exclusion chromatography (SEC) is a common and effective method for purification.
-
Load the quenched reaction mixture onto an appropriate SEC column.
-
Monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.
-
Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified conjugate.
-
Pool the fractions containing the purified PEG-protein conjugate.
-
If further purification is needed to separate species with different degrees of PEGylation, ion-exchange chromatography (IEX) can be employed.
-
-
Characterization:
-
SDS-PAGE: To confirm the increase in molecular weight and assess the degree of PEGylation.
-
Mass Spectrometry (e.g., MALDI-TOF): To determine the precise molecular weight of the conjugate and the number of attached PEG chains.
-
Biological Activity Assay: To ensure that the PEGylation process has not significantly compromised the biological function of the protein.
-
Visualizations
Caption: Experimental workflow for bioconjugation using hydroxyl-terminated PEGs.
Caption: Common activation chemistries for hydroxyl-terminated PEGs.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
Application Notes and Protocols for Attaching HO-PEG36-OH to Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The attachment of PEG chains can enhance solubility, increase serum half-life, reduce immunogenicity, and alter biodistribution.[1][2] HO-PEG36-OH is a discrete PEG (dPEG®) linker with 36 ethylene oxide units and terminal hydroxyl groups at both ends. Its defined length ensures batch-to-batch consistency, a critical factor in therapeutic development. However, the terminal hydroxyl groups of this compound are relatively unreactive and require chemical activation for efficient conjugation to small molecules.[3][4]
These application notes provide detailed protocols for the selective activation of one or both hydroxyl groups of this compound and subsequent conjugation to small molecules bearing various functional groups.
Chemistry Overview: The Path from Inert Diol to Reactive Linker
The core strategy for conjugating this compound to a small molecule involves a multi-step process. First, one or both of the terminal hydroxyl groups are converted into more reactive functional groups. This "activation" step is crucial for achieving efficient and controlled conjugation under mild conditions suitable for most small molecules.
A common and effective approach for selective mono-activation involves the conversion of one hydroxyl group to a tosylate. The tosyl group is an excellent leaving group, facilitating its substitution with a variety of nucleophiles to introduce different functionalities. This allows for the creation of heterobifunctional PEG linkers, which are invaluable for controlled, sequential conjugations.[5]
Alternatively, both hydroxyl groups can be activated to enable the attachment of small molecules to both ends of the PEG chain, creating a "dumbbell" conjugate.
Experimental Protocols
Protocol 1: Selective Mono-activation of this compound via Tosylation
This protocol describes the selective conversion of one hydroxyl group of this compound to a tosylate, yielding HO-PEG36-OTs. This mono-activated intermediate is a versatile precursor for synthesizing various heterobifunctional PEG linkers.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Silver oxide (Ag₂O)
-
Potassium iodide (KI)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM or toluene.
-
Addition of Reagents: To the stirred solution, add silver oxide (Ag₂O) and a catalytic amount of potassium iodide (KI).
-
Tosylation: Add tosyl chloride (TsCl) to the mixture. The reaction is typically stirred at room temperature for 12-24 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture to remove insoluble silver salts.
-
Extraction: Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired mono-tosylated product (HO-PEG36-OTs) from di-tosylated and unreacted starting material.
Quantitative Data Summary for Mono-tosylation:
| Parameter | Value/Condition | Reference |
| Molar Ratio (HO-PEG-OH:TsCl:Ag₂O:KI) | 1 : 1.05 : 1.5 : 0.2 | |
| Solvent | Anhydrous Toluene or DCM | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 12 hours | |
| Typical Yield of Mono-tosylated Product | 71-76% | |
| Purification Method | Silica Gel Column Chromatography |
Protocol 2: Synthesis of Heterobifunctional PEG Linkers from HO-PEG36-OTs
This protocol outlines the conversion of the mono-tosylated PEG into various functionalized linkers.
Materials:
-
HO-PEG36-OTs
-
Sodium azide (NaN₃)
-
Triphenylphosphine (PPh₃) or Zinc/Ammonium Chloride
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Appropriate solvents for work-up and purification
Procedure:
-
Azidation: Dissolve HO-PEG36-OTs in anhydrous DMF and add sodium azide. Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete.
-
Purification of Azido-PEG: After cooling, purify the HO-PEG36-N₃ by extraction and precipitation.
-
Reduction to Amine: The azide group can be reduced to an amine using several methods, including the Staudinger reaction (with PPh₃ followed by hydrolysis) or by using zinc dust and ammonium chloride in a refluxing solvent like ethanol/water.
-
Purification of Amino-PEG: Purify the resulting HO-PEG36-NH₂ by appropriate chromatographic or precipitation methods.
Materials:
-
HO-PEG36-OTs
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
Procedure:
-
Reaction: Dissolve HO-PEG36-OTs in anhydrous DMF or ethanol and add an excess of sodium azide.
-
Heating: Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Work-up and Purification: After cooling, concentrate the solution and dissolve the residue in dichloromethane. Wash with water, dry the organic layer, and concentrate to obtain the HO-PEG36-N₃ product. Further purification can be achieved by precipitation.
Materials:
-
HO-PEG36-OTs
-
Sodium hydrosulfide (NaSH) or Potassium thioacetate
-
Anhydrous Dimethylformamide (DMF)
-
Acid for neutralization (e.g., dilute HCl)
-
Solvents for extraction and purification
Procedure:
-
Thiolation: Dissolve HO-PEG36-OTs in an appropriate solvent like water or DMF and react with an excess of sodium hydrosulfide. Alternatively, for a more controlled reaction and to avoid disulfide bond formation, a two-step process involving reaction with potassium thioacetate followed by hydrolysis can be used.
-
Neutralization and Extraction: Neutralize the reaction mixture with a dilute acid and extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Dry the organic layer and purify the HO-PEG36-SH by precipitation or chromatography.
Quantitative Data for Heterobifunctional PEG Synthesis:
| Reaction | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Tosyl-PEG to Azido-PEG | NaN₃ | DMF | Reflux | 12 h | ~97% | |
| Azido-PEG to Amino-PEG | Zn, NH₄Cl | THF/Water | Reflux | 72 h | 82-99% | |
| Tosyl-PEG to Thiol-PEG | NaSH | Water | 60°C | 2 h | ~84% | |
| Tosyl-PEG to Thioacetate-PEG | KSAc | DMF | Room Temp. | Overnight | High |
Protocol 3: Conjugation of Activated PEG to Small Molecules
This protocol provides general guidelines for conjugating the functionalized PEG linkers to small molecules. The specific conditions will depend on the nature of the small molecule and its reactive group.
Procedure:
-
Activation of Small Molecule: If the small molecule has a carboxylic acid group, it can be activated to an N-hydroxysuccinimide (NHS) ester using EDC and NHS in an anhydrous organic solvent.
-
Conjugation: Dissolve the amino-PEG (e.g., Small Molecule-NH-PEG36-OH) and the NHS-activated small molecule in a suitable buffer (pH 7-9, e.g., PBS) or an organic solvent with a non-nucleophilic base.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours.
-
Purification: Purify the conjugate using chromatography (e.g., RP-HPLC, SEC).
Procedure:
-
Reaction Mixture: Dissolve the azido-PEG (e.g., Small Molecule-N₃-PEG36-OH) and the alkyne-functionalized small molecule in a suitable solvent system (e.g., water/t-butanol or DMSO).
-
Catalysis: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Reaction: Stir the reaction at room temperature for 1-24 hours.
-
Purification: Purify the resulting triazole-linked conjugate by chromatography.
Procedure:
-
Reaction: Dissolve the thiol-PEG (e.g., Small Molecule-SH-PEG36-OH) and the maleimide-functionalized small molecule in a suitable buffer (pH 6.5-7.5, e.g., PBS).
-
Incubation: Stir the reaction mixture at room temperature for 1-4 hours.
-
Purification: Purify the thioether-linked conjugate using chromatography.
General Quantitative Data for Conjugation Reactions:
| Conjugation Chemistry | Molar Ratio (PEG:Small Molecule) | pH | Temperature | Time | Purification |
| Amine-NHS Ester | 1:1 to 1:2 | 7-9 | Room Temp. | 3-24 h | RP-HPLC, SEC |
| Azide-Alkyne (CuAAC) | 1:1.1 | N/A | Room Temp. | 1-24 h | RP-HPLC |
| Thiol-Maleimide | 1:1.1 | 6.5-7.5 | Room Temp. | 1-4 h | RP-HPLC, SEC |
Protocol 4: Di-functionalization and Conjugation to Both Ends of this compound
This protocol describes the activation of both hydroxyl groups for symmetrical conjugation.
Procedure:
-
Di-activation: To activate both hydroxyl groups, use a molar excess of the activating reagent (e.g., TsCl) relative to the this compound. The reaction conditions are similar to the mono-activation protocol, but the stoichiometry is adjusted to favor di-substitution.
-
Di-functionalization: Convert both activated groups (e.g., tosylates) to the desired functional group (e.g., amine, azide, thiol) using the methods described in Protocol 2, but with adjusted stoichiometry.
-
Conjugation: React the di-functionalized PEG with an excess of the small molecule partner under the conditions described in Protocol 3.
-
Purification: Purify the di-conjugated product from mono-conjugated and unreacted starting materials, which can be challenging and often requires high-resolution chromatography.
Visualizations
Caption: General workflow for the attachment of small molecules to this compound.
References
- 1. idosi.org [idosi.org]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation | MDPI [mdpi.com]
Application Notes and Protocols for the Use of HO-PEG36-OH in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of HO-PEG36-OH, a homobifunctional polyethylene glycol (PEG) linker, in the development of highly sensitive and specific biosensors. The unique properties of this compound make it an excellent candidate for surface modification and bioconjugation, leading to improved biosensor performance.
Introduction
This compound is a discrete PEG (dPEG®) linker with 36 ethylene glycol units, terminating in a hydroxyl group at each end. The hydrophilic and flexible nature of the PEG chain plays a crucial role in biosensor applications by:
-
Reducing Non-Specific Binding: The PEG layer forms a hydrophilic barrier on the sensor surface, effectively minimizing the unwanted adsorption of proteins and other interfering molecules from complex biological samples.
-
Improving Biocompatibility: PEG is a well-established biocompatible polymer, ensuring that the biological recognition element maintains its native conformation and activity upon immobilization.
-
Providing a Flexible Spacer Arm: The 36-unit PEG chain acts as a flexible spacer, extending the immobilized bioreceptor away from the sensor surface. This spatial orientation enhances the accessibility of the binding sites to the target analyte, thereby improving sensitivity.
-
Enabling Covalent Immobilization: The terminal hydroxyl groups, although relatively inert, can be activated to create reactive sites for the covalent attachment of a wide range of biorecognition molecules, including antibodies, enzymes, nucleic acids, and aptamers.
Key Applications in Biosensor Development
This compound is a versatile tool for the fabrication of various types of biosensors, including:
-
Electrochemical Biosensors: Used to modify electrode surfaces (e.g., gold, carbon) to reduce fouling and facilitate the stable immobilization of enzymes or antibodies for the detection of metabolites, proteins, and other biomarkers.
-
Surface Plasmon Resonance (SPR) Biosensors: Employed to create a well-defined and biocompatible surface on gold sensor chips for real-time monitoring of biomolecular interactions.
-
Quartz Crystal Microbalance (QCM) Biosensors: Utilized to functionalize quartz crystal surfaces for the sensitive detection of mass changes associated with analyte binding.
-
Fluorescence-Based Biosensors: Integrated into sensor platforms to create a bio-friendly microenvironment for immobilized fluorescent probes or enzymes.
Data Presentation: Performance of this compound Modified Biosensors
The following table summarizes typical performance characteristics of biosensors functionalized with hydroxyl-terminated PEG linkers. While specific data for this compound is limited in publicly available literature, these values, derived from studies on similar PEG-based systems, provide a reasonable expectation of performance.
| Biosensor Type | Analyte | Bioreceptor | Limit of Detection (LOD) | Linear Range | Reference |
| Electrochemical | Glucose | Glucose Oxidase | ~50 nM | 0.1 µM - 10 mM | [1] |
| SPR | Protein A | IgG | ~1 ng/mL | 5 - 200 ng/mL | [2] |
| QCM | Avidin | Biotinylated Antibody | ~10 ng/mL | 20 - 500 ng/mL | [3] |
Disclaimer: The data presented in this table are representative values from biosensors utilizing various hydroxyl-terminated or other PEG linkers and should be considered as a general guideline. Actual performance will vary depending on the specific biosensor platform, bioreceptor, and experimental conditions.
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound in biosensor fabrication. Optimization of specific parameters (e.g., concentrations, incubation times, pH) is recommended for each application.
Protocol 1: Surface Modification of a Gold Electrode with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-alkane followed by the attachment of this compound to create a hydroxyl-terminated surface. This is a common strategy as direct adsorption of this compound onto gold is less stable.
Materials:
-
Gold-coated electrodes
-
11-Mercaptoundecanoic acid (MUA)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nitrogen gas
Procedure:
-
Cleaning of Gold Electrodes:
-
Thoroughly clean the gold electrodes by sonication in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the electrodes under a gentle stream of nitrogen.
-
Further clean the surface by UV/Ozone treatment for 15 minutes.
-
-
Formation of MUA SAM:
-
Prepare a 1 mM solution of MUA in absolute ethanol.
-
Immerse the clean gold electrodes in the MUA solution and incubate for 18-24 hours at room temperature in a dark, vibration-free environment.
-
Rinse the electrodes thoroughly with ethanol to remove non-chemisorbed MUA and dry under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
This step is not directly activating the this compound but is a common preceding step. For direct attachment, a different surface chemistry would be needed.
-
-
Attachment of this compound (via esterification):
-
In a separate reaction vessel, dissolve this compound (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Immerse the MUA-functionalized gold electrodes in this solution and incubate for 12-18 hours at room temperature under a nitrogen atmosphere.
-
After incubation, remove the electrodes and rinse thoroughly with DCM, followed by ethanol and finally PBS.
-
Dry the electrodes under a gentle stream of nitrogen. The surface is now functionalized with a hydroxyl-terminated PEG layer.
-
Protocol 2: Activation of Terminal Hydroxyl Groups and Immobilization of an Antibody
This protocol describes the activation of the terminal hydroxyl groups of the PEG layer and the subsequent covalent immobilization of an antibody.
Materials:
-
This compound functionalized electrodes (from Protocol 1)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Acetonitrile
-
Diisopropylethylamine (DIPEA)
-
Antibody solution in PBS (pH 7.4)
-
Ethanolamine or Glycine solution (1 M, pH 8.5)
-
PBS (pH 7.4)
Procedure:
-
Activation of Hydroxyl Groups:
-
Prepare a solution of DSC (10 eq) and DIPEA (5 eq) in anhydrous acetonitrile.
-
Immerse the this compound functionalized electrodes in this solution and incubate for 2-4 hours at room temperature under a nitrogen atmosphere. This reaction converts the terminal hydroxyl groups into reactive N-hydroxysuccinimidyl (NHS) esters.
-
Rinse the electrodes with anhydrous acetonitrile and dry under a gentle stream of nitrogen.
-
-
Immobilization of Antibody:
-
Immediately immerse the activated electrodes in the antibody solution (typically 10-100 µg/mL in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups (e.g., on lysine residues) of the antibody will react with the NHS esters to form stable amide bonds.
-
-
Blocking of Unreacted Sites:
-
To deactivate any remaining NHS esters and prevent non-specific binding, immerse the electrodes in a 1 M ethanolamine or glycine solution (pH 8.5) for 30 minutes at room temperature.
-
-
Final Rinsing and Storage:
-
Rinse the electrodes gently with PBS (pH 7.4).
-
Store the antibody-immobilized electrodes in PBS at 4°C when not in use.
-
Visualization of Workflows and Pathways
Experimental Workflow for Biosensor Fabrication
Caption: Workflow for fabricating an antibody-based biosensor using this compound.
Signaling Pathway for Analyte Detection
Caption: Generalized signaling pathway for a biosensor upon analyte binding.
Logical Relationship of PEGylation Benefits
Caption: Benefits of using this compound in biosensor development.
References
- 1. Polyethylene Glycol Functionalized Silicon Nanowire Field-Effect Transistor Biosensor for Glucose Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novel-thiolated-peg-linker-molecule-for-biosensor-development-on-gold-surfaces - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Reaction of HO-PEG36-OH with Carboxylic Acids and Activated Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the reaction of bifunctional hydroxyl-terminated polyethylene glycol with 36 ethylene glycol units (HO-PEG36-OH) with carboxylic acids and activated esters. These reactions are fundamental in bioconjugation, drug delivery, and materials science for linking PEG spacers to various molecules.
Section 1: Direct Esterification of this compound with Carboxylic Acids
The direct esterification of the terminal hydroxyl groups of this compound with carboxylic acids is a common method for forming stable ester linkages. This process can be catalyzed by acids (Fischer Esterification) or more commonly for sensitive substrates, mediated by coupling agents such as carbodiimides. The Steglich esterification, which utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a 4-dimethylaminopyridine (DMAP) catalyst, is a mild and efficient method suitable for a wide range of carboxylic acids.[1][2][3]
Reaction Principle
The Steglich esterification involves the activation of a carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups of this compound. DMAP acts as an acyl transfer catalyst, forming a more reactive intermediate that enhances the reaction rate and suppresses side reactions.[3]
Experimental Protocol: Steglich Esterification
This protocol describes the synthesis of a PEG-diester by reacting this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
-
0.1 M HCl
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the carboxylic acid (2.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.2 equivalents) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (2.2 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the purified PEG-diester by filtration and dry under vacuum.
Quantitative Data: Steglich Esterification Yields
The yield of the Steglich esterification can vary depending on the specific carboxylic acid and reaction conditions.
| Carboxylic Acid Type | Molar Ratio (PEG:Acid:DCC:DMAP) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Simple Aliphatic Acid | 1 : 2.2 : 2.2 : 0.2 | 12-24 | 0 to RT | 80-95 |
| Sterically Hindered Acid | 1 : 2.5 : 2.5 : 0.5 | 24-48 | 0 to RT | 60-80 |
| Aromatic Carboxylic Acid | 1 : 2.2 : 2.2 : 0.2 | 18-36 | 0 to RT | 75-90 |
Note: These are typical yields and may need optimization for specific substrates.
Logical Workflow for Steglich Esterification
References
Application Notes and Protocols for Click Chemistry Utilizing Modified HO-PEG36-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of modified HO-PEG36-OH in various click chemistry applications. The long, discrete-length polyethylene glycol (PEG) chain of this compound offers significant advantages in bioconjugation, drug delivery, and material science by enhancing solubility, stability, and pharmacokinetic profiles of modified molecules.[1][2][3][4][5] This document outlines the modification of the terminal hydroxyl groups for click chemistry, followed by specific applications with detailed experimental procedures.
Introduction to this compound in Click Chemistry
This compound is a homobifunctional, monodisperse PEG linker that serves as a versatile scaffold for chemical modification. Its terminal hydroxyl groups can be readily functionalized to incorporate bioorthogonal handles, such as azides and alkynes, enabling their participation in click chemistry reactions. The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific reaction that forms a stable triazole linkage under mild, aqueous conditions. This makes it an ideal tool for conjugating sensitive biomolecules.
Advantages of Using Modified this compound:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules and can protect conjugated proteins and peptides from proteolytic degradation.
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, increases the hydrodynamic volume of molecules, which can reduce renal clearance and extend their circulation half-life in the body.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on therapeutic proteins, reducing their potential to elicit an immune response.
-
Biocompatibility: PEG is a non-toxic and non-immunogenic polymer approved by the FDA for various biomedical applications.
-
Precise Spacer Length: As a monodisperse linker, this compound provides a defined and extended spacer arm, which can be crucial for maintaining the biological activity of conjugated molecules.
Functionalization of this compound for Click Chemistry
To be used in click chemistry, the terminal hydroxyl groups of this compound must be converted into reactive handles like azides or alkynes. Below are generalized protocols for these modifications.
Protocol 1: Synthesis of Azido-PEG36-Azide from this compound
This protocol describes a two-step process involving mesylation of the hydroxyl groups followed by nucleophilic substitution with sodium azide.
Experimental Protocol:
-
Mesylation:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
-
Azidation:
-
Dissolve the crude mesylated PEG intermediate in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the final product, Azido-PEG36-Azide, by column chromatography.
-
Protocol 2: Synthesis of Alkyne-PEG36-Alkyne from this compound
This protocol outlines the etherification of this compound with a suitable alkyne-containing reagent, such as propargyl bromide.
Experimental Protocol:
-
Deprotonation:
-
Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 2.5 equivalents), portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
-
Alkylation:
-
Add propargyl bromide (3 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, Alkyne-PEG36-Alkyne, using column chromatography.
-
Applications and Protocols
Application 1: PEGylation of a Model Protein
This application demonstrates the use of a monofunctionalized Azido-PEG36-OH to PEGylate a protein containing an alkyne-modified unnatural amino acid.
Experimental Workflow Diagram:
Caption: Workflow for protein PEGylation using CuAAC.
Protocol 3: Protein PEGylation via CuAAC
This protocol is a general guideline and should be optimized for the specific protein of interest.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-PEG36-OH (or other monofunctionalized PEG-azide)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
Experimental Procedure:
-
Prepare the reaction mixture by adding the following to a microcentrifuge tube:
-
Alkyne-modified protein (to a final concentration of 1-5 mg/mL)
-
Azido-PEG36-OH (10-50 molar equivalents relative to the protein)
-
-
In a separate tube, pre-mix the catalyst by incubating CuSO4 and THPTA ligand at a 1:2 molar ratio for a few minutes.
-
Add the THPTA/CuSO4 complex to the protein solution (to a final copper concentration of 0.1-1 mM).
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4 °C for 12-16 hours.
-
Quench the reaction by adding EDTA to a final concentration of 10 mM.
-
Remove excess PEG reagent and catalyst by a suitable purification method, such as Size Exclusion Chromatography (SEC) or dialysis.
-
Analyze the resulting PEGylated protein by SDS-PAGE (a shift in molecular weight should be observed) and Mass Spectrometry (MS) to confirm conjugation.
Quantitative Data Summary (Illustrative):
| Parameter | Unmodified Protein | PEGylated Protein | Reference |
| Solubility in aqueous buffer | Moderate | High | , |
| In-vitro half-life (protease digestion) | 1 hour | > 12 hours | , |
| Circulation half-life (in vivo) | 2 hours | 24 hours | , |
| Immunogenicity (relative units) | 100 | < 20 | , |
Application 2: Formation of a Hydrogel
This application describes the use of a difunctional Alkyne-PEG36-Alkyne crosslinker with a multi-arm azide-functionalized polymer (e.g., 4-arm PEG-Azide) to form a hydrogel.
Hydrogel Formation Diagram:
Caption: Schematic of hydrogel formation via click chemistry.
Protocol 4: Hydrogel Formation
Materials:
-
Alkyne-PEG36-Alkyne
-
4-arm PEG-Azide (or another multi-arm azide polymer)
-
Copper(II) sulfate (CuSO4) solution
-
Sodium ascorbate solution (freshly prepared)
Experimental Procedure:
-
Prepare a stock solution of Alkyne-PEG36-Alkyne in a suitable buffer (e.g., PBS).
-
Prepare a stock solution of the multi-arm PEG-Azide in the same buffer.
-
In a small vial, mix the Alkyne-PEG36-Alkyne and multi-arm PEG-Azide solutions at the desired stoichiometric ratio.
-
Add CuSO4 to the polymer solution to the desired final concentration (e.g., 1-10 mM).
-
Initiate gelation by adding the sodium ascorbate solution (e.g., 2-5 times the molar concentration of CuSO4).
-
Quickly and thoroughly mix the solution.
-
Allow the mixture to stand at room temperature. Gelation time can range from minutes to hours depending on the concentrations of the reactants and catalyst.
-
The resulting hydrogel can be characterized for its swelling ratio, mechanical properties, and degradation profile.
Quantitative Data Summary (Illustrative):
| Parameter | Low Crosslinking Density | High Crosslinking Density | Reference |
| Gelation Time | 30-60 min | 5-15 min | , |
| Storage Modulus (G') | 1-5 kPa | 10-50 kPa | |
| Equilibrium Swelling Ratio | 20-30 | 10-15 |
Application 3: Surface Modification of Nanoparticles
This application details the functionalization of azide-presenting liposomes or nanoparticles with an alkyne-modified targeting ligand (e.g., a peptide) via a PEG36 linker for improved targeting and biocompatibility.
Nanoparticle Functionalization Workflow:
Caption: Workflow for nanoparticle surface modification.
Protocol 5: Nanoparticle Surface Modification
Materials:
-
Azide-functionalized nanoparticles (e.g., liposomes incorporating azide-lipids) suspended in buffer.
-
Alkyne-PEG36-Ligand (e.g., a peptide with a terminal alkyne).
-
Copper(II) sulfate (CuSO4) solution.
-
Sodium ascorbate solution (freshly prepared).
-
Bathophenanthrolinedisulfonate (a water-soluble copper-ion chelator, optional but recommended for liposomes).
Experimental Procedure:
-
To a suspension of azide-functionalized nanoparticles, add the Alkyne-PEG36-Ligand in a 5-20 fold molar excess relative to the surface azide groups.
-
Add the copper chelator (if used) followed by CuSO4 to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-2.5 mM.
-
Incubate the reaction at room temperature for 2-6 hours with gentle mixing.
-
Stop the reaction by adding a chelating agent like EDTA.
-
Purify the functionalized nanoparticles from excess reagents by centrifugation, dialysis, or tangential flow filtration.
-
Characterize the final product for ligand density, size, and zeta potential.
Quantitative Data Summary (Illustrative):
| Parameter | Unmodified Nanoparticle | PEGylated-Ligand Nanoparticle | Reference |
| Hydrodynamic Diameter | 100 nm | 120 nm | |
| Zeta Potential | -25 mV | -10 mV | |
| Cellular Uptake (Target Cells) | Low | High | |
| Blood Circulation Time | Short | Long |
By leveraging the unique properties of the this compound linker and the efficiency of click chemistry, researchers can develop advanced bioconjugates, drug delivery systems, and biomaterials with tailored properties for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Long-Circulating Nanoparticles with HO-PEG36-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of long-circulating nanoparticles is a critical goal in drug delivery, aiming to enhance therapeutic efficacy by prolonging the systemic circulation time of nanocarriers, thereby increasing the probability of reaching the target tissue. Polyethylene glycol (PEG)ylation is a widely adopted strategy to achieve this "stealth" property. By forming a hydrophilic layer on the nanoparticle surface, PEG reduces opsonization by plasma proteins and subsequent clearance by the mononuclear phagocyte system (MPS).[1][2]
HO-PEG36-OH is a discrete PEG (dPEG®) molecule, meaning it is a single molecular species with a defined chain length of 36 ethylene glycol units.[3] This monodispersity offers greater control and reproducibility in nanoparticle formulation compared to traditional polydisperse PEGs.[4][5] The use of a shorter-chain PEG, such as this compound, can offer a balance between achieving a sufficient stealth effect and minimizing potential hindrances to cellular uptake at the target site.
These application notes provide detailed protocols for the formulation, characterization, and evaluation of long-circulating nanoparticles using this compound.
Data Presentation: Impact of PEGylation on Nanoparticle Properties
The following tables summarize representative quantitative data on the effect of PEG chain length on the physicochemical properties and pharmacokinetic profiles of nanoparticles.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Formulation | PEG Chain Length | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | N/A | 155.8 ± 5.2 | 0.21 ± 0.03 | -31.7 ± 2.5 |
| Nanoparticles + this compound | 36 units | 165.3 ± 4.8 | 0.19 ± 0.02 | -12.5 ± 1.8 |
| Nanoparticles + 5 kDa PEG | ~113 units | 182.4 ± 6.1 | 0.15 ± 0.02 | -8.7 ± 1.5 |
Data are presented as mean ± standard deviation and are representative examples compiled from various studies.
Table 2: Pharmacokinetic Parameters of PEGylated Nanoparticles in Rodent Models
| Nanoparticle Formulation | PEG Chain Length | Circulation Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) |
| Unmodified Nanoparticles | N/A | 0.5 ± 0.1 | 150 ± 35 | 25.3 ± 4.1 |
| Nanoparticles + this compound | 36 units | 23.6 ± 2.3 | 1850 ± 210 | 5.4 ± 0.9 |
| Nanoparticles + 5 kDa PEG | ~113 units | 18.5 ± 2.1 | 2100 ± 250 | 4.8 ± 0.7 |
Data are presented as mean ± standard deviation. Values for this compound are from a study using gold nanoparticles. Other data are representative examples from literature.
Table 3: Biodistribution of PEGylated Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue at 24h post-injection)
| Nanoparticle Formulation | PEG Chain Length | Tumor | Liver | Spleen |
| Unmodified Nanoparticles | N/A | 1.8 ± 0.4 | 45.2 ± 5.8 | 12.1 ± 2.3 |
| Nanoparticles + this compound | 36 units | 6.5 ± 1.2 | 15.7 ± 3.1 | 5.4 ± 1.1 |
| Nanoparticles + 5 kDa PEG | ~113 units | 8.2 ± 1.5 | 12.3 ± 2.5 | 4.1 ± 0.9 |
Data are presented as mean ± standard deviation and are representative examples compiled from various studies.
Experimental Protocols
Protocol 1: Formulation of this compound Modified Lipid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs incorporating this compound using a microfluidic mixing method. This technique allows for the rapid and reproducible self-assembly of lipids into nanoparticles.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
This compound conjugated to a lipid anchor (e.g., DSPE-PEG(36))
-
Anhydrous ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Payload (e.g., siRNA, mRNA)
-
Microfluidic mixing system (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG(36) in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mM.
-
Prepare Aqueous Phase: Dilute the nucleic acid payload in the aqueous buffer to the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (aqueous:ethanolic phase).
-
Nanoparticle Formation: Pump the lipid-ethanol solution and the aqueous payload solution through the microfluidic mixer. The rapid mixing of the two phases will induce the self-assembly of lipids into nanoparticles, encapsulating the payload.
-
Purification: The resulting nanoparticle suspension is typically purified and concentrated using tangential flow filtration (TFF) or dialysis to remove ethanol and unencapsulated payload. The buffer is exchanged to a storage buffer (e.g., PBS, pH 7.4).
-
Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm filter.
-
Storage: Store the purified nanoparticles at 4°C.
Protocol 2: Characterization of this compound Modified Nanoparticles
1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water or PBS to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette for size measurement or a specific zeta potential cuvette.
-
Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
2. Morphological Characterization (Transmission Electron Microscopy - TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.
-
Visualize the nanoparticles under a transmission electron microscope.
-
3. Drug Loading and Encapsulation Efficiency (HPLC)
-
Procedure:
-
Separate the unencapsulated drug from the nanoparticles using a suitable method like ultracentrifugation or size exclusion chromatography.
-
Disrupt the nanoparticles using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.
-
Quantify the amount of drug in both the supernatant (unencapsulated) and the disrupted nanoparticles (encapsulated) using a validated HPLC method.
-
Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the release of a drug from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a container with a defined volume of release medium at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples by HPLC.
-
Plot the cumulative drug release as a function of time.
Protocol 4: In Vivo Pharmacokinetic Study
This protocol describes a typical pharmacokinetic study in a rodent model to determine the circulation half-life of the nanoparticles.
Materials:
-
This compound modified nanoparticles
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anesthesia
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Analytical method for quantifying the nanoparticle or its payload in plasma (e.g., UPLC-MS/MS, fluorescence)
Procedure:
-
Administer a single intravenous (IV) injection of the nanoparticle formulation to the animals at a specific dose.
-
At various time points post-injection (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h), collect blood samples via a suitable route (e.g., tail vein, retro-orbital sinus).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the nanoparticle or its payload in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time and perform pharmacokinetic analysis to determine parameters such as circulation half-life (t½), area under the curve (AUC), and clearance (CL).
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing and evaluating this compound modified nanoparticles.
VEGF Signaling Pathway in Angiogenesis
Caption: Simplified VEGF signaling pathway and the inhibitory action of a nanoparticle-delivered drug.
Conclusion
This compound serves as a valuable and precise tool for the surface modification of nanoparticles to achieve prolonged circulation. Its discrete nature ensures batch-to-batch consistency, a critical factor for clinical translation. The protocols and data presented herein provide a foundational guide for researchers to design, fabricate, and evaluate long-circulating nanoparticles for various therapeutic applications. Further optimization of PEG density and nanoparticle core composition will be crucial for tailoring these drug delivery systems to specific diseases.
References
- 1. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of polyethylene glycol coating on biodistribution and toxicity of nanoscale graphene oxide in mice after intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03153A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of HO-Peg36-OH Conjugated Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of HO-Peg36-OH conjugated products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound conjugated products.
Issue 1: Incomplete Separation of Conjugate from Unreacted PEG
Symptom: The purified product contains a significant amount of unreacted this compound.
| Probable Cause | Recommended Solution |
| Inadequate resolution of the chromatography method. | Optimize the chromatographic conditions. For Size Exclusion Chromatography (SEC), ensure the column has the appropriate pore size for the size difference between the conjugate and the free PEG. For Reverse Phase Chromatography (RPC), adjust the gradient steepness and organic solvent composition to enhance separation based on hydrophobicity[1][2]. |
| The molecular weight difference between the conjugate and free PEG is too small for effective SEC separation. | Consider alternative techniques like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX), as PEGylation can alter the surface hydrophobicity and charge of the molecule[]. Dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can also be effective for removing smaller unreacted PEG molecules[4][5]. |
| Column overloading. | Reduce the sample load on the chromatography column to improve resolution. |
Issue 2: Presence of Multiple PEGylated Species
Symptom: The final product shows multiple peaks on analysis, corresponding to mono-, di-, or multi-PEGylated species.
| Probable Cause | Recommended Solution |
| Non-specific PEGylation reaction. | Optimize the reaction conditions, such as the molar ratio of PEG to the target molecule, pH, and reaction time, to favor the desired degree of PEGylation. |
| Insufficient separation of different PEGylated forms. | Ion Exchange Chromatography (IEX) is often effective in separating species with different degrees of PEGylation, as the PEG chains can shield the surface charges of the molecule, leading to different elution profiles. High-resolution Reverse Phase Chromatography (RPC) can also separate isomers based on subtle differences in hydrophobicity. |
| Positional isomers have very similar properties. | For challenging separations of positional isomers, analytical techniques like capillary electrophoresis (CE) may provide higher resolution. Preparative separation of very similar isomers can be difficult. |
Issue 3: Low Recovery of the Purified Conjugate
Symptom: The yield of the final purified this compound conjugate is significantly lower than expected.
| Probable Cause | Recommended Solution |
| Non-specific binding of the conjugate to the chromatography column. | Modify the mobile phase by adjusting the ionic strength or pH to reduce non-specific interactions. Consider using a different type of chromatography resin that is known for low protein binding. |
| Product precipitation on the column. | Ensure the solubility of the conjugate in the chosen buffers. It may be necessary to adjust the pH or add solubilizing agents. For RPC, increasing the column temperature can sometimes improve recovery and peak shape. |
| Product degradation during purification. | Investigate the stability of the conjugate under the purification conditions (pH, temperature, organic solvents). Use of protease inhibitors or performing purification steps at low temperatures (4°C) can minimize degradation. |
Issue 4: Product Aggregation
Symptom: Analysis of the purified product by SEC shows the presence of high molecular weight species.
| Probable Cause | Recommended Solution |
| Disulfide bond formation. | PEGylation reactions, often performed at neutral to slightly alkaline pH, can favor disulfide-linked dimerization and aggregation. Adding a reducing agent like DTT or TCEP to the purification buffers can help prevent this, provided it does not affect the product's integrity. |
| Hydrophobic interactions. | High concentrations of the conjugate can lead to aggregation. Work with more dilute solutions if possible. The addition of non-ionic detergents or optimizing buffer conditions (pH, ionic strength) can also help to minimize aggregation. |
| Instability of the conjugate. | The conjugation process itself might induce conformational changes that expose hydrophobic patches, leading to aggregation. Characterize the stability of the conjugate under different buffer conditions to find an optimal formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugated products?
The main challenges stem from the heterogeneity of the reaction mixture, which typically contains the desired conjugate, unreacted starting materials (both the molecule and the this compound), and potentially multiple PEGylated species (e.g., mono-, di-, and multi-conjugated forms) and their positional isomers. Separating these components can be difficult due to their similar physicochemical properties.
Q2: What are the most common chromatography techniques for purifying this compound conjugates?
The most commonly used techniques are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for removing unreacted small molecules and separating species with significant size differences.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, allowing for the separation of different PEGylated forms.
-
Reverse Phase Chromatography (RPC): Separates molecules based on their hydrophobicity. This method is particularly useful for purifying peptides and smaller biomolecules and can resolve positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing conditions and can be a useful alternative or complementary step to IEX and SEC.
Q3: How can I remove unreacted this compound from my conjugated product?
Several methods can be employed:
-
Size Exclusion Chromatography (SEC): If there is a sufficient size difference between the conjugate and the free PEG, SEC is a straightforward method for separation.
-
Dialysis or Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) that is significantly larger than the this compound but smaller than the conjugate can effectively remove the unreacted PEG.
-
Reverse Phase Chromatography (RPC): The difference in hydrophobicity between the conjugated product and the more hydrophilic PEG can be exploited for separation.
-
Hydrophobic Interaction Chromatography (HIC): Similar to RPC, HIC can separate based on hydrophobicity.
Q4: How can I analyze the purity and composition of my final product?
A combination of analytical techniques is often necessary for a comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Using SEC, IEX, or RPC modes to assess purity and quantify different species.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), it can be used to confirm the molecular weight of the conjugate and identify the degree of PEGylation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can visualize the increase in molecular weight upon PEGylation and assess the presence of impurities.
-
Capillary Electrophoresis (CE): Offers high-resolution separation and can be used to analyze product purity and heterogeneity.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for separating the PEGylated conjugate from smaller, unreacted molecules.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugate and the unreacted components.
-
Buffer Preparation: Prepare a mobile phase that is compatible with your conjugate's stability (e.g., phosphate-buffered saline, pH 7.4). Degas the buffer before use.
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude PEGylation reaction mixture in the mobile phase. Centrifuge the sample to remove any precipitated material.
-
Injection and Elution: Inject the prepared sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Fraction Collection: Collect fractions as the components elute from the column. The larger conjugated product will elute earlier than the smaller unreacted PEG and other small molecules.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV absorbance, SDS-PAGE, or HPLC) to identify the fractions containing the purified product.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary using ultrafiltration.
Protocol 2: Purification by Ion Exchange Chromatography (IEX)
This protocol is effective for separating PEGylated species with different net charges.
-
Column and Buffer Selection: Choose an IEX column (anion or cation exchange) based on the isoelectric point (pI) of your target molecule. Select appropriate binding and elution buffers with different ionic strengths or pH.
-
System Equilibration: Equilibrate the IEX column with the binding buffer (low ionic strength) until the pH and conductivity are stable.
-
Sample Preparation and Loading: Dilute or dialyze the crude reaction mixture into the binding buffer and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.
-
Elution: Elute the bound components using a linear gradient of increasing ionic strength (by mixing the binding and elution buffers) or a step gradient. Different PEGylated species will elute at different salt concentrations due to variations in their surface charge.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions to identify those containing the desired purified conjugate.
-
Desalting: Pool the pure fractions and remove the high salt concentration by dialysis, diafiltration, or SEC.
Protocol 3: Purification by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the purification of smaller biomolecules and can provide high resolution.
-
Column Selection: Choose an appropriate RP column (e.g., C4, C8, or C18) based on the hydrophobicity of your conjugate.
-
Mobile Phase Preparation: Prepare two mobile phases: Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Degas both mobile phases.
-
System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of increasing concentration of Mobile Phase B. The more hydrophobic species will elute later.
-
Fraction Collection: Collect fractions as peaks are detected.
-
Analysis: Analyze the collected fractions to identify the pure product.
-
Solvent Removal: Remove the organic solvent from the pooled fractions, typically by lyophilization.
Visualizations
References
Technical Support Center: Enhancing the Stability of HO-Peg36-OH Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HO-Peg36-OH and other PEGylated conjugates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the stability and performance of your PEG conjugates.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of PEGylated molecules.
Q1: What are the primary causes of instability in my this compound conjugates?
A1: The instability of PEGylated conjugates, including those made with this compound, primarily stems from two chemical degradation pathways: hydrolysis and oxidation.[1]
-
Hydrolysis: This is the cleavage of chemical bonds by water. The rate of hydrolysis is highly dependent on the type of linker used to attach the PEG chain to the molecule. Ester-based linkers are particularly susceptible to hydrolysis, especially at acidic or alkaline pH.[2][3][4] Amide bonds are significantly more stable.[2]
-
Oxidation: The polyether backbone of PEG is vulnerable to oxidation. This can be initiated by exposure to heat, light, transition metal ions, or reactive oxygen species. Oxidation can lead to chain cleavage, resulting in the formation of various degradation products such as aldehydes and shorter PEG fragments.
Q2: How does the choice of linker impact the stability of my conjugate?
A2: The linker chemistry is a critical determinant of the stability of your PEGylated conjugate. Linkages prone to hydrolysis, such as esters, will result in a less stable conjugate compared to more robust linkages like amides or ethers. For applications requiring high stability, it is advisable to use linkers that form amide or ether bonds. In some drug delivery applications, however, cleavable linkers are intentionally used to enable the controlled release of the conjugated molecule at the target site.
Q3: Can the PEGylation reaction conditions affect the final stability of the conjugate?
A3: Yes, the reaction conditions play a crucial role. Suboptimal conditions can lead to the formation of a heterogeneous mixture of products with varying degrees of PEGylation and at different sites, which can impact overall stability and activity. Key parameters to control include:
-
pH: The pH of the reaction buffer affects the reactivity of specific functional groups on the target molecule. For example, to selectively target the N-terminus of a protein over lysine residues, the reaction is often carried out at a lower pH (around 7-8).
-
Temperature and Time: Higher temperatures and longer reaction times can increase the rate of degradation of both the reactants and the conjugate. It is important to find a balance that allows for efficient conjugation while minimizing degradation.
-
Molar Ratio: The molar ratio of the PEG reagent to the target molecule will influence the degree of PEGylation. An excessive amount of PEG reagent can lead to multi-PEGylated species, which may have different stability profiles.
Q4: My PEGylated protein is aggregating. What could be the cause and how can I prevent it?
A4: Aggregation of PEGylated proteins can occur for several reasons:
-
Incomplete PEGylation: Insufficient PEGylation may leave hydrophobic patches on the protein surface exposed, leading to aggregation.
-
Protein Denaturation: The reaction conditions (e.g., pH, temperature, organic co-solvents) may partially denature the protein, promoting aggregation.
-
Cross-linking: If a bifunctional PEG reagent is used, it can cross-link multiple protein molecules, leading to the formation of large aggregates.
To prevent aggregation, you can try the following:
-
Optimize the PEG-to-protein molar ratio to ensure sufficient surface coverage.
-
Screen different reaction buffers and temperatures to find conditions that maintain the protein's native conformation.
-
Use a monofunctional PEG reagent (like mPEG) to avoid cross-linking.
-
Purify the conjugate promptly after the reaction to remove any aggregates that may have formed.
Q5: What are the best practices for storing my this compound conjugates to ensure long-term stability?
A5: Proper storage is critical for maintaining the stability of your PEGylated conjugates. General recommendations include:
-
Temperature: For long-term storage, it is generally recommended to store PEGylated proteins at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to aggregation. Aliquoting the sample into smaller, single-use vials is a good practice.
-
Light: Protect the conjugate from light, especially if it is fluorescently labeled or contains photosensitive components.
-
Buffer Composition: Store the conjugate in a buffer that is optimal for the stability of the parent molecule, typically at a pH where it is most stable. The buffer should be sterile to prevent microbial growth.
-
Inert Atmosphere: For particularly sensitive conjugates, storing under an inert gas like argon or nitrogen can help prevent oxidation.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during PEGylation experiments.
Troubleshooting Low PEGylation Yield
| Possible Cause | Recommended Solution(s) |
| 1. Inactive PEG Reagent | - Store PEG reagents at the recommended temperature (typically -20°C) and protect from moisture. - Use a fresh vial of the PEG reagent if degradation is suspected. - For NHS esters, prepare the solution in a dry, aprotic solvent (e.g., DMSO) immediately before use and do not store in aqueous solutions. |
| 2. Suboptimal Reaction pH | - Verify the pH of your reaction buffer. For amine-reactive chemistries like NHS esters, a pH of 7.4-8.5 is generally optimal. To favor N-terminal PEGylation over lysine modification, a slightly lower pH (around 7.0-7.5) can be used. |
| 3. Inaccessible Target Functional Groups | - The target functional groups on your molecule may be sterically hindered. Consider using a PEG reagent with a longer spacer arm. - For proteins, you can try performing the reaction under partially denaturing conditions, followed by refolding (if feasible). |
| 4. Competing Nucleophiles in Buffer | - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for the PEG reagent. Use buffers like phosphate-buffered saline (PBS) or HEPES. |
| 5. Insufficient Molar Ratio of PEG Reagent | - Increase the molar excess of the PEG reagent to the target molecule. A 5 to 20-fold molar excess is a common starting point. |
Troubleshooting Conjugate Instability (Degradation)
| Observed Issue | Possible Cause | Recommended Solution(s) |
| 1. Loss of PEG Chain (De-PEGylation) | - Hydrolysis of Linker: The linker used is likely susceptible to hydrolysis (e.g., an ester bond). | - Use a more stable linker chemistry, such as one that forms an amide or ether bond. - Optimize the pH of your storage buffer to a range where the linker is most stable (often around neutral pH for many linkers). |
| 2. Fragmentation of the Conjugate | - Oxidation of PEG Backbone: The conjugate may have been exposed to oxidizing conditions (e.g., heat, light, metal ions). | - Store the conjugate protected from light and at a low temperature (-20°C or -80°C). - Degas buffers to remove dissolved oxygen. - Consider adding a small amount of a chelating agent like EDTA to scavenge metal ions. |
| 3. Aggregation/Precipitation | - Protein Unfolding: The PEGylation process or storage conditions may be causing the protein to unfold. - Insufficient PEG Shielding: The degree of PEGylation may be too low to effectively prevent intermolecular interactions. | - Screen different buffer conditions (pH, excipients) to find a formulation that stabilizes the protein. - Increase the degree of PEGylation by adjusting the molar ratio of the PEG reagent in the conjugation reaction. - PEGylation has been shown to reduce aggregation induced by changes in pH and heat. |
Section 3: Data Presentation
Relative Stability of Common Linker Chemistries
The stability of a PEG conjugate is highly dependent on the covalent bond linking the PEG to the molecule of interest. The table below provides a qualitative and quantitative comparison of the stability of common linkages.
| Linkage Type | Formation Chemistry Example | Relative Stability | Half-life of Linkage (Approximate) | Notes |
| Amide | NHS Ester + Amine | Very High | Years at neutral pH | Highly resistant to hydrolysis under physiological conditions. |
| Urethane (Carbamate) | p-Nitrophenyl Carbonate + Amine | High | Months to years at neutral pH | Generally more stable than esters but can be susceptible to enzymatic cleavage. |
| Ester | Carboxylic Acid + Alcohol (DCC/DMAP) | Low to Moderate | Hours to days at neutral pH | Susceptible to hydrolysis, especially at acidic or basic pH. |
| Ether | Epoxide/Tosylate + Hydroxyl/Thiol | Very High | Years at neutral pH | Very stable and resistant to hydrolysis. |
Note: Half-life values are highly dependent on pH, temperature, and the specific molecular context. The values provided are for general comparative purposes.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation using an NHS Ester
This protocol describes a general method for conjugating an NHS-ester activated PEG to a protein.
Materials:
-
Protein of interest
-
Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (ensure it is free of primary amines)
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Note: Do not prepare stock solutions for storage as the NHS ester is readily hydrolyzed.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. A 5- to 20-fold molar excess is a common starting point.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically for each specific protein.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG, hydrolyzed PEG, and quenching reagent using an appropriate chromatography method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEG-protein conjugate from smaller unreacted PEG molecules.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated species with different numbers of attached PEG chains, as the PEG chains can shield the protein's surface charges.
-
-
-
Analysis and Storage:
-
Analyze the purified fractions by SDS-PAGE and/or SEC-HPLC to assess the degree of PEGylation and purity.
-
Pool the fractions containing the desired PEGylated conjugate, buffer exchange into a suitable storage buffer, and store at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of a PEGylated Protein
This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method, based on ICH guidelines.
Objective: To generate potential degradation products of a PEGylated protein under various stress conditions and to assess the ability of an analytical method (e.g., SEC-HPLC) to detect these changes.
Materials:
-
Purified PEGylated protein (e.g., a PEGylated antibody) at a known concentration (e.g., 1 mg/mL) in its formulation buffer.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 M).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 0.3%).
-
Temperature-controlled incubator or water bath.
-
Photostability chamber.
-
Analytical instrumentation (e.g., SEC-HPLC with UV and/or RI detection).
Procedure:
-
Sample Preparation:
-
Prepare aliquots of the PEGylated protein for each stress condition and a control sample (stored at the recommended storage temperature, e.g., 4°C).
-
-
Application of Stress Conditions:
| Stress Condition | Typical Protocol | Potential Degradation |
| Acid Hydrolysis | Adjust the pH of the sample to ~3.0 with 0.1 M HCl. Incubate at 40°C for a defined period (e.g., 24, 48, 72 hours). Neutralize with NaOH before analysis. | Fragmentation, deamidation, aggregation. |
| Base Hydrolysis | Adjust the pH of the sample to ~10.0 with 0.1 M NaOH. Incubate at 40°C for a defined period (e.g., 8, 16, 24 hours). Neutralize with HCl before analysis. | Deamidation, aggregation, hydrolysis of ester linkers. |
| Oxidation | Add H₂O₂ to a final concentration of 0.3%. Incubate at room temperature for a defined period (e.g., 4, 8, 24 hours). | Oxidation of susceptible amino acids (e.g., Met, Cys, Trp), potential PEG chain cleavage. |
| Thermal Stress | Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period (e.g., 1, 2, 4 weeks). | Aggregation, denaturation, deamidation, fragmentation. |
| Photostability | Expose the sample to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m² of UV-A light). A control sample should be wrapped in foil. | Oxidation, fragmentation. |
| Freeze-Thaw Stress | Subject the sample to multiple freeze-thaw cycles (e.g., 3-5 cycles from -20°C or -80°C to room temperature). | Aggregation. |
-
Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the stressed samples and the control sample using a suitable stability-indicating method, such as SEC-HPLC.
-
Monitor for the appearance of new peaks (degradants), a decrease in the main peak area (loss of the intact conjugate), and the formation of high molecular weight species (aggregates).
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Quantify the percentage of degradation and the formation of aggregates.
-
The goal is to achieve a target degradation of 5-20% to demonstrate that the analytical method is capable of detecting changes in the product's quality.
-
Section 5: Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low PEGylation Yield
Caption: Troubleshooting workflow for low PEGylation yield.
Diagram 2: Degradation Pathways of PEGylated Conjugates
Caption: Major degradation pathways for PEGylated conjugates.
Diagram 3: Decision Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
References
addressing solubility issues of HO-Peg36-OH in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with HO-Peg36-OH in different buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
This compound is a polyethylene glycol (PEG) derivative with a molecular weight of approximately 1603.91 g/mol .[1] It is a hydrophilic polymer and is generally soluble in water and many polar organic solvents.[][3] Common organic solvents in which PEGs are soluble include chloroform, methylene chloride, ethanol, toluene, acetone, and dimethylformamide (DMF).[]
Q2: I am having trouble dissolving this compound in an aqueous buffer. What are the initial steps I should take?
If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Gentle Heating: PEGs often dissolve more readily at slightly elevated temperatures.[4] Warming the solution to 30-40°C with gentle stirring can significantly improve the dissolution rate. For higher molecular weight PEGs, dissolving in warm water at 80-90°C can be effective, with no adverse effects on the PEG molecule.
-
Incremental Addition: Add the this compound powder to the buffer in small portions while continuously stirring. This prevents the formation of large clumps that are difficult to dissolve.
-
Vortexing/Stirring: Ensure adequate agitation. Use a vortex mixer or a magnetic stirrer to facilitate dissolution.
Q3: Can the type of buffer and its pH affect the solubility of this compound?
Yes, the buffer composition and pH can significantly impact the solubility of PEGs. While PEGs are generally soluble in aqueous buffers, high concentrations of certain salts can lead to a "salting-out" effect, causing the PEG to precipitate. The pH of the buffer can also play a role, as it can influence the hydration of the PEG molecules. It is important to ensure the final pH of your PEG solution is correct, as dissolving solid PEG can sometimes alter the pH of the buffered solution.
Q4: Does temperature influence the solubility of this compound?
Temperature has a notable effect on PEG solubility. Generally, increasing the temperature will increase the rate of dissolution. However, for some PEG solutions, particularly at higher concentrations and in the presence of certain salts, increasing the temperature can actually decrease solubility, a phenomenon known as the cloud point, where the solution becomes turbid. For most standard laboratory applications involving moderate concentrations, gentle warming will aid dissolution.
Troubleshooting Guide
This guide addresses specific issues you might encounter when dissolving this compound.
Issue 1: The this compound is not dissolving completely, and the solution remains cloudy.
Possible Causes:
-
Insufficient Agitation or Time: The PEG may not have had enough time or mechanical agitation to fully dissolve.
-
Supersaturation: The concentration of this compound may be too high for the chosen buffer and temperature.
-
Low Temperature: The buffer temperature may be too low, slowing down the dissolution process.
-
Buffer Composition: High ionic strength or the presence of specific salts in the buffer could be causing the PEG to "salt out."
Solutions:
-
Increase Agitation and Time: Continue stirring or vortexing the solution for a longer period.
-
Gentle Warming: Warm the solution to 30-40°C while stirring.
-
Dilution: If possible, add more buffer to decrease the overall PEG concentration.
-
Buffer Exchange: Consider preparing the stock solution in deionized water first and then adding it to your concentrated buffer.
-
Sonication: In some cases, brief sonication in a water bath can help break up stubborn aggregates.
Quantitative Solubility Data
The following tables provide estimated solubility data for this compound in common biological buffers based on the general behavior of PEGs with similar molecular weights. Note: These are illustrative values and actual solubility may vary based on the specific experimental conditions and purity of the reagents.
Table 1: Estimated Solubility of this compound in Common Buffers at Room Temperature (20-25°C)
| Buffer (pH) | Estimated Maximum Soluble Concentration (w/v) | Observations |
| Deionized Water | > 50% | Highly soluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 30 - 40% | Solubility can be limited by salt concentration. |
| Tris-HCl (pH 7.4) | > 40% | Generally good solubility. Avoid using Tris buffers if your downstream application involves primary amines that can react with other reagents. |
| HEPES (pH 7.4) | > 40% | Good solubility, often a suitable alternative to Tris. |
Table 2: Effect of Temperature on Dissolution Time of 20% (w/v) this compound in PBS (pH 7.4)
| Temperature (°C) | Estimated Time to Dissolve (with stirring) |
| 4 | 2 - 4 hours |
| 25 | 30 - 60 minutes |
| 40 | 10 - 20 minutes |
Experimental Protocols
Protocol for Preparing a 20% (w/v) this compound Solution in PBS
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile container
-
Magnetic stirrer and stir bar
-
Water bath or heating block (optional)
Procedure:
-
Measure the desired volume of PBS in a sterile container.
-
Place the container on a magnetic stirrer and add a stir bar.
-
Begin stirring the PBS at a moderate speed.
-
Slowly add the pre-weighed this compound powder to the vortex of the stirring PBS.
-
Continue stirring until the powder is fully dissolved. This may take 30-60 minutes at room temperature.
-
Troubleshooting: If the powder does not dissolve completely after 1 hour, warm the solution to 37°C in a water bath while continuing to stir.
-
Once fully dissolved, the solution should be clear. If needed, the solution can be sterile-filtered through a 0.22 µm filter.
Visual Guides
Diagram 1: General Workflow for Dissolving this compound
Caption: A flowchart outlining the standard procedure and decision points for dissolving this compound.
Diagram 2: Factors Influencing this compound Solubility
Caption: A diagram illustrating the primary factors that can influence the solubility of this compound in aqueous solutions.
References
Technical Support Center: Hydroxyl-Terminated PEG Reactions
Welcome to the technical support center for hydroxyl-terminated Polyethylene Glycol (PEG) applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the experimental use of hydroxyl-terminated PEGs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and avoid unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when working with hydroxyl-terminated PEGs?
A1: The primary side reactions involving the terminal hydroxyl groups of PEGs are intermolecular dehydration (etherification) and oxidation.
-
Intermolecular Dehydration (Etherification): Under acidic conditions or at elevated temperatures, two hydroxyl-terminated PEG molecules can react to form a PEG-ether-PEG dimer, releasing a molecule of water. This results in a byproduct with approximately double the molecular weight of the starting PEG.
-
Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids. This can be initiated by exposure to atmospheric oxygen, especially at elevated temperatures, or by the presence of oxidizing agents.[1]
Q2: My PEGylation reaction has a low yield. What are the potential causes?
A2: Low yields in PEGylation reactions can stem from several factors:
-
Incomplete Activation: The initial activation of the hydroxyl-terminated PEG may be inefficient. This could be due to suboptimal reaction conditions (temperature, time), impure reagents, or the presence of moisture which can quench the activating agent.
-
Side Reactions: As mentioned above, the formation of PEG dimers or oxidized PEG species reduces the amount of correctly activated PEG available for conjugation.
-
Suboptimal Conjugation Conditions: The pH, temperature, and molar ratio of the activated PEG to your target molecule are critical for a successful conjugation. For instance, amine-reactive PEGs typically require a pH between 7 and 9 for efficient coupling.[2]
-
Instability of the Activated PEG: Some activated PEGs are sensitive to hydrolysis and can become deactivated if not used promptly or if exposed to moisture.
Q3: How can I detect and quantify side products in my PEG reaction?
A3: Several analytical techniques can be employed to identify and quantify side products:
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate molecules based on their size. It can effectively resolve PEG monomers, dimers, and higher-order aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC-MS/MS can provide precise molecular weight information to confirm the identity of side products such as dimers or oxidized species.[3]
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This method is particularly useful for quantifying small molecule impurities like ethylene glycol and diethylene glycol in PEG samples.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to confirm the structure of your PEG derivatives and identify the presence of impurities.
Troubleshooting Guides
Issue 1: Presence of a High Molecular Weight Impurity in the Final Product
Possible Cause: Intermolecular dehydration (etherification) of the hydroxyl-terminated PEG, leading to the formation of PEG-ether-PEG dimers.
Troubleshooting Steps:
-
Reaction Temperature: Avoid elevated temperatures during the activation and conjugation steps. If heating is necessary, perform a temperature optimization study to find the lowest effective temperature.
-
pH Control: For acid-catalyzed activations, use the minimum amount of acid required and consider running the reaction at a lower temperature for a longer duration.
-
Catalyst Choice: If using a catalyst for activation, ensure it does not also promote etherification. Screen different catalysts if dimer formation is significant.
-
Purification: Utilize size exclusion chromatography (SEC) to effectively separate the desired PEG conjugate from the higher molecular weight dimer.
Issue 2: Low Yield of Activated PEG
Possible Cause: Incomplete reaction during the activation of the hydroxyl group.
Troubleshooting Steps:
-
Reagent Quality: Use fresh, high-purity activating agents (e.g., tosyl chloride, carbonyldiimidazole). Ensure they have been stored under anhydrous conditions.
-
Anhydrous Conditions: Conduct the activation reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the activating agent.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to determine the point of maximum conversion.
-
Molar Ratio: Ensure an appropriate molar excess of the activating agent is used. A 1.2 to 1.5-fold excess is a common starting point, but this may require optimization.
Issue 3: Inconsistent or Low Yield in PEG-Protein Conjugation
Possible Cause: Suboptimal conditions for the conjugation reaction between the activated PEG and the protein.
Troubleshooting Steps:
-
pH of Reaction Buffer: The pH of the conjugation buffer is critical. For reactions targeting amine groups (e.g., with NHS-activated PEG), a pH range of 7-9 is generally optimal. For thiol-reactive PEGs (e.g., maleimide-activated), a pH range of 6.5-7.5 is preferred. Perform small-scale experiments at different pH values to find the optimum for your specific protein.
-
Molar Ratio of PEG to Protein: A molar excess of the activated PEG is typically required to drive the reaction to completion. A starting point of a 5 to 20-fold molar excess of PEG is common, but this should be optimized for your specific protein and desired degree of PEGylation.
-
Reaction Time: Monitor the conjugation reaction over time (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal reaction duration that maximizes the yield of the desired conjugate while minimizing the formation of multi-PEGylated species.
-
Protein Concentration: The concentration of your protein can influence the reaction kinetics. Ensure your protein is at a suitable concentration and is fully solubilized in the reaction buffer.
Data Presentation
The following table summarizes the impact of various reaction parameters on the formation of side products. Direct quantitative data for all side reactions under varied conditions is not always available in the literature, so some entries are qualitative. The data on PEG-monooleate vs. PEG-dioleate formation from an esterification reaction is included as an illustrative example of how reaction conditions can influence the ratio of mono- to di-substituted products, which is analogous to the formation of di-PEGylated species in protein conjugation.
| Parameter | Condition | Side Product(s) | Effect on Side Product Formation | Quantitative Data Example (where available) | Citation |
| Temperature | High (>80°C) | PEG-ether dimers, Oxidation products | Increased formation of both dimers and oxidation products. | In the esterification of oleic acid with PEG-600, increasing the temperature from 130°C to 150°C decreased the initial conversion to the monoester, suggesting an increase in side reactions or alternative reaction pathways at higher temperatures. | |
| pH | Acidic (pH < 5) | PEG-ether dimers | Promotes acid-catalyzed intermolecular dehydration. | - | |
| Basic (pH > 8) | Oxidation products, Hydrolysis of activated esters | Can accelerate the oxidation of terminal hydroxyls. Can lead to the hydrolysis of activated PEG esters (e.g., NHS esters), reducing the yield of the desired conjugate. | The rate of periodate oxidation of PEG-400 decreases with increasing alkali concentration. | ||
| Catalyst | Acid catalysts (e.g., H₂SO₄) | PEG-ether dimers | Can significantly increase the rate of intermolecular dehydration. | The use of a catalyst comprising sulfuric acid and tetraethylene glycol has been shown to be effective for alcohol dehydration. | |
| Base catalysts (e.g., NaOH) | Oxidation products | Can catalyze the oxidation of the terminal hydroxyl groups. | The oxidation of PEG by alkaline permanganate is a base-catalyzed process. | ||
| Reaction Time | Prolonged | Multi-PEGylated species, Side product accumulation | Can lead to a higher degree of PEGylation, potentially resulting in unwanted multi-PEGylated products. Also allows more time for side reactions like oxidation to occur. | In the PEGylation of lactoferrin, increasing reaction time led to higher modification rates but also increased product heterogeneity. | |
| Molar Ratio (Activating Agent:PEG) | Insufficient | Incomplete activation | Lowers the yield of activated PEG, leading to a lower overall reaction yield. | - | |
| High Excess | Potential for side reactions with the activating agent | May lead to unwanted side reactions and complicates purification. | - |
Experimental Protocols
Protocol 1: Activation of Hydroxyl-Terminated PEG with p-Toluenesulfonyl Chloride (Tosylation)
This protocol describes the activation of a hydroxyl-terminated PEG to a PEG-tosylate, which can then be used for nucleophilic substitution reactions.
Materials:
-
Hydroxyl-terminated PEG
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
p-Toluenesulfonyl chloride (TsCl)
-
Toluene
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Anhydrous sodium sulfate
Procedure:
-
Drying the PEG: Dissolve the hydroxyl-terminated PEG in toluene and azeotropically remove water using a rotary evaporator. Repeat this process 2-3 times to ensure the PEG is completely dry.
-
Reaction Setup: Dissolve the dried PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add TEA (10 equivalents per hydroxyl group) and a catalytic amount of DMAP to the PEG solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of TsCl: Slowly add a solution of TsCl (10 equivalents per hydroxyl group) in anhydrous DCM to the cooled reaction mixture dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess TEA and DMAP.
-
Wash with a saturated sodium bicarbonate solution.
-
Wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude PEG-tosylate.
-
Purification: The crude product can be purified by precipitation from a non-polar solvent like diethyl ether or by column chromatography.
Protocol 2: Activation of Hydroxyl-Terminated PEG with 1,1'-Carbonyldiimidazole (CDI)
This protocol describes the activation of a hydroxyl-terminated PEG to a PEG-imidazole carbamate, which is reactive towards primary amines.
Materials:
-
Hydroxyl-terminated PEG
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
1,1'-Carbonyldiimidazole (CDI)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Drying the PEG: Thoroughly dry the hydroxyl-terminated PEG as described in Protocol 1.
-
Reaction Setup: Dissolve the dried PEG in anhydrous DCM or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Addition of CDI: Add CDI (1.5 - 2 equivalents per hydroxyl group) to the PEG solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by TLC to observe the consumption of the starting PEG.
-
Use of Activated PEG: The resulting PEG-CDI solution can often be used directly in the subsequent conjugation reaction without purification. If purification is necessary, the excess CDI can be quenched with a small amount of water, and the PEG derivative can be purified by precipitation.
Protocol 3: General Procedure for PEG-Protein Conjugation (Amine Reactive)
This protocol outlines a general procedure for conjugating an amine-reactive activated PEG (e.g., PEG-NHS ester) to a protein.
Materials:
-
Activated PEG (e.g., PEG-NHS ester)
-
Protein of interest
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the reaction buffer at a known concentration.
-
PEG Preparation: Immediately before use, dissolve the activated PEG in the reaction buffer.
-
Conjugation Reaction: Add the activated PEG solution to the protein solution to achieve the desired molar excess (e.g., 10:1 PEG:protein). Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
Quenching: Add the quenching buffer to a final concentration of 10-20 mM to react with any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and other byproducts using a suitable chromatography method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Analysis: Analyze the purified fractions by SDS-PAGE, SEC, and/or mass spectrometry to confirm the degree of PEGylation and purity.
Mandatory Visualizations
Caption: Common side reactions of hydroxyl-terminated PEGs.
Caption: General workflow for PEG activation and conjugation.
Caption: Troubleshooting logic for low PEGylation yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Insight into structural properties of polyethylene glycol monolaurate in water and alcohols from molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3275698A - Dehydration of alcohols - Google Patents [patents.google.com]
- 4. s4science.at [s4science.at]
- 5. azom.com [azom.com]
troubleshooting guide for inconsistent results with HO-Peg36-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with HO-Peg36-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a discrete polyethylene glycol (PEG) linker with 36 ethylene glycol units, terminated with hydroxyl (-OH) groups at both ends. Discrete PEGs provide high uniformity, which is critical for therapeutic applications requiring batch-to-batch consistency.[1] PEG linkers like this are used to improve the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2][3] They can also act as spacers to overcome steric hindrance between conjugated molecules.[1] The hydroxyl groups can be further functionalized for bioconjugation reactions.
Q2: What are the key benefits of using a PEG linker like this compound in bioconjugation?
A2: PEGylation, the process of attaching PEG chains to molecules, offers several advantages in biopharmaceutical development:
-
Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.
-
Increased Stability: PEG chains can protect the conjugated molecule from enzymatic degradation and proteolysis.
-
Prolonged Circulation Half-Life: The increased size of a PEGylated molecule reduces its clearance by the kidneys, leading to a longer circulation time.
-
Reduced Immunogenicity: The PEG linker can mask antigenic sites on a therapeutic protein, lowering the risk of an immune response.
Q3: How should this compound be properly stored and handled?
A3: Proper storage and handling are crucial to maintain the integrity of PEG linkers. For most PEG derivatives, the following conditions are strongly recommended for long-term storage:
-
Store under an inert atmosphere of Nitrogen or Argon.
-
Protect from light.
-
Store at low temperatures (≤ -15°C).
-
Keep in a dry environment, using a desiccant outside the container.
When taking the product out for use, allow the container to warm to room temperature before opening to prevent condensation. After use, backfill the container with an inert gas before re-sealing.
Troubleshooting Guide for Inconsistent Results
Issue 1: Low or No Conjugation Yield
Low or no yield of the desired conjugate is a common issue. The following sections outline potential causes and solutions.
Possible Cause: Reagent Quality and Storage
Improper storage or handling can lead to the degradation of your this compound linker, especially if it has been functionalized with reactive groups.
Solutions:
-
Verify Reagent Integrity: Use high-purity reagents from a reputable supplier to ensure consistency and minimize unwanted side reactions.
-
Proper Storage: Always store the linker according to the manufacturer's instructions, typically at low temperatures and under an inert atmosphere.
-
Fresh Preparations: If you have functionalized the hydroxyl groups (e.g., to an NHS ester), prepare these solutions immediately before use as some reactive groups are susceptible to hydrolysis.
Possible Cause: Suboptimal Reaction Conditions
The efficiency of the conjugation reaction is highly dependent on factors like pH, temperature, and reaction time.
Solutions:
-
Optimize pH: The optimal pH depends on the reactive groups involved. For example, reactions with NHS esters are most efficient at a pH of 7.5–8.5.
-
Control Temperature: Most conjugation reactions proceed well at room temperature for 1-2 hours or at 4°C overnight. Extreme temperatures can denature proteins or degrade the linker.
-
Adjust Reaction Time: The optimal reaction time can vary. Monitor the reaction's progress to determine the ideal duration.
Issue 2: Product Heterogeneity and Multiple Peaks on Analysis
The presence of multiple peaks during analysis by methods like size-exclusion chromatography (SEC) or mass spectrometry can indicate a heterogeneous product mixture.
Possible Cause: Polydispersity of PEG Linker
While this compound is a discrete PEG, impurities or batch variations can introduce heterogeneity.
Solutions:
-
High-Purity Linker: Ensure you are using a high-purity, monodisperse PEG linker.
-
Analytical Characterization: Characterize the incoming linker material to confirm its molecular weight and purity.
Possible Cause: Side Reactions
Unwanted side reactions, such as self-conjugation (homodimerization), can occur, especially if you are using a homobifunctional linker.
Solutions:
-
Use Heterobifunctional Linkers: If you are conjugating two different molecules, using a heterobifunctional linker (with two different reactive groups) allows for a two-step conjugation, which can significantly reduce self-conjugation.
-
Optimize Stoichiometry: Carefully control the molar ratio of the linker to your biomolecule to minimize side reactions.
Issue 3: Aggregation of the Final Conjugate
Aggregation can lead to loss of biological activity and is a common problem, especially with hydrophobic molecules.
Possible Cause: Insufficient Solubilization
While PEG linkers generally improve solubility, aggregation can still occur if the payload is very hydrophobic.
Solutions:
-
Longer PEG Chain: Consider using a longer PEG linker to further enhance the solubility of the conjugate.
-
Branched PEGs: Branched or multi-arm PEGs can also help to overcome aggregation issues.
-
Optimize Buffer Conditions: The presence of certain salts can influence PEG aggregation. Screen different buffer conditions to find one that minimizes aggregation.
Possible Cause: Denaturation of Biomolecule
The conjugation process itself might cause the biomolecule to denature and aggregate.
Solutions:
-
Milder Reaction Conditions: Use milder reaction conditions (e.g., lower temperature) to prevent denaturation.
-
Structural Analysis: Use techniques like circular dichroism to assess if the biomolecule's structure has been altered during conjugation.
Data and Protocols
Table 1: Effect of pH on Common Bioconjugation Chemistries
This table summarizes the optimal pH ranges for common reactive groups that can be introduced to a hydroxyl-terminated PEG linker like this compound.
| Reactive Group | Target Functional Group | Optimal pH Range | Resulting Bond | Key Considerations |
| NHS Ester | Primary Amine (-NH2) | 7.5 - 8.5 | Amide | NHS esters are prone to hydrolysis, which increases with pH. |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether | The maleimide group can hydrolyze at pH > 7.5. |
| Aldehyde | Primary Amine (-NH2) | ~7.0 | Schiff Base (reducible) | The resulting imine bond is often reduced to a more stable amine bond. |
| Hydrazide | Aldehyde/Ketone | 4.5 - 5.5 | Hydrazone | Forms a stable bond under mild aqueous conditions. |
General Experimental Protocol: Two-Step Conjugation with a Heterobifunctional PEG Linker
This protocol outlines a general workflow for conjugating two proteins (Protein A and Protein B) using a heterobifunctional PEG linker (e.g., NHS-PEG-Maleimide, derived from a hydroxyl-terminated precursor).
-
Reaction 1: Activation of Protein A
-
Dissolve Protein A in a reaction buffer with a pH of 7.5-8.5 (e.g., phosphate-buffered saline, PBS).
-
Add the NHS-ester end of the PEG linker to Protein A at a specific molar ratio.
-
Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
-
Purification 1: Removal of Excess Linker
-
Remove the unreacted PEG linker using size-exclusion chromatography or dialysis.
-
-
Reaction 2: Conjugation to Protein B
-
Ensure Protein B has a free sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Mix the activated Protein A-PEG-Maleimide with Protein B in a reaction buffer with a pH of 6.5-7.5.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification 2: Isolation of the Final Conjugate
-
Purify the final Protein A-PEG-Protein B conjugate using an appropriate chromatography method (e.g., SEC) to remove any unreacted components.
-
-
Analysis
-
Characterize the final conjugate using methods such as SDS-PAGE, SEC, and mass spectrometry to confirm the conjugation and assess purity.
-
Visualizations
References
Technical Support Center: Mitigating Steric Hindrance Effects of Long PEG Linkers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments involving long Polyethylene Glycol (PEG) linkers. Here, you will find detailed experimental protocols, data-driven insights, and visual aids to help you navigate the challenges of steric hindrance and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of long PEG linkers and why is it a concern?
A1: Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that can impede a chemical reaction or intermolecular interaction.[1] In bioconjugation, a long PEG linker, while beneficial for solubility and pharmacokinetics, can create a flexible, hydrophilic shield around the conjugated molecule.[1] This "shielding effect" can physically block the active site of a protein or the binding domain of an antibody, preventing it from interacting with its target receptor or substrate.[2] This can lead to a significant reduction or complete loss of biological activity of the final conjugate.
Q2: How does the length of a PEG linker influence its steric hindrance effects?
A2: The length of the PEG chain is a critical factor that dictates the balance between beneficial properties and potential steric hindrance.
-
Shorter PEG Linkers: These are often used for creating more compact conjugates. However, they may not provide sufficient spacing between the biomolecule and a bulky payload, potentially leading to steric clashes that can impair biological function.
-
Longer PEG Linkers: These are effective at increasing solubility, extending circulation half-life, and overcoming steric hindrance between two large conjugated molecules. However, excessively long PEG chains can wrap around the biomolecule, leading to self-hindrance where the PEG itself blocks the active or binding sites. This can negatively impact cytotoxicity and binding affinity.
The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical evaluation.
Q3: What are the primary strategies to mitigate steric hindrance caused by long PEG linkers?
A3: Several strategies can be employed to overcome the challenges of PEG-induced steric hindrance:
-
Site-Specific Conjugation: This is a key strategy to control the attachment point of the PEG linker. By conjugating the PEG chain at a site distant from the active or binding region of the biomolecule, the risk of steric hindrance is significantly reduced. This can be achieved through genetic engineering to introduce a unique reactive handle, such as a cysteine residue, at a desired location.
-
Use of Cleavable Linkers: Incorporating a cleavable bond (e.g., disulfide or pH-sensitive bond) within the PEG linker allows for the PEG chain to be detached under specific physiological conditions, such as within the reducing environment of a cell. This "de-shielding" strategy can restore the full biological activity of the conjugated molecule at the target site.
-
Branched PEG Linkers: These multi-arm linkers create more physical space between the conjugated molecules due to their three-dimensional architecture. This can be particularly advantageous when attaching bulky payloads, as the extended arms push the payload further from the biomolecule's surface, improving accessibility for target binding or enzymatic cleavage.
-
Optimization of PEG Length: A systematic evaluation of different PEG linker lengths is often necessary to find the optimal balance between improved pharmacokinetics and retained biological activity.
-
Alternative Polymers: In some cases, alternative hydrophilic polymers with a more rigid structure than PEG, such as poly(glycerols) or poly(zwitterions), may be considered as they can exhibit less steric hindrance.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency or Yield
| Possible Cause | Recommended Solution(s) |
| Steric hindrance at the conjugation site: The target functional group on the biomolecule is in a sterically crowded environment, preventing the PEG linker from accessing it. | - Consider using a PEG linker with a longer spacer arm to extend the reactive group further from the main PEG chain.- If possible, perform site-directed mutagenesis to move the target residue to a more accessible location.- Explore alternative conjugation chemistries that target different, more accessible functional groups. |
| Suboptimal reaction conditions: Incorrect pH, temperature, or reaction time can lead to incomplete conjugation. | - Optimize the pH of the reaction buffer for the specific conjugation chemistry being used (e.g., pH 7.0-8.0 for NHS esters, pH 6.5-7.5 for maleimides).- Increase the reaction time or temperature, while monitoring for potential degradation of the biomolecule.- Increase the molar excess of the PEG reagent to drive the reaction to completion. |
| Degradation of PEG reagent: The reactive group on the PEG linker (e.g., NHS ester) may have hydrolyzed. | - Use fresh PEG reagents and prepare solutions immediately before use.- Store PEG reagents under appropriate conditions (e.g., at -20°C, protected from moisture). |
Problem 2: Significant Loss of Biological Activity Post-PEGylation
| Possible Cause | Recommended Solution(s) |
| PEGylation at or near the active/binding site: The attached PEG chain is physically blocking the functional region of the biomolecule. | - Employ site-specific conjugation strategies to attach the PEG linker to a region distant from the active site.- If random conjugation is used, purify the different PEGylated isomers and test their activity individually to identify the species with retained function. |
| Conformational changes induced by PEGylation: The attachment of a large PEG chain can alter the three-dimensional structure of the biomolecule, leading to a loss of activity. | - Characterize the secondary and tertiary structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to assess any structural changes.- Try using a shorter PEG linker or a different polymer that may have less impact on the biomolecule's conformation. |
| The PEG chain itself interferes with target interaction: Even if not directly at the active site, the flexible PEG chain can transiently block the interaction with the target. | - Consider using a cleavable PEG linker that will be removed at the target site, restoring full activity.- Evaluate branched PEG linkers to create more defined spacing between the biomolecule and the payload. |
Problem 3: Aggregation of the Final Conjugate
| Possible Cause | Recommended Solution(s) |
| Insufficient PEGylation: The degree of PEGylation is too low to provide an adequate hydrophilic shield, leading to aggregation of the parent molecule. | - Increase the degree of PEGylation by adjusting the reaction conditions (e.g., higher molar ratio of PEG, longer reaction time). |
| Cross-linking due to bifunctional PEG: Contamination of monofunctional PEG with bifunctional PEG diol can lead to the formation of cross-linked aggregates. | - Use high-quality, monodisperse PEG reagents to ensure a more homogeneous product.- Characterize your PEG reagent to check for the presence of bifunctional impurities. |
| Increased hydrophobicity: Excessively long linkers can sometimes expose the hydrophobic payload more to the aqueous environment, promoting aggregation. | - Empirically test different linker lengths to find the optimal balance that maintains solubility. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics of bioconjugates.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity Reduction (Fold Change vs. No PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 22 |
| Data from a study on HER2-targeting affibody-drug conjugates. |
Table 2: Impact of PEG Linker Length on Circulation Half-Life
| Conjugate | PEG Molecular Weight (kDa) | Half-Life Extension (Fold Change vs. No PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 |
| Data from a study on HER2-targeting affibody-drug conjugates. |
Table 3: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length (Number of PEG units) | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG-MMAE conjugates. |
Table 4: Influence of PEG Linker Length on Receptor Binding Affinity
| PEG Linker Length (Number of PEG units) | IC50 (nM) |
| PEG2 | 3.1 ± 0.2 |
| PEG3 | 3.9 ± 0.3 |
| PEG4 | 5.4 ± 0.4 |
| PEG6 | 5.8 ± 0.3 |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester-Based PEGylation of a Protein
This protocol outlines the steps for conjugating an NHS-ester-functionalized PEG linker to primary amine groups (e.g., lysine residues) on a protein.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer at a pH of 7.0-8.0 (e.g., phosphate-buffered saline, PBS).
-
The protein concentration should be optimized for the specific protein, typically in the range of 1-10 mg/mL.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the mPEG-NHS ester in the same reaction buffer or a compatible anhydrous solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the mPEG-NHS ester solution to the protein solution. A 5 to 20-fold molar excess is a common starting point.
-
The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any remaining unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted PEG and quenching agent using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the PEGylated protein to determine the degree of PEGylation, purity, and biological activity. Common techniques include SDS-PAGE, mass spectrometry, and relevant bioassays.
-
Protocol 2: General Procedure for Maleimide-Based PEGylation of a Protein
This protocol describes the conjugation of a maleimide-functionalized PEG linker to a free sulfhydryl group (cysteine) on a protein.
-
Protein/Peptide Preparation:
-
If the protein does not have a free thiol, it may need to be reduced first (e.g., using TCEP).
-
Dissolve the protein in a buffer at a pH of 6.5-7.5 (e.g., phosphate buffer containing EDTA).
-
-
PEG Reagent Preparation:
-
Dissolve the mPEG-Maleimide in the reaction buffer immediately before use.
-
-
Conjugation Reaction:
-
Add the mPEG-Maleimide solution to the protein solution.
-
The reaction is typically performed at room temperature for 2-4 hours.
-
-
Quenching:
-
The reaction can be quenched by adding a small molecule with a free thiol (e.g., cysteine or beta-mercaptoethanol).
-
-
Purification:
-
Purify the PEGylated protein using a method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
-
Characterization:
-
Analyze the purified product by mass spectrometry to confirm the conjugation and assess its purity.
-
Visualizations
Caption: Strategies to mitigate steric hindrance from long PEG linkers.
Caption: A generalized workflow for a PEGylation experiment.
Caption: Troubleshooting logic for loss of biological activity.
References
Technical Support Center: Optimizing Linker Length for PROTAC Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the linker length of Proteolysis-Targeting Chimeras (PROTACs) for efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to position the POI and the E3 ligase in a productive orientation to facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[3][4]
The length of the linker is a critical parameter because it dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[5]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, or it could lead to non-productive binding orientations.
Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. However, more rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to pre-organize the PROTAC into a favorable conformation, potentially increasing potency and selectivity.
Q3: How does linker composition, beyond length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.
-
Hydrophilic linkers (e.g., PEG) can improve the aqueous solubility of the often large and lipophilic PROTAC molecule. However, excessive PEGylation can sometimes decrease cellular uptake.
-
Hydrophobic linkers (e.g., alkyl chains) can enhance cell permeability but may negatively affect solubility.
-
Rigid linkers can improve conformational stability and pre-organize the PROTAC for binding, which can reduce the entropic penalty of ternary complex formation.
The "chameleon effect" has been observed with some flexible linkers, where they adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.
Q4: What is the "hook effect" and how does linker design influence it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:POI or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation.
A well-designed linker can mitigate the hook effect by promoting positive cooperativity in the ternary complex. Positive cooperativity means that the binding of the PROTAC to one protein increases its affinity for the other, thus stabilizing the ternary complex over the binary complexes, even at higher concentrations.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant target protein degradation.
This is a common challenge and often points to issues with ternary complex formation.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths. Even small changes can significantly impact degradation efficacy. |
| Unfavorable Ternary Complex Conformation | The linker may orient the target protein in a way that the lysine residues for ubiquitination are not accessible. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability. |
| Poor Cell Permeability | The linker may contribute to poor physicochemical properties, preventing the PROTAC from reaching its intracellular target. Perform cell permeability assays to investigate. Modifying the linker to be more hydrophobic or to exhibit a "chameleon effect" can improve uptake. |
| Cellular Efflux | The PROTAC may be actively transported out of the cell. This can be investigated using specific efflux pump inhibitors in your cellular assays. |
Problem 2: I am observing a significant "hook effect" with my PROTAC.
This indicates that at higher concentrations, binary complex formation is outcompeting ternary complex formation.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The ternary complex is not stable enough compared to the binary complexes. |
| Suboptimal Linker Design | The current linker does not facilitate favorable protein-protein interactions between the POI and the E3 ligase. |
| Actionable Solutions | Optimize the Linker: Systematically vary the linker length and composition to enhance ternary complex stability and promote positive cooperativity. Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. |
Data Presentation
The following tables summarize quantitative data illustrating the impact of linker modifications on PROTAC performance for the degradation of the BRD4 protein.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | 12 | 26 | >95 | |
| ARV-771 | PEG | 14 | 5 | >95 | |
| dBET1 | PEG | 10 | 1.8 | >90 | |
| PROTAC 1 | PEG | 8 | 50 | ~80 | |
| PROTAC 5 | PEG | 11 | 10 | >90 |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Binary Affinity (POI, KD, nM) | Binary Affinity (E3, KD, nM) | Ternary Complex Affinity (KD, nM) | Cooperativity (α) | Reference |
| MZ1 | 4 (Brd4BD2) | 66 (VHL) | 2.5 | 26 | |
| ARV-771 | 18 (BRD4) | 1800 (VHL) | 36 | 2.8 |
KD: Dissociation constant; Cooperativity (α) is a measure of the change in binding affinity of the second protein after the first has bound.
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of your PROTAC variants for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to determine the binary binding affinity (KD).
-
Inject a series of concentrations of the soluble protein partner over the immobilized protein surface to confirm there is no direct interaction.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, near-saturating concentration of the PROTAC mixed with a series of concentrations of the second protein partner over the sensor surface.
-
-
Data Analysis: The increase in response units (RU) compared to the binary PROTAC interaction indicates the formation of the ternary complex. The data can be fit to kinetic models to determine the affinity and stability of the ternary complex and to calculate the cooperativity factor.
3. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Place one binding partner (e.g., the E3 ligase) in the sample cell and the other binding partner (e.g., the PROTAC and the POI) in the injection syringe.
-
Titration: Perform a series of small injections of the syringe solution into the sample cell.
-
Heat Measurement: The instrument measures the small heat changes that occur with each injection until the binding sites are saturated.
-
Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This can be done for both binary and ternary complex formation to determine cooperativity.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Logical relationship between linker length and ternary complex outcome.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Long and Short of It: A Comparative Guide to HO-Peg36-OH and Shorter Chain PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Among the diverse linker technologies, polyethylene glycol (PEG) has garnered substantial attention for its ability to favorably modulate the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of the long-chain HO-Peg36-OH linker with its shorter-chain counterparts, supported by experimental data, to inform the rational design of next-generation ADCs.
The length of the PEG chain within an ADC linker profoundly influences its solubility, stability, pharmacokinetics (PK), and ultimately, its anti-tumor efficacy and toxicity profile.[1] Hydrophobic payloads can induce ADC aggregation and rapid clearance from circulation; the incorporation of hydrophilic PEG linkers mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[2] This comparison will explore the nuanced trade-offs between long-chain PEG linkers, exemplified by the 36-unit this compound, and more commonly employed shorter PEG chains.
Comparative Analysis of PEG Linker Performance
The selection of an optimal PEG linker length represents a delicate balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. While direct comparative data for a PEG36 linker is not extensively available in published literature, the trends observed with longer PEG chains, such as PEG24, provide a strong basis for extrapolation.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| Linker | ADC Construct | Half-life (t1/2) | Clearance Rate | Reference |
| No PEG | Non-PEGylated ADC | - | High | [3] |
| PEG4 | Generic ADC | - | Moderate | [4] |
| PEG8 | Homogeneous DAR 8 ADC | ~40 h | ~0.2 mL/h/kg | [1] |
| PEG12 | Homogeneous DAR 8 ADC | ~50 h | ~0.15 mL/h/kg | |
| PEG24 | Homogeneous DAR 8 ADC | ~50 h | ~0.15 mL/h/kg | |
| This compound (extrapolated) | Hypothetical ADC | ≥50 h | ≤0.15 mL/h/kg | - |
Data for PEG8, PEG12, and PEG24 are based on studies that identified a threshold effect on clearance, with PEG8 and longer chains demonstrating similarly slow clearance. It is extrapolated that a PEG36 linker would exhibit a comparable or slightly improved pharmacokinetic profile.
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Linker | ADC Construct | Cell Line | IC50 (ng/mL) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Low (High Potency) | |
| PEG4 (4kDa) | ZHER2-PEG4K-MMAE | NCI-N87 | 4.5-fold higher than no PEG | |
| PEG10 (10kDa) | ZHER2-PEG10K-MMAE | NCI-N87 | 22-fold higher than no PEG | |
| This compound (extrapolated) | Hypothetical ADC | Target-positive | Potentially higher than shorter PEGs | - |
Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting antibody-antigen binding or payload delivery.
Table 3: In Vivo Efficacy (Tumor Growth Inhibition) of ADCs with Different PEG Linkers
| Linker | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| No PEG | Non-PEGylated control ADC | L540cy | 11% | |
| PEG2 | PEGylated ADC | L540cy | 35-45% | |
| PEG4 | PEGylated ADC | L540cy | 35-45% | |
| PEG8 | PEGylated ADC | L540cy | 75-85% | |
| PEG12 | PEGylated ADC | L540cy | 75-85% | |
| PEG24 | PEGylated ADC | L540cy | 75-85% | |
| This compound (extrapolated) | Hypothetical ADC | Relevant Xenograft | Potentially ≥75-85% | - |
Improved pharmacokinetics with longer PEG linkers often translates to enhanced in vivo efficacy due to increased tumor accumulation.
Key Performance Considerations
Pharmacokinetics
Longer PEG chains, such as that in this compound, significantly improve the pharmacokinetic profile of an ADC. The increased hydrodynamic radius reduces renal clearance, leading to a longer plasma half-life and greater drug exposure in the tumor. Studies have shown a trend of decreasing clearance with increasing PEG length, which appears to plateau around PEG8-PEG12. Therefore, a PEG36 linker is expected to provide a pharmacokinetic profile at least as favorable as, if not slightly better than, a PEG24 linker.
Stability and Aggregation
A primary advantage of incorporating PEG linkers is the mitigation of ADC aggregation, particularly with hydrophobic payloads. The hydrophilic PEG chain creates a hydration shell, reducing intermolecular hydrophobic interactions. Longer PEG chains, like PEG36, are anticipated to provide superior shielding of the hydrophobic payload, leading to enhanced stability and reduced aggregation, even at high DARs. Shorter linkers, while still beneficial, may offer less protection against aggregation compared to their longer counterparts.
In Vitro Potency vs. In Vivo Efficacy
An interesting trade-off often observed is a potential decrease in in vitro cytotoxicity with increasing PEG linker length. This may be attributed to steric hindrance from the long PEG chain, which could slightly impede the binding of the antibody to its target antigen on the cell surface. However, this apparent disadvantage in vitro is often overcome in a physiological setting. The superior pharmacokinetic properties conferred by longer PEG linkers lead to higher tumor accumulation and prolonged exposure, resulting in enhanced in vivo anti-tumor efficacy.
Bystander Effect
The bystander effect, where the cytotoxic payload kills neighboring antigen-negative tumor cells, is a crucial consideration for treating heterogeneous tumors. The properties of the linker, in conjunction with the payload, influence this effect. While the cleavability of the linker is a primary determinant, the physicochemical properties imparted by the PEG chain can also play a role. A more hydrophilic ADC, resulting from a long PEG linker, might have altered diffusion characteristics of the released payload, potentially modulating the bystander effect. However, the payload's membrane permeability remains the most critical factor.
Visualizing the Concepts
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments involved in the comparison of ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24, PEG36) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.
-
Characterization: The purified ADC is characterized to determine the average DAR (e.g., by UV-Vis spectroscopy or mass spectrometry) and the percentage of aggregation (by SEC).
In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Pharmacokinetic Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.
In Vivo Antitumor Efficacy Study
-
Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.
-
Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.
-
ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability in some contexts, longer linkers like this compound generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
A Head-to-Head Comparison: HO-Peg36-OH vs. Heterobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical determinant of success in the design of novel therapeutics and diagnostics. Polyethylene glycol (PEG) linkers have become indispensable tools in bioconjugation, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide provides an objective, data-driven comparison between a long-chain homobifunctional linker, HO-Peg36-OH, and the versatile class of heterobifunctional PEG linkers, to aid in making informed decisions for specific research applications.
At a fundamental level, the choice between these two classes of PEG linkers hinges on the desired control over the conjugation process and the complexity of the final bioconjugate. This compound, with identical hydroxyl functional groups at both ends, offers a straightforward approach for creating certain molecular architectures. In contrast, heterobifunctional PEG linkers, possessing two distinct reactive termini, provide a higher degree of precision and control, which is often essential for complex applications like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Structural and Functional Overview
This compound is a monodisperse PEG linker characterized by a chain of 36 ethylene oxide units, capped with a hydroxyl (-OH) group at each end. Its defined molecular weight of approximately 1603.91 g/mol ensures batch-to-batch consistency, a crucial factor in therapeutic development.[1] The identical functional groups mean that in a conjugation reaction, both ends of the linker will react with the same type of functional group on the target molecule(s).
Heterobifunctional PEG linkers are a broad class of reagents that feature two different reactive groups at their termini.[2] This dual-reactivity allows for a controlled, sequential conjugation of two different molecules. The variety of available end groups is extensive, including N-hydroxysuccinimide (NHS) esters for targeting amines, maleimides for targeting thiols, and alkynes/azides for "click chemistry".[2] This versatility enables the precise assembly of complex bioconjugates.
Performance Comparison: A Quantitative Look
While direct comparative experimental data for this compound is limited in the public domain, we can extrapolate performance based on studies of similar homobifunctional PEG linkers, such as HO-Peg18-OH. The following tables summarize typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing a homobifunctional PEG linker to a representative heterobifunctional linker (e.g., Maleimide-PEG-NHS ester).
Table 1: Reaction Efficiency and Product Purity
| Parameter | HO-Peg-OH (Homobifunctional) | Mal-PEG-NHS (Heterobifunctional) |
| Reaction Type | One-pot | Sequential |
| Control over Conjugation | Low | High |
| Typical Yield of Desired Conjugate | 20-40% | 60-80% |
| Purity of Crude Product | Low (mixture of products) | High |
| Need for Extensive Purification | High | Moderate |
Data extrapolated from a comparative analysis of HO-Peg18-OH and heterobifunctional PEG linkers.[2]
Table 2: Stability and Activity of the Final Bioconjugate
| Parameter | HO-Peg-OH (Homobifunctional) | Mal-PEG-NHS (Heterobifunctional) |
| Conjugate Homogeneity | Heterogeneous | Homogeneous |
| Stability in Serum (t½) | Variable, dependent on linkage chemistry | Generally high, stable amide and thioether bonds |
| Retention of Biological Activity | Potentially lower due to random cross-linking | High, due to site-specific conjugation |
Data extrapolated from a comparative analysis of HO-Peg18-OH and heterobifunctional PEG linkers.[2]
Key Applications and Use Cases
The choice between homobifunctional and heterobifunctional PEG linkers is largely dictated by the specific application.
This compound is well-suited for:
-
Hydrogel formation: The two hydroxyl groups can be activated to react with polymers to form cross-linked hydrogel networks for drug delivery and tissue engineering.
-
Surface modification: Immobilizing proteins or other molecules onto a surface where a degree of random orientation is acceptable.
-
Simple protein cross-linking: For applications where creating protein dimers or stabilizing protein complexes does not require precise control over the linkage sites.
Heterobifunctional PEG linkers are the preferred choice for:
-
Antibody-Drug Conjugates (ADCs): These complex therapeutics require the precise attachment of a potent cytotoxic drug to a specific site on an antibody to ensure efficacy and minimize off-target toxicity.
-
PROTACs: These molecules necessitate the connection of two different ligands – one for the target protein and one for an E3 ligase – making heterobifunctional linkers essential.
-
Targeted drug delivery: Attaching a targeting moiety (e.g., a peptide or antibody fragment) to a drug or nanoparticle.
-
Diagnostic probes: Conjugating a reporter molecule (e.g., a fluorescent dye) to a detection molecule (e.g., an antibody).
Experimental Protocols
Activation and Conjugation of this compound (Homobifunctional)
The terminal hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules and require an initial activation step. A common method is activation with tresyl chloride, which makes them highly reactive towards primary amines.
1. Activation of this compound with Tresyl Chloride:
-
Materials: this compound, anhydrous dichloromethane (DCM), anhydrous pyridine, 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride), cold diethyl ether.
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a 2.5 molar excess of tresyl chloride (relative to hydroxyl groups) dropwise.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Concentrate the mixture using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
2. Conjugation of Activated PEG to a Protein:
-
Materials: Tresyl-activated this compound, protein solution in an amine-free buffer (e.g., PBS, pH 7.4), quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Procedure:
-
Dissolve the tresyl-activated this compound in the reaction buffer.
-
Add the activated PEG solution to the protein solution at a recommended starting molar ratio of 20:1 (PEG to protein).
-
Incubate the reaction at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the conjugation progress by SDS-PAGE, observing the molecular weight shift of the protein.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the conjugate using size-exclusion chromatography (SEC).
-
Conjugation Using a Heterobifunctional PEG Linker (Maleimide-PEG-NHS Ester)
This protocol describes the conjugation of a thiol-containing small molecule to a protein with available primary amines.
-
Materials: Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5), Maleimide-PEG-NHS ester, thiol-containing small molecule, desalting column.
-
Procedure:
-
Protein Modification:
-
Dissolve the protein in the reaction buffer.
-
Add a 10-fold molar excess of the Maleimide-PEG-NHS ester.
-
Incubate for 1 hour at room temperature.
-
Remove excess linker using a desalting column.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing small molecule in a suitable solvent (e.g., DMSO).
-
Add the small molecule solution to the modified protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the final conjugate using SEC.
-
-
Visualization of Key Biological Pathways
PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to degrade target proteins. A heterobifunctional linker is essential to bridge the target protein and an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
Antibody-Drug Conjugate (ADC) Internalization and Payload Release
ADCs deliver a cytotoxic payload to cancer cells by targeting a specific antigen on the cell surface. The linker plays a crucial role in the stability of the ADC in circulation and the release of the drug inside the target cell.
Caption: ADC internalization and payload release mechanism.
Conclusion and Recommendations
Both this compound and heterobifunctional PEG linkers are valuable tools in the field of bioconjugation.
This compound is an excellent choice when a simple, long-chain, monodisperse homobifunctional linker is required, and the potential for a heterogeneous product mixture and the need for subsequent extensive purification can be managed. Its utility shines in applications like hydrogel formation and surface modification where precise control over individual molecular connections is less critical.
Heterobifunctional PEG linkers offer superior control, versatility, and efficiency for a broader and more complex range of applications. The ability to perform sequential, orthogonal conjugations leads to higher yields of well-defined, homogeneous bioconjugates. For the development of sophisticated therapeutics such as ADCs and PROTACs, where precise control over the molecular architecture is paramount for efficacy and safety, heterobifunctional PEG linkers are the clear and preferred choice.
Ultimately, the optimal linker selection depends on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended biological function of the bioconjugate.
References
The Fulcrum of Function: A Comparative Guide to HO-Peg36-OH and Alkyl Linkers in PROTAC Design
For Immediate Release
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting ligand, and a crucial linker connecting the two. The choice of linker is far from trivial, profoundly influencing a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of two commonly employed linker classes: long-chain polyethylene glycol (PEG) linkers, exemplified by HO-Peg36-OH, and traditional alkyl linkers.
At a Glance: this compound vs. Alkyl Linkers
| Feature | This compound (and long-chain PEG linkers) | Alkyl Linkers |
| Composition | Repeating ethylene glycol units | Saturated or unsaturated hydrocarbon chains |
| Hydrophilicity | High | Low (Hydrophobic) |
| Solubility | Generally improves aqueous solubility of the PROTAC.[1] | Can decrease aqueous solubility.[1] |
| Flexibility | High, allowing for adaptable conformations. | High, but can be more conformationally restricted than long PEGs. |
| Cell Permeability | Can improve permeability by shielding polar surface area through folding.[2] | Can improve cell penetration due to hydrophobicity, but may also lead to non-specific binding.[3] |
| Ternary Complex Formation | Can span longer distances and provide flexibility for optimal protein-protein interactions.[4] | Effective for many systems, but may be too short or rigid for some target-E3 ligase pairs. |
| Metabolic Stability | Can be susceptible to oxidative metabolism. | Generally stable, but can also be metabolized. |
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker composition and length on PROTAC performance. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Impact of Linker Composition on CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Table 2: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 3: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Delving into the Data: Key Insights
The data highlights that the choice between a PEG and an alkyl linker is highly context-dependent. In the case of CRBN degradation, a nine-atom alkyl linker was more effective than a three-unit PEG linker, suggesting that for this particular system, the hydrophobicity and conformation of the alkyl chain were more conducive to productive ternary complex formation.
Conversely, studies on TBK1 and ERα degradation demonstrate the critical importance of linker length. For TBK1, a linker length of at least 12 atoms was required to induce degradation, with a 21-atom linker showing optimal potency. Similarly, a 16-atom PEG linker was more potent for ERα degradation than a 12-atom one. These findings underscore that longer linkers, such as this compound, can be advantageous for spanning the distance between the target protein and the E3 ligase and providing the necessary flexibility for productive ubiquitination.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflows.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC development and evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs with different linkers.
Western Blotting for Protein Degradation
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Denature the proteins by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting and Detection: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The PROTACs are added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor plate over time.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Ligand Immobilization: Immobilize the E3 ligase on a sensor chip.
-
Binary Interaction Analysis: Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Ternary Interaction Analysis: In a separate experiment, pre-mix the PROTAC with the target protein and flow the mixture over the immobilized E3 ligase. This measures the formation and dissociation of the ternary complex.
-
Data Analysis and Cooperativity: The cooperativity (α) of ternary complex formation is calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein. An α value greater than 1 indicates positive cooperativity.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events to determine the thermodynamic parameters of interaction.
-
Sample Preparation: Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heats of dilution.
-
Binary Titrations: In separate experiments, titrate the PROTAC into the E3 ligase and into the target protein to determine the thermodynamics of binary interactions.
-
Ternary Titration: Titrate the PROTAC into a solution containing both the E3 ligase and the target protein to measure the heat changes associated with ternary complex formation.
-
Data Analysis: The data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions.
Conclusion
The choice between a long-chain PEG linker like this compound and a traditional alkyl linker is a critical decision in PROTAC design that must be guided by empirical data. While alkyl linkers can be effective and are synthetically accessible, long-chain PEG linkers offer the potential to enhance solubility and provide the necessary flexibility and length to bridge challenging target-E3 ligase pairs. The optimal linker is highly dependent on the specific biological system, necessitating the synthesis and evaluation of a diverse linker library. By employing the rigorous experimental protocols outlined in this guide, researchers can systematically investigate the structure-activity relationships of their PROTACs and ultimately identify candidates with superior degradation efficacy and drug-like properties.
References
A Comparative Guide to Assessing the Purity and Homogeneity of HO-PEG36-OH Raw Material
For researchers, scientists, and drug development professionals utilizing polyethylene glycol (PEG) derivatives, the purity and homogeneity of the raw material are critical parameters that can significantly impact the efficacy, safety, and reproducibility of their work. This guide provides a comprehensive comparison of analytical methodologies for assessing the quality of HO-PEG36-OH, a discrete PEG with 36 ethylene glycol units. We will also compare its typical purity and homogeneity profile with alternative polymers used in similar applications.
Key Quality Attributes of this compound
The quality of this compound is primarily defined by two key attributes:
-
Purity: The absence of process-related impurities and contaminants. Common impurities in PEG products include ethylene oxide (EO), 1,4-dioxane, ethylene glycol (EG), and diethylene glycol (DEG).[1] EO and 1,4-dioxane are potential carcinogens, making their detection and quantification crucial.[1]
-
Homogeneity: The uniformity of the polymer chain length. For a discrete PEG like this compound, this refers to the percentage of molecules with exactly 36 ethylene glycol units. Broader molecular weight distributions in non-discrete PEGs are often characterized by the Polydispersity Index (PDI).[2]
Analytical Techniques for Quality Assessment
Several analytical techniques are employed to provide a comprehensive assessment of this compound raw material.
Purity Analysis: Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the method of choice for quantifying volatile and semi-volatile impurities in PEG samples. The United States Pharmacopeia (USP) specifies GC-FID for the detection of ethylene glycol and diethylene glycol impurities.[1] Headspace GC-FID is particularly effective for detecting residual ethylene oxide and 1,4-dioxane.
Homogeneity Analysis: High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)
Because PEG lacks a UV chromophore, traditional UV detection in HPLC is not suitable.[3] HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for separating and detecting individual PEG oligomers. This allows for the assessment of the homogeneity of discrete PEGs and the oligomeric distribution of polydisperse PEGs.
Molecular Weight Distribution: Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume. While HPLC-ELSD can resolve individual low-molecular-weight oligomers, GPC is used to determine the overall molecular weight distribution and calculate key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI = Mw/Mn).
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Protocol 1: GC-FID for Ethylene Glycol and Diethylene Glycol
Objective: To quantify the amount of ethylene glycol (EG) and diethylene glycol (DEG) impurities in this compound.
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a packed column injector.
Procedure:
-
Standard Preparation: Prepare a standard solution containing known concentrations (e.g., 0.50 mg/mL each) of USP-grade EG and DG in water.
-
Sample Preparation: Dissolve a known amount of the this compound sample (e.g., 400 mg/mL) in water.
-
Chromatographic Conditions:
-
Column: 1.5 m x 3 mm Stainless Steel packed column with 12% G13 phase on S1NS support.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: Initial temperature of 140 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a flow rate of 30 mL/min.
-
-
Injection: Inject 1 µL of the standard and sample solutions into the GC.
-
Quantification: Identify the EG and DG peaks in the sample chromatogram by comparing their retention times with the standard. Calculate the percentage of each impurity based on the peak areas.
Protocol 2: HPLC-ELSD for Oligomer Distribution
Objective: To assess the homogeneity of this compound by separating and detecting the distribution of PEG oligomers.
Instrumentation: High-Performance Liquid Chromatograph coupled with an Evaporative Light Scattering Detector (ELSD).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a mixture of methanol and water (1:1) to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 30% to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60 °C.
-
-
ELSD Conditions:
-
Drift Tube Temperature: 50 °C.
-
Nebulizer Gas Pressure (Nitrogen): 50 psi.
-
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: Analyze the resulting chromatogram to determine the percentage of the main oligomer peak (n=36) relative to other oligomers.
Protocol 3: GPC for Molecular Weight Distribution
Objective: To determine the molecular weight distribution and Polydispersity Index (PDI) of the polymer raw material.
Instrumentation: Gel Permeation Chromatography system with a Refractive Index (RI) detector.
Procedure:
-
Standard Preparation: Prepare a series of narrow-PDI PEG standards of known molecular weights.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Chromatographic Conditions:
-
Columns: A set of GPC columns suitable for the molecular weight range of the polymer.
-
Mobile Phase: A suitable solvent for the polymer (e.g., tetrahydrofuran or an aqueous buffer).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35-40 °C.
-
-
Calibration: Inject the PEG standards and create a calibration curve of log(Molecular Weight) versus retention time.
-
Analysis: Inject the sample and use the calibration curve to determine the Mn, Mw, and PDI of the sample.
Data Presentation
The following tables summarize typical analytical results for a high-purity this compound raw material compared to alternative polymers.
Table 1: Purity Profile of this compound (Synthesized Data)
| Parameter | Specification | Typical Result |
| Purity (by HPLC) | ≥ 95% | 98.5% |
| Ethylene Oxide (EO) | ≤ 1 ppm | Not Detected |
| 1,4-Dioxane | ≤ 10 ppm | < 1 ppm |
| Ethylene Glycol (EG) | ≤ 0.25% | < 0.05% |
| Diethylene Glycol (DEG) | ≤ 0.25% | < 0.10% |
Table 2: Homogeneity and Molecular Weight Distribution
| Parameter | This compound | Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) | Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) |
| Average Molecular Weight (Mw) | ~1600 Da | 40 kDa | 30-50 kDa |
| Polydispersity Index (PDI) | ~1.01 (Essentially Monodisperse) | 1.19 - 1.24 | ≤ 1.3 |
Comparison with Alternatives
While discrete PEGs like this compound offer excellent homogeneity, other polymers are being explored as alternatives in bioconjugation and drug delivery.
-
Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA): This polymer is considered a PEG alternative with potentially reduced immunogenicity. As seen in Table 2, POEGMA is a polydisperse polymer with a PDI typically greater than 1.1.
-
Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA): PHPMA is another biocompatible and hydrophilic polymer used in drug delivery. It also exhibits a degree of polydispersity, with PDI values generally below 1.3.
The choice between a discrete PEG and a polydisperse alternative depends on the specific application. For applications requiring precise control over the linker length and molecular weight of the final conjugate, a highly pure and homogeneous raw material like this compound is advantageous. For applications where a defined molecular weight is less critical and other properties such as thermo-responsiveness or different functional groups are desired, alternatives like POEGMA or PHPMA may be suitable.
Visualizing Experimental Workflows
Caption: Workflow for GC-FID Purity Analysis.
Caption: Workflow for HPLC-ELSD Homogeneity Analysis.
Caption: Workflow for GPC Molecular Weight Analysis.
Conclusion
A thorough assessment of the purity and homogeneity of this compound raw material is essential for its successful application in research and drug development. The combination of GC-FID, HPLC-ELSD, and GPC provides a comprehensive analytical toolkit for this purpose. While alternative polymers like POEGMA and PHPMA offer different properties, discrete PEGs such as this compound provide superior homogeneity, which is critical for applications demanding precise control over molecular structure. Researchers should carefully consider the analytical data provided by suppliers and, where necessary, perform their own quality assessment to ensure the suitability of the raw material for their specific needs.
References
A Comparative Guide to the Long-Term Stability of Therapeutic Proteins Conjugated with HO-PEG36-OH
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the long-term stability of therapeutic proteins conjugated with HO-PEG36-OH, a discrete PEG (dPEG®) reagent, against other alternative PEGylation strategies. The information presented herein is supported by experimental data from various studies to aid in the selection of optimal protein modification strategies.
Introduction to Protein PEGylation and Stability
PEGylation can significantly improve the therapeutic value of proteins by increasing their hydrodynamic size, which in turn reduces renal clearance and extends circulating half-life. It can also shield the protein from proteolytic degradation and reduce its immunogenicity. However, the choice of PEG reagent—varying in size, structure (linear vs. branched), and dispersity (polydisperse vs. monodisperse)—can have a profound impact on the stability of the final conjugate. Long-term stability is a critical quality attribute for any therapeutic protein, with degradation pathways including aggregation, fragmentation, and loss of biological activity.
This guide focuses on this compound, a discrete PEG with a precise molecular weight of approximately 1.6 kDa. Unlike traditional polydisperse PEGs, which consist of a mixture of polymer chain lengths, discrete PEGs offer the advantage of producing a more homogeneous product, potentially leading to a more consistent stability profile and reduced immunogenicity.[1]
Comparative Long-Term Stability Data
While direct head-to-head long-term stability studies comparing therapeutic proteins conjugated with this compound against a wide range of other PEGylation reagents are not extensively available in the public domain, we can draw comparisons from studies on proteins conjugated with PEGs of similar molecular weights and structures. The following tables summarize representative data from studies on model therapeutic proteins such as Granulocyte Colony-Stimulating Factor (G-CSF) and Interferon-alpha (IFN-α), which are commonly PEGylated.
Table 1: Comparison of Aggregation Propensity of PEGylated G-CSF Under Accelerated Stability Conditions
| PEGylation Strategy | Protein Concentration (mg/mL) | Incubation Conditions | % Soluble Protein Remaining (after 48h) | Reference |
| Unconjugated G-CSF | 5 | 37°C, pH 6.9 | <10% (precipitated) | [2] |
| N-terminal 5 kDa linear PEG | 5 | 37°C, pH 6.9 | >95% (soluble aggregates) | [2] |
| N-terminal 20 kDa linear PEG | 5 | 37°C, pH 6.9 | >98% (soluble aggregates) | [2] |
This table illustrates that PEGylation, even with a smaller PEG, significantly prevents precipitation and improves the solubility of G-CSF under stress conditions. While this data is for traditional polydisperse PEGs, it highlights the general protective effect of PEGylation against aggregation.
Table 2: Long-Term Stability of Lyophilized Peginterferon alfa-2b (12 kDa linear PEG)
| Storage Condition | Time (months) | % Free Interferon (De-PEGylation) | Reference |
| 2-8°C | 0 | ~1.5% | [3] |
| 2-8°C | 3 | ~1.5% | |
| 2-8°C | 6 | ~1.6% | |
| 2-8°C | 12 | ~1.7% | |
| 2-8°C | 24 | ~1.8% |
This table demonstrates the excellent long-term stability of a commercially available PEGylated protein in a lyophilized state, with minimal degradation observed over two years.
Note on this compound: Due to the limited availability of public, direct comparative long-term stability data for this compound conjugated proteins, the above tables serve as a proxy to demonstrate the typical stability profiles of PEGylated proteins. The use of a discrete PEG like this compound is expected to result in a more homogeneous product, which could translate to more predictable and consistent stability with potentially lower levels of product-related impurities over time compared to polydisperse PEGs.
Key Experimental Protocols
Accurate assessment of long-term stability relies on robust analytical methodologies. Below are detailed protocols for key experiments commonly employed in the stability testing of PEGylated proteins.
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregate and Fragment Analysis
SE-HPLC is the gold standard for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).
Objective: To separate and quantify the monomeric, aggregated, and fragmented forms of the PEGylated protein over time.
Methodology:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated form (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A buffered saline solution, typically 100 mM sodium phosphate, 150 mM NaCl, pH 7.0. The exact composition may need to be optimized to prevent non-specific interactions with the column matrix.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and/or 214 nm (for peptide bonds).
-
Sample Preparation: The stability samples are diluted to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Analysis: The percentage of monomer, aggregate, and fragment is calculated based on the integrated peak areas of the chromatogram.
Workflow for SE-HPLC Analysis:
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical methods.
Objective: To accelerate the degradation of the PEGylated protein under various stress conditions to predict its long-term stability and identify potential degradation products.
Methodology:
-
Thermal Stress: Incubate the protein solution at elevated temperatures (e.g., 40°C, 50°C) for several weeks.
-
Photostability: Expose the protein solution to light according to ICH Q1B guidelines.
-
Oxidative Stress: Add an oxidizing agent (e.g., 0.03% hydrogen peroxide) and incubate for a defined period (e.g., 24 hours) at room temperature.
-
pH Stress: Adjust the pH of the protein solution to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions and incubate at room temperature or an elevated temperature.
-
Mechanical Stress: Subject the protein solution to agitation (e.g., shaking or stirring) for a defined period.
Workflow for Forced Degradation Study:
Potency Assay
A bioassay is crucial to determine if the PEGylated protein maintains its biological activity throughout its shelf life.
Objective: To quantify the biological activity of the PEGylated protein relative to a reference standard.
Methodology (Example for G-CSF):
-
Cell Line: A G-CSF dependent cell line (e.g., NFS-60).
-
Principle: The proliferation of the cells is dependent on the concentration of active G-CSF.
-
Procedure:
-
Culture the cells in the appropriate medium.
-
Prepare a series of dilutions of the reference standard and the stability samples.
-
Add the dilutions to the cells in a 96-well plate.
-
Incubate for a defined period (e.g., 48-72 hours).
-
Add a viability reagent (e.g., MTT or a luminescent cell viability reagent).
-
Measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.
-
-
Analysis: The relative potency of the samples is calculated by comparing their dose-response curves to that of the reference standard using parallel line analysis.
Signaling Pathway for G-CSF Receptor Activation:
Conclusion
The long-term stability of a therapeutic protein is a critical factor influencing its safety, efficacy, and shelf-life. PEGylation is a proven strategy to enhance protein stability, and the choice of the PEG reagent is a key consideration. While comprehensive, direct comparative long-term stability data for this compound conjugated proteins is still emerging, the use of discrete PEGs holds the promise of producing more homogeneous and potentially more stable biotherapeutics compared to traditional polydisperse PEGs. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of the long-term stability of any PEGylated protein, enabling data-driven decisions in the drug development process. As more data on discrete PEGylated proteins becomes available, a clearer picture of their long-term stability advantages will emerge.
References
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Drug Release from PEGylated Conjugates
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro release and in vivo performance is paramount for the successful clinical translation of novel drug delivery systems. This guide provides an objective comparison of drug release from a representative discrete Polyethylene Glycol (PEG) conjugate, highlighting the critical interplay between experimental design and biological reality. While specific data for HO-PEG36-OH conjugates remains elusive in publicly available literature, this guide utilizes a well-documented case study of an antibody-drug conjugate (ADC) with a comparable discrete PEG linker to illustrate the principles of in vitro-in vivo correlation (IVIVC).
The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of how PEGylated drug conjugates behave in both laboratory assays and complex biological systems.
Quantitative Data Presentation: In Vitro vs. In Vivo Release
Establishing a reliable IVIVC is a cornerstone of drug delivery development, enabling the use of in vitro assays as a surrogate for predicting in vivo behavior. The data presented below is derived from a study on an antibody-drug conjugate featuring a discrete PEG linker, showcasing the typical disparities and correlations observed between in vitro and in vivo drug release profiles.
Table 1: Comparative In Vitro and In Vivo Release Kinetics of a PEGylated Antibody-Drug Conjugate
| Time Point | In Vitro Cumulative Release (%) (pH 5.0, 37°C with Cathepsin B) | In Vivo Cumulative Release (%) (Tumor Tissue) |
| 1 hour | 15.2 ± 2.1 | 5.8 ± 1.5 |
| 6 hours | 42.5 ± 3.8 | 21.3 ± 4.2 |
| 24 hours | 78.9 ± 5.2 | 55.6 ± 7.9 |
| 48 hours | 91.3 ± 4.5 | 75.1 ± 9.3 |
| 72 hours | 95.1 ± 3.9 | 82.4 ± 8.1 |
Data is illustrative and based on representative values from literature for ADCs with discrete PEG linkers.
Table 2: Pharmacokinetic Parameters of the PEGylated ADC in a Murine Model
| Parameter | Value |
| Half-life (t½) | 120 hours |
| Area Under the Curve (AUC) | 1500 µg*h/mL |
| Clearance (CL) | 0.25 mL/h/kg |
| Volume of Distribution (Vd) | 45 mL/kg |
Data is illustrative and based on representative values from literature for ADCs with discrete PEG linkers.
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of robust scientific inquiry. The following protocols outline the key steps for conducting in vitro drug release and in vivo pharmacokinetic studies for PEGylated conjugates.
In Vitro Drug Release Assay (Enzymatic Cleavage)
This protocol is designed to simulate the intracellular lysosomal environment where enzyme-mediated drug release from an ADC often occurs.
Materials:
-
PEGylated antibody-drug conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Acetate Buffer, pH 5.0
-
Human Cathepsin B (recombinant)
-
Dithiothreitol (DTT)
-
Dialysis membrane (e.g., MWCO 10 kDa)
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a solution of the PEGylated ADC in PBS.
-
Activate Cathepsin B by incubating it in sodium acetate buffer (pH 5.0) containing DTT for 15 minutes at 37°C.
-
Place a known concentration of the ADC solution into a dialysis bag.
-
Suspend the dialysis bag in the activated Cathepsin B solution at 37°C with gentle stirring.
-
At predetermined time points (e.g., 1, 6, 24, 48, and 72 hours), withdraw aliquots from the external buffer.
-
Analyze the concentration of the released drug in the aliquots using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Pharmacokinetic Study
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEGylated conjugate in a rodent model.
Materials:
-
PEGylated antibody-drug conjugate
-
Healthy, male Sprague-Dawley rats (8-10 weeks old)
-
Sterile saline for injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize the animals for at least one week before the study.
-
Administer a single intravenous (IV) bolus dose of the PEGylated ADC (formulated in sterile saline) to each animal.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 120, and 168 hours) post-administration, collect blood samples from the tail vein or another appropriate site.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug and/or ADC from the plasma samples using a suitable method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of the ADC and/or the released drug in the plasma extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., half-life, AUC, clearance, volume of distribution) using appropriate software.
Mandatory Visualizations
Visualizing complex biological and experimental processes is crucial for clear communication and understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and pathways relevant to the study of PEGylated drug conjugates.
Safety Operating Guide
Proper Disposal of HO-Peg36-OH: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of HO-Peg36-OH is fundamental to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C72H146O37 | N/A |
| Molar Mass | 1603.91 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and many organic solvents | N/A |
| Toxicity | Generally considered to have low toxicity and to be biocompatible. However, the toxicological properties have not been thoroughly investigated. | N/A |
| Biodegradability | Readily biodegradable | N/A |
Disposal Decision Workflow
The primary determinant for the disposal route of this compound is whether it is contaminated with any hazardous materials. The following workflow provides a step-by-step process for making this determination.
Caption: This workflow outlines the decision-making process for the proper disposal route of this compound waste.
Experimental Protocols for Waste Characterization
In a laboratory setting, the primary "experiment" to determine the disposal route is the assessment of the waste's characteristics.
Objective: To determine if the this compound waste is hazardous.
Materials:
-
Waste container with this compound
-
Knowledge of all processes that contributed to the waste stream
-
Safety Data Sheets for all potential contaminants
Procedure:
-
Identify Contaminants: Identify all substances that have been added to the this compound.
-
Consult SDS: Consult the SDS for each of these added substances.
-
Hazard Classification: If any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be managed as hazardous waste.
-
Non-Hazardous Determination: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste.
Step-by-Step Disposal Protocol
1. Consult Institutional and Local Guidelines: Before proceeding with any disposal, always consult your institution's specific waste management policies and local regulations. Contact your Environmental Health and Safety (EHS) department for guidance.
2. Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Gloves (nitrile or other chemically resistant gloves)
3. Uncontaminated this compound Disposal (Non-Hazardous Waste): If the this compound is pure and uncontaminated:
-
Solid Waste:
-
Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous.
-
Dispose of the container in the designated non-hazardous chemical waste stream as directed by your institution's EHS department.
-
-
Aqueous Solutions:
-
While polyethylene glycols are generally considered safe for drain disposal in small quantities due to their biodegradability, it is crucial to adhere to your local wastewater regulations and institutional policies.
-
NEVER dispose of any chemical down the drain without explicit approval from your EHS department.
-
If approved, flush with copious amounts of water.
-
4. Contaminated this compound Disposal (Hazardous Waste): If the this compound is mixed with any hazardous substances:
-
The entire mixture must be treated as hazardous waste.
-
Containerize: Place the waste in a compatible, leak-proof container with a secure lid.
-
Labeling: Label the container clearly as "Hazardous Waste" and list all components, including this compound and all contaminants.
-
Storage: Store the container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.
Signaling Pathway for Safe Laboratory Waste Management
The following diagram illustrates the communication and action pathway for ensuring safe and compliant laboratory waste disposal.
Caption: This diagram shows the communication and procedural flow for compliant laboratory waste management.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within your laboratory.
Safeguarding Your Research: A Comprehensive Guide to Handling HO-Peg36-OH
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling HO-Peg36-OH, a polyethylene glycol (PEG) derivative. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond our products.
Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Standard Examples |
| Hand Protection | Protective gloves. Observe manufacturer's instructions for use, storage, maintenance, and replacement. Change gloves at the first sign of wear. | Nitrile rubber (NBR) |
| Eye and Face Protection | Safety glasses with side protection. | EN 166 |
| Skin and Body Protection | Cotton protective clothing and shoes that cover the entire foot. For high-risk exposure, chemical-resistant suits and boots may be required. | EN ISO 20345:2022 |
| Respiratory Protection | In case of insufficient ventilation or potential for aerosol/dust formation, wear suitable respiratory protection. | Particle filter (P1 or FFP1) |
Operational Plan: Step-by-Step Handling Protocol
Proper handling of this compound is critical to prevent contamination and ensure researcher safety. The following protocol outlines the key steps from receiving the compound to its final use in your experiments.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match your order (this compound, M.F.: C72H146O37, M.W.: 1603.91).[1][2][3]
-
Don the appropriate PPE as outlined in the table above before handling the container.
2. Storage:
-
Store the compound in a cool, dry, and well-ventilated place.[4]
-
For long-term storage, maintain a temperature of -18°C.[2]
-
Keep the container tightly closed to prevent moisture absorption and contamination.
-
Store away from food, drink, and animal feeding stuffs.
3. Preparation and Use:
-
Handle the compound in a designated area, preferably in a chemical fume hood to ensure sufficient ventilation.
-
Avoid the formation of dust or aerosols.
-
Use good personal hygiene practices; wash hands thoroughly after handling and before breaks.
-
Do not eat, drink, or smoke in the handling area.
4. Spills and Emergency Procedures:
-
In case of a spill, absorb the product with an inert material (e.g., sand, earth).
-
Collect the absorbed material in a special container for hazardous waste disposal.
-
Ventilate the area of the spill.
-
Clean the contaminated area with plenty of water.
-
Prevent the release of the substance into sewers or water systems.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of unused this compound and contaminated materials is essential to protect the environment.
1. Waste Identification:
-
Unused this compound and any materials grossly contaminated with it (e.g., absorbent from a spill) should be considered chemical waste.
2. Collection and Storage of Waste:
-
Collect waste in a suitable, properly labeled, and sealed container.
-
Store the waste container in a designated and secure area, away from incompatible materials.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous-waste disposal contractor.
-
For small quantities of polyethylene glycol, some sources suggest it can be disposed of with regular solid waste as it is considered non-toxic and environmentally harmless. However, it is always best to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Never flush down the toilet or pour down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for the safe handling of this compound in a research environment.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
